2,4-Dichloro-5-fluorophenylacetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2FN/c9-6-4-7(10)8(11)3-5(6)1-2-12/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJWOKRNKDGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276235 | |
| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-28-4 | |
| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-5-fluorophenylacetonitrile
Abstract
This technical guide provides an in-depth, scientifically grounded pathway for the synthesis of 2,4-dichloro-5-fluorophenylacetonitrile, a key intermediate in the development of advanced pharmaceutical compounds. Moving beyond a simple recitation of steps, this document elucidates the causal chemical principles behind the selected synthetic route, offering field-proven insights for researchers, chemists, and drug development professionals. The guide details a robust, two-step process commencing from the commercially available precursor, 2,4-dichloro-5-fluorotoluene. Each stage of the synthesis—benzylic bromination and subsequent nucleophilic cyanation—is presented with a detailed experimental protocol, mechanistic diagrams, and a discussion of the critical parameters that ensure reaction fidelity and high yield.
Strategic Overview: A Chemically Sound and Efficient Pathway
The synthesis of this compound (Target Compound 3 ) is most effectively achieved through a two-step sequence starting from 2,4-dichloro-5-fluorotoluene (1 )[1][2]. This strategy is predicated on two fundamental and high-yielding transformations in organic chemistry: free-radical side-chain halogenation and nucleophilic substitution.
The chosen pathway involves:
-
Benzylic Bromination: The selective halogenation of the benzylic methyl group of compound 1 to form the key intermediate, 2,4-dichloro-5-fluorobenzyl bromide (2 ). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to provide a low, steady concentration of bromine, which favors selective benzylic substitution over competing electrophilic aromatic addition.[3][4]
-
Nucleophilic Cyanation: The displacement of the bromide from intermediate 2 by a cyanide anion (CN⁻) via a bimolecular nucleophilic substitution (S_N2) mechanism. This classic reaction efficiently forms the desired carbon-carbon bond, yielding the final product 3 .[5][6][7]
This approach is superior to alternatives as it utilizes readily available starting materials and employs well-understood, scalable, and high-yielding reactions, making it suitable for both laboratory-scale synthesis and potential industrial scale-up.
Caption: High-level overview of the two-step synthesis pathway.
Step 1: Free-Radical Benzylic Bromination
Principle and Mechanistic Insight
The conversion of 2,4-dichloro-5-fluorotoluene (1 ) to its benzyl bromide derivative (2 ) proceeds via a free-radical chain reaction. This mechanism is divided into three distinct phases: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating. The resulting radicals abstract a hydrogen from HBr (present in trace amounts or formed in situ), generating the bromine radical (Br•) required for propagation.
-
Propagation: This is a self-sustaining cycle. A bromine radical abstracts a hydrogen atom from the benzylic methyl group of compound 1 . This step is highly selective for the benzylic position because the resulting benzyl radical is resonance-stabilized by the aromatic ring, making it the most stable possible radical intermediate. This benzyl radical then reacts with a molecule of Br₂, which is supplied in a low and constant concentration by NBS, to form the product (2 ) and a new bromine radical, which continues the chain.
-
Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.
The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical for maximizing yield and minimizing side products, particularly unwanted aromatic bromination.[3][4]
Caption: Mechanism of free-radical benzylic bromination.
Detailed Experimental Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Carbon tetrachloride is a hazardous substance.
-
Reactor Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloro-5-fluorotoluene (1 ) (17.9 g, 0.1 mol).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol, 1.05 eq) and azobisisobutyronitrile (AIBN) (0.33 g, 0.002 mol, 2 mol%) to the flask.
-
Solvent Addition: Add 200 mL of anhydrous carbon tetrachloride (CCl₄) as the solvent.
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C) with vigorous stirring under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide, which floats to the surface. The reaction is typically complete in 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product. Wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 100 mL of water and 100 mL of saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, 2,4-dichloro-5-fluorobenzyl bromide (2 ), can be purified by vacuum distillation if necessary, but is often of sufficient purity for the next step.
Step 2: Nucleophilic Cyanation
Principle and Mechanistic Insight
This step is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of compound 2 . The attack occurs from the backside relative to the leaving group (bromide), proceeding through a trigonal bipyramidal transition state. The carbon-cyanide bond forms concurrently as the carbon-bromide bond breaks, resulting in an inversion of stereochemistry if the carbon were chiral.[7]
The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is crucial for this reaction's success.[8] DMSO effectively solvates the sodium cation (Na⁺) while leaving the cyanide anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of the S_N2 reaction. Solvents like ethanol or water would solvate the cyanide anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[8]
Caption: S_N2 mechanism for the cyanation of the benzyl bromide.
Detailed Experimental Protocol
CRITICAL SAFETY PRECAUTION: Sodium cyanide (NaCN) is extremely toxic and fatal if ingested, inhaled, or absorbed through the skin. This procedure must be performed in a certified, high-flow fume hood. A dedicated cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) must be immediately accessible, and personnel must be trained in its use. All glassware and waste must be quenched and decontaminated with an alkaline solution of sodium hypochlorite (bleach) before removal from the hood.[5]
-
Reactor Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve sodium cyanide (NaCN) (5.4 g, 0.11 mol, 1.1 eq) in 150 mL of dimethyl sulfoxide (DMSO).
-
Substrate Addition: To the stirred cyanide solution, add the crude 2,4-dichloro-5-fluorobenzyl bromide (2 ) (approx. 0.1 mol) dissolved in 50 mL of DMSO dropwise over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to 60-80°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is consumed.
-
Work-up (Quenching):
-
Cool the reaction mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture into 500 mL of ice-water with stirring.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash sequentially with 200 mL of water and 200 mL of brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure on a rotary evaporator to yield the crude product.
-
The final product, this compound (3 ), can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a pure crystalline solid or oil.
-
Data Summary
The following table provides a summary of the key reaction parameters for this synthesis pathway. Yields are representative and may vary based on experimental conditions and purification efficiency.
| Step | Reactant | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield |
| 1 | 2,4-Dichloro-5-fluorotoluene | N-Bromosuccinimide (NBS), AIBN | CCl₄ | Reflux (~77°C) | 2 - 4 | 85 - 95% (crude) |
| 2 | 2,4-Dichloro-5-fluorobenzyl bromide | Sodium Cyanide (NaCN) | DMSO | 60 - 80°C | 2 - 3 | 80 - 90% (purified) |
Conclusion
The synthetic route detailed in this guide, proceeding through benzylic bromination followed by nucleophilic cyanation, represents a highly reliable and efficient method for the preparation of this compound. By understanding the underlying chemical mechanisms and adhering to the detailed protocols, researchers can confidently produce this valuable intermediate with high yield and purity. The emphasis on reagent selection rationale and rigorous safety protocols provides a comprehensive framework for successful and safe execution in a professional laboratory setting.
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Benzyl Cyanide. Organic Syntheses Procedure. [Link]
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Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. Journal of the American Chemical Society. [Link]
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Mechanism of benzyl cyanide synthesis ? Sciencemadness.org. [Link]
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An In-Depth Technical Guide to 2,4-Dichloro-5-fluorophenylacetonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-fluorophenylacetonitrile, also known as (2,4-dichloro-5-fluorophenyl)acetonitrile, is a halogenated aromatic nitrile that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a cyanomethyl group on a phenyl ring, makes it a valuable and versatile building block for the synthesis of complex organic molecules. The presence of multiple halogen atoms can significantly influence the physicochemical properties, metabolic stability, and biological activity of parent compounds, making this intermediate a key component in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, insights into its chemical reactivity, and a discussion of its applications in drug discovery and development.
Physicochemical Properties
While experimentally determined data for this compound is not extensively published in readily available literature, its properties can be estimated based on its structure and data from closely related compounds. The following table summarizes key physicochemical properties, including computed values and data for the analogous benzonitrile.
| Property | Value | Source |
| Chemical Formula | C₈H₄Cl₂FN | - |
| Molecular Weight | 204.03 g/mol | - |
| CAS Number | 261763-28-4 | [1] |
| Appearance | White to off-white crystalline solid (predicted) | - |
| Melting Point | 41.0-50.0 °C (for 2,4-Dichloro-5-fluorobenzonitrile) | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water; Soluble in organic solvents like acetone, acetonitrile, and dichloromethane (predicted). | [2] |
| Density | Not available | - |
| XLogP3 | 2.9 | [1] |
Synthesis of this compound
The synthesis of this compound can be logically approached through the cyanomethylation of a suitable 2,4-dichloro-5-fluorobenzyl halide. This common synthetic strategy for phenylacetonitriles involves the nucleophilic substitution of a benzylic halide with a cyanide salt.
Conceptual Synthetic Pathway
A plausible and efficient synthesis commences with the commercially available 2,4-dichloro-5-fluorotoluene. This starting material can be halogenated at the benzylic position to form 2,4-dichloro-5-fluorobenzyl chloride or bromide, which then undergoes a nucleophilic substitution with a cyanide salt to yield the target molecule.
Detailed Experimental Protocol (Proposed)
The following protocol is a well-established method for the synthesis of substituted benzyl cyanides and is expected to be effective for the preparation of this compound.[3]
Step 1: Benzylic Halogenation of 2,4-Dichloro-5-fluorotoluene
-
Materials:
-
2,4-Dichloro-5-fluorotoluene
-
N-Bromosuccinimide (NBS) or Sulfuryl chloride (SO₂Cl₂)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloro-5-fluorotoluene in the chosen solvent.
-
Add N-Bromosuccinimide (or an equimolar amount of SO₂Cl₂) and a catalytic amount of the radical initiator.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct (if using NBS).
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,4-dichloro-5-fluorobenzyl halide, which can be used in the next step without further purification.
-
Step 2: Cyanation of 2,4-Dichloro-5-fluorobenzyl Halide
-
Materials:
-
Crude 2,4-dichloro-5-fluorobenzyl halide from Step 1
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Aqueous ethanol or a polar aprotic solvent like DMSO or DMF
-
-
Procedure:
-
In a round-bottom flask, dissolve the crude 2,4-dichloro-5-fluorobenzyl halide in the chosen solvent system.
-
Add a slight molar excess of sodium cyanide or potassium cyanide.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter to remove any inorganic salts.
-
If using an aqueous solvent system, partition the filtrate between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
If using a polar aprotic solvent, pour the reaction mixture into water and extract with an organic solvent.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product.
-
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the nitrile group and the activated benzylic protons.
Reactions of the Nitrile Group
The cyano group can undergo a variety of transformations, making this compound a versatile intermediate.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2,4-dichloro-5-fluorophenylacetic acid, another important building block.[4] Basic hydrolysis is often carried out using aqueous sodium or potassium hydroxide at elevated temperatures.[4]
-
Reduction: The nitrile group can be reduced to a primary amine, 2-(2,4-dichloro-5-fluorophenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Reactions at the Benzylic Position
The methylene protons adjacent to the phenyl ring and the nitrile group are acidic and can be deprotonated by a suitable base. The resulting carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
-
Alkylation: The deprotonated intermediate can be alkylated with a variety of electrophiles, such as alkyl halides, allowing for the introduction of diverse substituents at the benzylic position.
Stability and Degradation
Halogenated aromatic compounds are generally stable under normal conditions. However, they can be susceptible to degradation under harsh conditions such as high temperatures or strong UV radiation. Thermal decomposition may lead to the release of toxic fumes, including hydrogen cyanide, hydrogen chloride, and hydrogen fluoride. The stability of the compound under acidic and basic conditions should be considered, especially during hydrolysis reactions, to avoid unwanted side reactions.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the phenyl ring. The coupling patterns will be influenced by the surrounding halogen substituents.
-
Benzylic Protons: A singlet in the region of δ 3.5-4.5 ppm, corresponding to the two methylene protons of the cyanomethyl group. The exact chemical shift will be influenced by the electron-withdrawing nature of the substituted phenyl ring and the nitrile group.[5][6][7]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide more detailed structural information.
-
Nitrile Carbon: A signal in the range of δ 115-125 ppm for the cyano carbon.[1]
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbons directly attached to the halogens showing characteristic shifts and C-F coupling.
-
Benzylic Carbon: A signal for the methylene carbon, likely in the range of δ 20-30 ppm.[5][6][7]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C≡N Stretch: A strong, sharp absorption band in the region of 2240-2260 cm⁻¹ is characteristic of the nitrile group.[8][9][10]
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.[11]
-
Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.[11]
-
C-Cl and C-F Stretches: Absorptions in the fingerprint region (below 1400 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight of the compound (204.03 g/mol ). The isotopic pattern of the two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be a key diagnostic feature.
-
Fragmentation: Common fragmentation pathways include the loss of the cyanomethyl group (-CH₂CN) and cleavage of the benzyl-carbon bond.[2][12][13]
Applications in Drug Discovery
This compound and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules. The presence of the di-chloro and fluoro substitution pattern is a common motif in many modern pharmaceuticals.
Synthesis of Fluoroquinolone Antibiotics
The corresponding 2,4-dichloro-5-fluorobenzoic acid, which can be synthesized from the hydrolysis of the benzonitrile, is a key intermediate in the preparation of antibacterial fluoroquinolones.[4]
Intermediates for Anticancer Agents
Halogenated phenylacetonitriles are frequently employed in the synthesis of kinase inhibitors and other anticancer agents.[14] The specific substitution pattern of this compound makes it an attractive starting material for the development of targeted cancer therapies.
While specific examples of marketed drugs directly synthesized from this compound are not prominently documented, its structural motifs are present in numerous investigational and approved drugs. The versatility of the nitrile and benzylic methylene groups allows for the facile introduction of various pharmacophores, making it a valuable tool for lead optimization and the construction of compound libraries for high-throughput screening.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in drug discovery and development. Its unique structural features and versatile reactivity allow for the synthesis of a wide range of complex molecules. While detailed experimental data for this specific compound is somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on well-understood chemical principles and data from analogous compounds. As the demand for novel and effective pharmaceuticals continues to grow, the importance of versatile building blocks like this compound in the synthetic chemist's toolbox is undeniable.
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A Technical Guide to 2,4-Dichloro-5-fluorophenylacetonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: As a Senior Application Scientist, it is understood that the landscape of pharmaceutical intermediates is vast and ever-evolving. While some compounds are extensively studied, others, like 2,4-Dichloro-5-fluorophenylacetonitrile, represent emerging building blocks with significant potential. This guide provides a comprehensive technical overview of this compound (CAS No. 261763-28-4), synthesizing available data and applying established chemical principles to offer field-proven insights into its synthesis, properties, and likely applications. The information presented herein is intended to empower researchers in their quest for novel therapeutic agents.
Introduction and Chemical Identity
This compound is a halogenated aromatic nitrile, a class of compounds recognized for its utility as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. The presence of multiple halogen substituents and a nitrile group provides a scaffold with several reactive sites, allowing for diverse chemical modifications. Its structural complexity makes it a valuable precursor for the synthesis of complex molecular architectures, including those found in contemporary drug candidates.
The Chemical Abstracts Service (CAS) has assigned the number 261763-28-4 to this compound.[1][2]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 261763-28-4 | [1][2] |
| Molecular Formula | C₈H₄Cl₂FN | Inferred |
| Molecular Weight | 204.03 g/mol | Inferred |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be devised based on established organic chemistry reactions, such as the cyanation of a corresponding benzyl halide. A likely precursor would be 2,4-dichloro-5-fluorobenzyl chloride.
Proposed Synthetic Pathway
The synthesis would likely proceed via a nucleophilic substitution reaction where the benzyl chloride is treated with a cyanide salt.
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An In-depth Technical Guide to the Molecular Structure of 2,4-Dichloro-5-fluorophenylacetonitrile
This guide provides a detailed exploration of 2,4-Dichloro-5-fluorophenylacetonitrile, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's molecular architecture, physicochemical properties, synthesis, and critical role in the development of therapeutic agents.
Introduction: A Molecule of Strategic Importance
This compound is a substituted aromatic nitrile. Its strategic importance lies in the precise arrangement of its functional groups: two chlorine atoms, a fluorine atom, and a cyanomethyl group attached to a benzene ring. This specific substitution pattern makes it a highly valuable and reactive building block in medicinal chemistry. The presence of halogens and a nitrile group provides multiple reaction sites for constructing more complex molecular frameworks, a critical feature for the synthesis of novel drug candidates.[1][2] Organofluorine compounds, in particular, have a prominent role in pharmaceuticals, with fluorine's unique properties often enhancing metabolic stability, binding affinity, and bioavailability.[3]
The careful orchestration of these functional groups allows chemists to introduce specific moieties that are essential for biological activity, making this compound a cornerstone in the synthesis of a variety of therapeutic agents, including those for oncology.[2]
Elucidation of the Molecular Structure
The structural integrity of a synthetic intermediate is paramount. Here, we confirm the identity and purity of this compound through a combination of physicochemical data and spectroscopic analysis.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below, providing a foundational dataset for laboratory use.
| Property | Value | Source |
| CAS Number | 261763-28-4 | [4] |
| Molecular Formula | C₈H₄Cl₂FN | |
| Molecular Weight | 204.03 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 63-65 °C | [4] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate) |
Spectroscopic Validation
Spectroscopic methods provide an unambiguous fingerprint of a molecule's structure. The following data is characteristic of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR : In a typical spectrum (in CDCl₃), one would expect to see two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the phenyl ring. The methylene (-CH₂-) protons of the acetonitrile group would appear as a singlet further upfield.
-
¹³C NMR : The ¹³C NMR spectrum would show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The nitrile carbon (-C≡N) is typically found in the δ 115-125 ppm region, while the aromatic carbons would appear between δ 110-140 ppm, with their exact shifts influenced by the attached halogen substituents.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups.[5][6]
-
A sharp, strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.
-
Bands in the 1400-1600 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic ring.
-
Strong absorptions in the 1000-1250 cm⁻¹ range are indicative of C-F stretching, and bands in the 600-800 cm⁻¹ region are typical for C-Cl stretching.
-
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.[5]
-
The molecular ion peak (M⁺) would appear at m/z corresponding to the molecular weight (204.03). The characteristic isotopic pattern of two chlorine atoms (a 3:1 ratio for M⁺ and M+2 peaks) would be a definitive feature in the mass spectrum.
-
Synthesis Protocol: A Validated Approach
The reliable synthesis of this compound is crucial for its application in drug development. The following protocol describes a common and effective method starting from the corresponding benzyl bromide. This method is chosen for its efficiency and the relative availability of starting materials.
Experimental Protocol: Cyanation of 2,4-Dichloro-5-fluorobenzyl Bromide
Objective: To synthesize this compound via nucleophilic substitution of 2,4-Dichloro-5-fluorobenzyl bromide with a cyanide salt.
Materials:
-
2,4-Dichloro-5-fluorobenzyl bromide
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as solvent
-
Water (deionized)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-Dichloro-5-fluorobenzyl bromide (1.0 eq) in DMF.
-
Addition of Cyanide: Add Sodium Cyanide (1.2 eq) to the solution. Causality Note: A slight excess of the cyanide source ensures the complete conversion of the starting material.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Causality Note: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Application in Drug Development: A Case Study
The utility of this compound is best demonstrated through its application as a key intermediate in the synthesis of targeted therapies. The presence of chlorine and fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[1]
For instance, this compound can serve as a precursor to more complex heterocyclic systems, which are common scaffolds in many approved drugs.[3] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocycles.
Role as a Pharmaceutical Building Block
The diagram below illustrates a generalized pathway where this compound is transformed into a core structure for a hypothetical kinase inhibitor, a common class of anti-cancer drugs.
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The Synthetic Cornerstone: A Technical Guide to 2-(2,4-Dichloro-5-fluorophenyl)acetonitrile for Advanced Pharmaceutical Development
For Immediate Release to the Scientific Community
This document serves as an in-depth technical guide on 2-(2,4-dichloro-5-fluorophenyl)acetonitrile , a halogenated phenylacetonitrile derivative poised as a valuable intermediate for researchers, scientists, and professionals in drug development. While this specific compound is not extensively cataloged in publicly available databases, this guide provides a comprehensive overview of its identity, predicted physicochemical properties, plausible synthetic routes based on established chemical principles, and its potential applications in medicinal chemistry, drawing authoritative parallels from closely related analogues.
Chemical Identity and Nomenclature
The precise chemical identification of a synthetic building block is paramount for reproducibility and regulatory compliance. The structure of "2,4-Dichloro-5-fluorophenylacetonitrile" dictates a specific arrangement of substituents on a phenylacetonitrile core.
IUPAC Name: Based on systematic nomenclature rules, the correct IUPAC name for this compound is 2-(2,4-dichloro-5-fluorophenyl)acetonitrile . This name clarifies that the acetonitrile group (-CH₂CN) is attached to the C1 position of the phenyl ring, with the substituents located at positions 2, 4, and 5 of that ring.
Chemical Structure:
Caption: 2D structure of 2-(2,4-dichloro-5-fluorophenyl)acetonitrile.
Key Identifiers (Predicted):
Due to the limited public data for this specific molecule, a dedicated CAS number has not been identified. However, its structure can be definitively represented by the following identifiers:
-
SMILES: C1=C(C(=CC(=C1F)Cl)Cl)CC#N
-
InChIKey: A unique InChIKey would be generated upon its formal registration in chemical databases.
Physicochemical Properties (Predicted)
Understanding the physicochemical properties of a compound is crucial for designing synthetic procedures, purification strategies, and for predicting its behavior in biological systems. The following properties for 2-(2,4-dichloro-5-fluorophenyl)acetonitrile have been predicted using established computational models.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 204.03 g/mol | Influences absorption, distribution, and metabolism. |
| LogP | 2.9 - 3.2 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | Correlates with transport properties, including blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 1 (Nitrile) | Can participate in interactions with biological macromolecules. |
| Rotatable Bonds | 1 | Influences conformational flexibility and binding entropy. |
Note: These values are computationally derived and should be confirmed by empirical analysis.
Proposed Synthesis Pathways
The synthesis of 2-(2,4-dichloro-5-fluorophenyl)acetonitrile can be logically approached via the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The key to this synthesis is the preparation of the intermediate, 2,4-dichloro-5-fluorobenzyl chloride . Two plausible routes to this intermediate are outlined below.
Route A: Chloromethylation of 1,3-Dichloro-4-fluorobenzene
Direct chloromethylation of the starting aromatic ring is a common and efficient method for introducing the chloromethyl group.
Caption: Proposed synthesis via chloromethylation followed by cyanation.
Route B: Reduction and Chlorination from 2,4-Dichloro-5-fluorobenzoic Acid
An alternative pathway involves the reduction of a commercially available benzoic acid derivative to the corresponding benzyl alcohol, followed by chlorination.
Caption: Alternative synthesis via reduction, chlorination, and cyanation.
Detailed Experimental Protocols (Proposed)
The following protocols are based on established procedures for analogous transformations and should be optimized for the specific substrate.
Protocol for 2,4-Dichloro-5-fluorobenzyl Chloride (via Chloromethylation)
This procedure is adapted from standard chloromethylation reactions of substituted benzenes.[1]
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser connected to a gas trap (to neutralize HCl), add 1,3-dichloro-4-fluorobenzene (1 equivalent) and a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Add paraformaldehyde (1.5 equivalents) and a Lewis acid catalyst like zinc chloride (0.5 equivalents).
-
Reaction Execution: Heat the mixture to 60-70 °C and bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it onto ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 2,4-dichloro-5-fluorobenzyl chloride.
Protocol for 2-(2,4-Dichloro-5-fluorophenyl)acetonitrile (Cyanation)
This protocol is a standard procedure for the synthesis of benzyl cyanides from benzyl halides.[2][3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a polar aprotic solvent like DMSO or DMF.
-
Reagent Addition: Slowly add a solution of 2,4-dichloro-5-fluorobenzyl chloride (1 equivalent) in the same solvent to the cyanide solution.
-
Reaction Execution: Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture and pour it into a large volume of water. Extract the product with ethyl acetate or diethyl ether.
-
Purification: Combine the organic extracts and wash them thoroughly with water and then brine to remove the residual solvent and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to afford pure 2-(2,4-dichloro-5-fluorophenyl)acetonitrile.
Applications in Drug Discovery and Medicinal Chemistry
Phenylacetonitrile and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. The presence of halogen atoms (chlorine and fluorine) on the phenyl ring of the title compound can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
Key Roles of Halogenation:
-
Metabolic Stability: Halogen atoms, particularly fluorine, can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Lipophilicity and Permeability: The introduction of halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[5]
-
Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity and selectivity.
Examples of Phenylacetonitrile Scaffolds in Pharmaceuticals:
-
Antihistamines: 4-Chlorophenylacetonitrile is a key intermediate in the synthesis of chlorphenamine, a widely used antihistamine.[5]
-
Antidepressants: The phenylacetonitrile core is found in the structure of sibutramine, an appetite suppressant.[5]
-
Antimalarials: Pyrimethamine, an antimalarial drug, is synthesized using a chlorinated phenylacetonitrile derivative.[5]
-
Anti-Inflammatory and Anti-Viral Agents: 4-Fluorophenylacetonitrile is used in the synthesis of various compounds with anti-inflammatory and anti-influenza activity.[6][7]
The title compound, 2-(2,4-dichloro-5-fluorophenyl)acetonitrile, with its specific substitution pattern, offers a unique building block for the synthesis of novel compounds in these and other therapeutic areas. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic handles for molecular elaboration.
Caption: Synthetic utility of 2-(2,4-dichloro-5-fluorophenyl)acetonitrile.
Conclusion
2-(2,4-Dichloro-5-fluorophenyl)acetonitrile represents a promising, albeit currently under-documented, chemical intermediate. Its polysubstituted halogenated structure makes it an attractive building block for medicinal chemists seeking to fine-tune the properties of drug candidates. The synthetic pathways proposed herein are based on robust and well-established organic transformations, suggesting that this compound can be readily accessed for research and development purposes. As the quest for novel therapeutics continues, the strategic use of such tailored intermediates will be indispensable in accelerating the drug discovery pipeline.
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"2,4-Dichloro-5-fluorophenylacetonitrile" spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-fluorophenylacetonitrile
Introduction
This compound is a substituted aromatic nitrile that serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern—two chlorine atoms, a fluorine atom, and a cyanomethyl group—gives rise to a unique spectroscopic fingerprint. An accurate and thorough interpretation of its spectral data is paramount for confirming its identity, purity, and for monitoring reactions in which it is a reactant or product.
This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The discussion moves beyond a simple listing of data points to explain the underlying principles and structural correlations, offering a self-validating framework for the characterization of this and similar molecules.
Molecular Structure and Spectroscopic Implications
The structure of this compound presents several key features that dictate its spectroscopic behavior:
-
Aromatic Ring: A benzene ring with two distinct aromatic protons (H-3 and H-6). Their chemical environments are heavily influenced by the surrounding electron-withdrawing halogen and nitrile substituents.
-
Halogen Substituents: Two chlorine atoms and one fluorine atom create a distinct electronic environment and, in the case of fluorine, introduce spin-spin coupling with nearby protons and carbons.
-
Cyanomethyl Group (-CH₂CN): This group contains a methylene bridge (-CH₂) and a nitrile functional group (-C≡N), both of which have characteristic spectroscopic signatures.
A logical analysis of these features allows for a predictive approach to interpreting the spectral data, which is then confirmed by experimental evidence.
¹H NMR Spectroscopy: Elucidating the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Data Summary: ¹H NMR
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 1 | ~ 7.75 | d | 1H | Ar-H (H-3) |
| 2 | ~ 7.60 | d | 1H | Ar-H (H-6) |
| 3 | ~ 4.00 | s | 2H | -CH₂ CN |
Note: Predicted chemical shifts are based on the analysis of similar structures and standard substituent effects. Actual values may vary slightly depending on the solvent and experimental conditions.
Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show three distinct signals:
-
Aromatic Protons (H-3 and H-6): The two protons on the aromatic ring are in different chemical environments.
-
H-3: This proton is flanked by two chlorine atoms, which are strongly electron-withdrawing. It is also subject to coupling with the adjacent fluorine atom. This results in a downfield chemical shift, appearing as a doublet due to ³JH-F coupling.
-
H-6: This proton is positioned between a chlorine and a fluorine atom. Its signal will also be a doublet due to a different ³JH-F coupling constant. The differing electronic environments of H-3 and H-6 cause them to appear at distinct chemical shifts.
-
-
Methylene Protons (-CH₂CN): The two protons of the methylene group are chemically equivalent and are not coupled to any neighboring protons, thus they appear as a sharp singlet. The proximity to the electron-withdrawing aromatic ring and nitrile group shifts this signal downfield to around 4.00 ppm.
Visualization: ¹H NMR Structural Correlations
Caption: Key proton couplings in the molecule.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR spectroscopy is a powerful tool for determining the number and type of carbon atoms in a molecule. Due to the presence of fluorine, C-F coupling provides an additional layer of structural information.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Tune the NMR spectrometer (e.g., at 100 MHz for a 400 MHz instrument) to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets (or multiplets if coupled to fluorine). A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the FID to generate the spectrum.
Data Summary: ¹³C NMR
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (due to F) | Assignment |
| 1 | ~ 160 | d, ¹JCF | C -F |
| 2 | ~ 135-145 | d, ²JCF | C -Cl (C4) |
| 3 | ~ 130-140 | s | C -Cl (C2) |
| 4 | ~ 125-135 | d, ²JCF | C -H (C6) |
| 5 | ~ 120-130 | d, ³JCF | C -CH₂CN |
| 6 | ~ 115-125 | s | C -H (C3) |
| 7 | ~ 117 | s | -C N |
| 8 | ~ 25-30 | s | -C H₂CN |
Note: The exact chemical shifts and coupling constants require experimental determination.
Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals:
-
Aromatic Carbons: The six aromatic carbons are all chemically non-equivalent.
-
The carbon directly bonded to fluorine (C -F) will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet at a very downfield shift due to the electronegativity of fluorine.
-
Carbons two bonds away from the fluorine (C -Cl at C4 and C -H at C6) will show smaller two-bond couplings (²JCF) and appear as doublets.
-
The carbon three bonds away from fluorine (C -CH₂CN) will show an even smaller three-bond coupling (³JCF).
-
-
Nitrile Carbon (-CN): The nitrile carbon typically appears in the 115-120 ppm range as a sharp singlet.[1]
-
Methylene Carbon (-CH₂CN): This aliphatic carbon will be the most upfield signal, appearing as a singlet.
Visualization: ¹³C NMR Fluorine Coupling
Caption: Carbon-fluorine coupling relationships.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectrum Acquisition
-
Method: Use an Attenuated Total Reflectance (ATR) accessory for a solid sample, or prepare a KBr pellet.
-
Background Scan: Perform a background scan to subtract atmospheric and instrumental absorptions.
-
Sample Scan: Place the sample on the ATR crystal or insert the KBr pellet and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 3050-3100 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~ 2930-2960 | Medium-Weak | C-H Stretch | Aliphatic C-H (-CH₂) |
| ~ 2250 | Sharp, Medium | C≡N Stretch | Nitrile (-CN) |
| ~ 1580, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1200-1250 | Strong | C-F Stretch | Aryl-Fluoride |
| ~ 700-850 | Strong | C-Cl Stretch | Aryl-Chloride |
Spectral Interpretation
The IR spectrum provides clear evidence for the key functional groups:
-
Nitrile Group (-C≡N): The most diagnostic peak in the spectrum is the sharp, medium-intensity absorption around 2250 cm⁻¹. This peak is characteristic of the nitrile triple bond stretch and is a clear indicator of this functional group.[2][3]
-
Aromatic Ring: Aromatic C-H stretches appear just above 3000 cm⁻¹, while characteristic ring C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.[4]
-
Methylene Group (-CH₂): Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.
-
Halogen Bonds (C-F, C-Cl): The strong absorptions in the fingerprint region (below 1300 cm⁻¹) corresponding to C-F and C-Cl stretches confirm the presence of these halogens.
Visualization: IR Analysis Workflow
Caption: Workflow for IR spectral interpretation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that induces fragmentation.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Ionization: Use Electron Ionization (EI) at 70 eV to fragment the molecule.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight).
Data Summary: Key Mass Spectrometry Peaks
| m/z (mass-to-charge) | Proposed Identity | Notes |
| 203/205/207 | [M]⁺ | Molecular ion peak cluster |
| 168/170 | [M - Cl]⁺ | Loss of a chlorine atom |
| 142/144 | [M - CH₂CN]⁺ | Loss of the cyanomethyl group |
| 107 | [M - 2Cl]⁺ (Fragment) | Loss of both chlorine atoms |
Spectral Interpretation
-
Molecular Ion ([M]⁺): The molecular weight of this compound is approximately 203.0 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a characteristic cluster of peaks:
-
M⁺ (m/z 203): Containing two ³⁵Cl atoms.
-
[M+2]⁺ (m/z 205): Containing one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺ (m/z 207): Containing two ³⁷Cl atoms. The relative intensity ratio of these peaks will be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.
-
-
Fragmentation Pattern:
-
Loss of Chlorine ([M - Cl]⁺): A common fragmentation pathway is the loss of a chlorine radical, leading to a fragment ion cluster at m/z 168/170.
-
Loss of Cyanomethyl Group ([M - CH₂CN]⁺): Cleavage of the benzylic C-C bond results in the loss of the ·CH₂CN radical, producing a fragment ion cluster at m/z 142/144.
-
Visualization: Major Fragmentation Pathways
Caption: Key fragmentation pathways in EI-MS.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a robust and unequivocal confirmation of the structure of this compound. ¹H and ¹³C NMR define the precise arrangement of atoms and the influence of the fluorine substituent through characteristic couplings. IR spectroscopy confirms the presence of the key nitrile and aromatic functional groups, while mass spectrometry establishes the molecular weight and the presence of two chlorine atoms through its distinct isotopic pattern. This comprehensive spectroscopic analysis serves as a cornerstone for quality control and further synthetic applications of this important chemical intermediate.
References
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
-
Mastering Organic Chem. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to 2,4-Dichloro-5-fluorophenylacetonitrile: A Core Intermediate in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and fluorine-containing moieties into molecular scaffolds has become a cornerstone of rational drug design.[][2] Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune critical pharmacological parameters such as metabolic stability, membrane permeability, and binding affinity.[] Within this context, highly functionalized aromatic compounds serve as essential pharmaceutical intermediates, acting as the foundational building blocks for complex Active Pharmaceutical Ingredients (APIs).[3]
This technical guide focuses on one such pivotal intermediate: 2,4-Dichloro-5-fluorophenylacetonitrile . This molecule is a masterclass in chemical design, where each substituent serves a distinct and strategic purpose. The dichloro substitution pattern provides regiochemical control in subsequent reactions, the fluorine atom enhances the molecule's electronic profile and metabolic resistance, and the versatile phenylacetonitrile group acts as a robust synthon for constructing complex heterocyclic systems. This guide will provide an in-depth analysis of this intermediate's synthesis, characterization, and core application in the synthesis of advanced therapeutics, particularly the potent fluoroquinolone antibiotic, Pazufloxacin.[4][]
Physicochemical and Spectroscopic Profile
A thorough understanding of a key intermediate begins with its fundamental properties. The data presented below provides the foundational information for laboratory use and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(2,4-dichloro-5-fluorophenyl)acetonitrile |
| CAS Number | 373383-77-6 |
| Molecular Formula | C₈H₄Cl₂FN |
| Molecular Weight | 204.03 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) |
Table 2: Predicted Spectroscopic Data for Characterization
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (d, 1H, Ar-H), δ ~7.3 (d, 1H, Ar-H), δ ~3.8 (s, 2H, -CH₂CN) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~158 (d, J≈250 Hz, C-F), δ ~130-135 (Ar-C), δ ~115-120 (Ar-C, C-CN), δ ~25 (-CH₂CN) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -110 to -120 ppm (relative to CFCl₃) |
| Mass Spec (EI) | M⁺ at m/z 203/205/207 (isotopic pattern for 2 Cl atoms), fragment at m/z 168 (loss of HCN) |
Synthesis and Mechanistic Considerations: A Proposed Pathway
While this compound is a known intermediate, detailed public-domain synthesis protocols are scarce. This necessitates the design of a robust and logical synthetic strategy based on well-established, high-yield organic transformations. The following proposed pathway leverages readily available starting materials and demonstrates a scalable and efficient route.
Proposed Synthetic Workflow
The most logical approach involves a three-step sequence starting from 2,4-dichloro-5-fluorotoluene: (1) Benzylic radical halogenation to install a reactive handle, followed by (2) nucleophilic substitution with a cyanide source.
Caption: Proposed two-step synthesis of the target intermediate.
Expert Rationale and Causality
-
Step 1: Radical Bromination: The synthesis commences with the selective bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. Its key advantage is maintaining a low, steady concentration of bromine in the reaction mixture, which is crucial for favoring radical substitution at the benzylic position over electrophilic addition to the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN), is used in catalytic amounts to initiate the chain reaction upon heating. Carbon tetrachloride or another non-polar solvent is ideal for this process.
-
Step 2: Nucleophilic Cyanation: The resulting benzyl bromide is a potent electrophile, perfectly primed for nucleophilic substitution. The introduction of the nitrile is achieved using sodium cyanide (NaCN) in a polar aprotic solvent like Dimethyl sulfoxide (DMSO). DMSO is selected for its ability to solvate the sodium cation, leaving a "naked," highly nucleophilic cyanide anion, which efficiently displaces the bromide in an Sₙ2 reaction.[6] Mild heating is typically sufficient to drive this reaction to completion.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from 2,4-dichloro-5-fluorotoluene.
Step 1: Synthesis of 2,4-Dichloro-5-fluorobenzyl bromide
-
Setup: To a dry 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,4-dichloro-5-fluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (200 mL).
-
Initiation: Add a catalytic amount of AIBN (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours, noted by the consumption of the starting material and the succinimide byproduct floating to the surface.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Purification: Combine the filtrates and wash with 1 M sodium thiosulfate solution to remove any residual bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: In a 500 mL flask equipped with a stirrer, thermometer, and nitrogen inlet, dissolve the crude 2,4-dichloro-5-fluorobenzyl bromide (1.0 eq) in DMSO (150 mL).
-
Reagent Addition: Carefully add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the temperature does not exceed 30°C.
-
Reaction: Heat the mixture to 60°C and stir for 3-5 hours. Monitor the reaction for the disappearance of the benzyl bromide starting material by TLC.
-
Workup: Cool the reaction to room temperature and carefully pour it into 500 mL of ice-cold water with stirring. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate (3 x 150 mL). Combine the organic layers and wash sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to afford pure this compound.
Core Application: A Keystone in Fluoroquinolone Synthesis
The primary value of this compound is demonstrated in its role as a precursor for building the core structure of advanced pharmaceuticals. Its most notable application is in certain synthetic routes leading to Pazufloxacin , a third-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[]
Mechanism of Action: Pazufloxacin
Pazufloxacin, like other quinolones, functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[4][] These enzymes are essential for DNA replication, transcription, and repair. By trapping the enzyme-DNA complex, Pazufloxacin causes double-stranded DNA breaks, leading to rapid bacterial cell death.[]
Synthetic Utility: Constructing the Quinolone Core
The phenylacetonitrile moiety is a versatile functional group for constructing the foundational quinolone ring system. A common and powerful method involves the condensation of the phenylacetonitrile with an appropriate three-carbon electrophile, followed by a thermal cyclization reaction. This pathway efficiently builds the fused heterocyclic core of the drug.
Caption: Transformation of the intermediate into a quinolone core.
Detailed Experimental Protocol: Quinolone Core Synthesis
Objective: To construct a 4-hydroxy-3-cyano-quinolone scaffold from this compound.
-
Setup: To a flame-dried flask under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and wash with dry hexane to remove the oil. Suspend the NaH in anhydrous THF.
-
Anion Formation: Cool the suspension to 0°C. Add a solution of this compound (1.0 eq) in THF dropwise. Stir for 30 minutes at 0°C to allow for complete deprotonation of the benzylic carbon.
-
Condensation: Add diethyl ethoxymethylenemalonate (1.05 eq) dropwise at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Workup (Intermediate): Carefully quench the reaction by pouring it into a cold, saturated ammonium chloride solution. Extract with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate to yield the crude enamine intermediate.
-
Cyclization: Add the crude intermediate to a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-250°C for 1-2 hours. This high temperature induces a thermal cyclization with the elimination of ethanol.
-
Purification: Cool the reaction mixture. The product often precipitates upon cooling. The solid can be collected by filtration, washed with hexane or ether to remove the solvent, and then purified further by recrystallization to yield the 4-hydroxy-3-cyano-quinolone core, a direct precursor for Pazufloxacin and related antibiotics.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its carefully orchestrated array of functional groups makes it an exceptionally valuable and versatile intermediate. The proposed synthetic route highlights an efficient and scalable method for its production, while its application in the construction of the Pazufloxacin core underscores its critical role in the synthesis of life-saving therapeutics. For researchers and drug development professionals, a deep understanding of such key intermediates is not merely an academic exercise; it is fundamental to the innovation and efficient production of the next generation of pharmaceuticals.
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Semantic Scholar. Synthesis of Pazufloxacin. Semantic Scholar. Available at: [Link].
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Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. Mallak Specialties Pvt Ltd. Available at: [Link].
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WIPO Patentscope. WO/2010/058421 A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA). WIPO. Available at: [Link].
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PrepChem. Synthesis of 2-(2,4-dichloro-5-fluoro-benzoyl)-3-methoxy-acrylonitrile. PrepChem.com. Available at: [Link].
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Organic Syntheses. 2-PHENYLBUTYRONITRILE. Organic Syntheses. Available at: [Link].
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MDPI. Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. MDPI. Available at: [Link].
-
MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link].
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A Keystone Intermediate in Modern Agrochemicals: The Role of 2,4-Dichloro-5-fluorophenylacetonitrile in Synthesis
Abstract
The relentless demand for higher crop yields and more effective pest management solutions has driven significant innovation in the field of agrochemical synthesis. Within this landscape, fluorinated organic compounds have emerged as a cornerstone for developing next-generation herbicides, fungicides, and insecticides due to their unique ability to enhance metabolic stability, binding affinity, and overall biological efficacy.[1][2] This technical guide provides an in-depth examination of 2,4-Dichloro-5-fluorophenylacetonitrile, a critical intermediate whose structural motifs are integral to the synthesis of a variety of potent agrochemicals, particularly those based on the phenylpyrazole scaffold. We will explore the synthesis of this key building block, elucidate its central role in forming heterocyclic cores, and present detailed protocols that underscore the causality behind the synthetic strategies employed.
Introduction: The Strategic Importance of the 2,4-Dichloro-5-fluoro Phenyl Motif
This compound is a substituted aromatic nitrile that serves as a high-value precursor in multi-step organic synthesis. Its utility is derived from the specific arrangement of its substituents:
-
Dichlorinated Ring: The two chlorine atoms at the 2- and 4-positions create a specific electronic and steric profile that is often crucial for high-affinity binding to target enzymes or receptors in pests.
-
Fluorine Atom: The fluorine at the 5-position is a bioisostere for a hydrogen atom but possesses vastly different electronic properties. Its high electronegativity can alter the pKa of adjacent functional groups, improve metabolic resistance by blocking sites of oxidative metabolism, and enhance membrane permeability, leading to improved systemic activity in plants.[3]
-
Acetonitrile Group: The (-CH₂CN) functional group is a versatile handle for a wide range of chemical transformations. It is a key synthon for constructing carbon-carbon and carbon-nitrogen bonds, making it ideal for building the core structures of complex active ingredients.
This unique combination of features makes this compound a preferred starting material for agrochemicals where precise molecular recognition and enhanced bioavailability are paramount for efficacy.
Synthesis of the Core Intermediate: From Benzaldehyde to Acetonitrile
The reliable and scalable synthesis of this compound is a prerequisite for its industrial application. A common and efficient pathway begins with the corresponding benzaldehyde, 2,4-dichloro-5-fluorobenzaldehyde. The conversion of an aldehyde to a phenylacetonitrile is a well-established two-step process involving the formation of a tosylhydrazone followed by reaction with a cyanide source.
The causality behind this choice is rooted in efficiency and safety. The reduction of the aldehyde to an alcohol, followed by conversion to a benzyl halide and subsequent cyanation, is a viable but longer route. The tosylhydrazone method provides a more direct conversion under manageable conditions.
Experimental Protocol: Synthesis of this compound
Step A: Formation of 2,4-Dichloro-5-fluorobenzaldehyde Tosylhydrazone
-
To a stirred solution of 2,4-dichloro-5-fluorobenzaldehyde (1.0 eq) in methanol (5 mL/g), add p-toluenesulfonhydrazide (1.05 eq).
-
Heat the mixture to reflux (approx. 65°C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and then further to 0-5°C in an ice bath.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum to yield the tosylhydrazone.
Step B: Cyanation to form this compound
-
In a separate flask, dissolve the dried tosylhydrazone (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) (10 mL/g).
-
Add potassium cyanide (KCN) (2.5 eq) to the solution. Extreme caution is required when handling cyanide salts.
-
Heat the mixture to 80-90°C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a stirred mixture of ice water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Core Application: Construction of Phenylpyrazole Fungicides and Insecticides
A primary application of this compound is in the synthesis of phenylpyrazole-based agrochemicals. The phenylpyrazole class includes highly effective insecticides that act as antagonists of the GABA-gated chloride channel in insects.[4] The acetonitrile itself is first transformed into a more reactive intermediate, 2,4-dichloro-5-fluoro-benzoylacetonitrile, which contains the 1,3-dicarbonyl equivalent necessary for pyrazole ring formation.[5]
Mechanism of Pyrazole Formation
The synthesis of the pyrazole ring is a classic cyclocondensation reaction. The 2,4-dichloro-5-fluoro-benzoylacetonitrile intermediate reacts with a hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) to form the pyrazole heterocycle. This reaction proceeds with high regioselectivity, which is critical for the final biological activity of the molecule.[6]
Experimental Protocol: Synthesis of a 5-Amino-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole
Step A: Claisen Condensation to form 2,4-Dichloro-5-fluoro-benzoylacetonitrile
-
Prepare a suspension of sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Caution: NaH is highly reactive.
-
In a separate flask, mix ethyl 2,4-dichloro-5-fluorobenzoate (1.0 eq) and anhydrous acetonitrile (1.1 eq).[5]
-
Add the ester/acetonitrile mixture dropwise to the NaH suspension under an inert atmosphere (e.g., nitrogen) at a temperature maintained at reflux.
-
After the addition is complete, continue refluxing for 1-2 hours.[5]
-
Cool the reaction to room temperature and carefully quench with ice water.
-
Acidify the aqueous solution to a pH of ~6 with 10% hydrochloric acid, which will precipitate the product.[5]
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-dichloro-5-fluoro-benzoylacetonitrile.
Step B: Cyclocondensation with Hydrazine
-
Dissolve the benzoylacetonitrile intermediate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture. The product will often crystallize out of solution.
-
Collect the product by filtration, wash with cold ethanol, and dry to yield the 5-amino-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole.
Data Summary: Synthesis of Pyrazole Intermediate
| Step | Starting Material | Key Reagents | Solvent | Conditions | Product | Typical Yield |
| A | Ethyl 2,4-dichloro-5-fluorobenzoate | NaH, Acetonitrile | THF | Reflux, 2h | 2,4-dichloro-5-fluoro-benzoylacetonitrile | 75-85% |
| B | 2,4-dichloro-5-fluoro-benzoylacetonitrile | Hydrazine Hydrate | Ethanol | Reflux, 4h | 5-Amino-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole | 85-95% |
Pyrazole Synthesis Workflow
Caption: General workflow for constructing the pyrazole core.
Conclusion: A Versatile and Indispensable Building Block
This compound stands as a testament to the power of rational molecular design in modern agrochemical development. Its carefully selected pattern of halogen substitution provides a robust foundation for building active ingredients with superior performance and desired physicochemical properties. The synthetic pathways detailed in this guide, particularly its conversion to phenylpyrazole heterocycles, highlight its role as a key strategic intermediate. By understanding the causality behind the synthetic choices—from the initial formation of the acetonitrile to its ultimate incorporation into a complex heterocyclic framework—researchers and development professionals can better leverage this and similar building blocks to create the next generation of solutions for global crop protection.
References
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- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
- Organic Syntheses Procedure. Organic Syntheses.
- New synthesis of fluorin
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC - NIH.
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An In-Depth Technical Guide to 2,4-Dichloro-5-fluorophenylacetonitrile: Properties, Synthesis, and Applications
Abstract: 2,4-Dichloro-5-fluorophenylacetonitrile is a halogenated aromatic nitrile, a class of compounds recognized for its significant utility as a versatile building block in modern medicinal chemistry and materials science. The specific arrangement of chloro and fluoro substituents on the phenyl ring, combined with the reactive methylene nitrile moiety, provides a scaffold ripe for elaboration into more complex molecular architectures. This guide offers a comprehensive overview of the known and predicted physicochemical characteristics, spectroscopic signatures, logical synthetic pathways, and key applications of this compound, with a particular focus on its potential within drug discovery and development. Due to the limited publicly available data for this compound (CAS No. 261763-28-4), this document will also draw parallels and use data from the closely related and more thoroughly documented analogue, 2,4-dichloro-5-fluorobenzonitrile (CAS No. 128593-93-1), to provide a robust and scientifically grounded perspective.
Core Molecular Profile and Physicochemical Characteristics
The identity and physical properties of a chemical compound are foundational to its application in research and synthesis. Below is a summary of identifiers and properties for this compound and its structural analogue.
| Property | This compound | 2,4-Dichloro-5-fluorobenzonitrile |
| CAS Number | 261763-28-4[1] | 128593-93-1[2][3][4] |
| Molecular Formula | C₈H₄Cl₂FN | C₇H₂Cl₂FN[2] |
| Molecular Weight | 204.03 g/mol | 190.00 g/mol [2] |
| IUPAC Name | 2-(2,4-dichloro-5-fluorophenyl)acetonitrile | 2,4-dichloro-5-fluorobenzonitrile[2] |
| Appearance | Not specified | White to cream crystals or powder[3] |
| Melting Point | Data not available | 41.0 - 50.0 °C[3] |
| Boiling Point | Data not available | Data not available |
| Solubility | Low water solubility is expected[5] | Data not available |
Expected Spectroscopic Signature
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the phenyl ring. Their splitting patterns (likely doublets or doublet of doublets) would be influenced by coupling to each other and to the fluorine atom. A key diagnostic signal would be a singlet at approximately 3.7-4.0 ppm, corresponding to the two protons of the methylene (-CH₂) group adjacent to the nitrile.
-
¹³C NMR Spectroscopy : The carbon NMR would display signals for the eight distinct carbon atoms. The nitrile carbon (-C≡N) would appear in the characteristic range of 115-125 ppm. The methylene carbon (-CH₂) would be found further upfield, while the six aromatic carbons would have their chemical shifts significantly influenced by the electronegative halogen substituents.
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. A sharp, medium-intensity absorption band is predicted in the range of 2240-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration[6]. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while C-Cl and C-F bond vibrations would appear in the fingerprint region (below 1500 cm⁻¹)[6][7].
-
Mass Spectrometry (MS) : Electron-impact mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight. A critical feature would be the isotopic pattern for the two chlorine atoms, resulting in prominent peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule[7].
Synthesis and Reactivity
The synthesis of phenylacetonitriles is a well-established area of organic chemistry. A logical and efficient pathway to this compound would involve the nucleophilic substitution of a corresponding benzyl halide.
Caption: Plausible synthetic route to this compound.
Exemplary Synthesis Protocol: Cyanation of Benzyl Bromide
This protocol is a generalized procedure based on standard organic chemistry transformations for converting a benzyl halide to a phenylacetonitrile[8].
-
Reaction Setup : To a solution of 2,4-dichloro-5-fluoro-1-(bromomethyl)benzene (1.0 eq) in a polar aprotic solvent such as DMSO or acetone, add sodium cyanide (NaCN) (1.1 - 1.5 eq).
-
Causality: A polar aprotic solvent is chosen to dissolve the ionic cyanide salt while not interfering with the nucleophilicity of the cyanide ion. An excess of the cyanide salt ensures the reaction goes to completion.
-
-
Reaction Execution : Heat the mixture to 50-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Causality: Heating provides the necessary activation energy for the Sₙ2 reaction, where the cyanide anion displaces the bromide leaving group.
-
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate).
-
Causality: This step quenches the reaction and partitions the organic product from the inorganic salts and residual DMSO.
-
-
Extraction and Washing : Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic layers and wash with water, followed by a brine solution.
-
Causality: Repeated extractions maximize product recovery. The brine wash helps to remove residual water from the organic phase.
-
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical agents and research chemicals.
-
Scaffold for Bioactive Molecules : The 2,4-dichloro-5-fluoro substitution pattern is a key structural motif in many biologically active compounds, including intermediates for potent antibacterial fluoroquinolones[9]. The phenylacetonitrile core provides a handle for introducing further molecular diversity. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions, making it a gateway to a wide range of derivatives.
-
Role of Halogenation : Chlorine and fluorine atoms significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule. These modifications are a cornerstone of modern drug design, used to enhance binding affinity to biological targets and improve pharmacokinetic profiles[10].
-
Nitrile as a Pharmacophore : Beyond its role as a synthetic handle, the nitrile group itself is a recognized pharmacophore found in over 30 approved drugs[11]. It can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing directly to a drug's mechanism of action. Analogues such as 2,4-dichloro-5-fluoropyrimidine are instrumental in developing kinase inhibitors for oncology[12][13].
Caption: Workflow for using the title compound in fragment-based drug discovery.
Safety, Handling, and Stability
Given its structure as a halogenated aromatic nitrile, this compound must be handled with appropriate care. The following information is based on safety data for closely related compounds.
-
Hazard Identification : This compound is presumed to be toxic if swallowed, toxic in contact with skin, and toxic if inhaled. It is expected to cause skin irritation and serious eye irritation[2][5].
-
First Aid Measures :
-
In case of skin contact : Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes[5].
-
In case of eye contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes[5].
-
If inhaled : Remove the person to fresh air. If not breathing, give artificial respiration[5].
-
If swallowed : Immediately call a POISON CENTER or doctor. Do not induce vomiting[14].
-
-
Stability and Reactivity : The compound is stable under normal storage conditions[15]. It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[5][15].
-
Hazardous Decomposition Products : Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF)[15][16].
Conclusion
This compound represents a valuable, though currently under-documented, chemical entity with significant potential as a synthetic intermediate. Its combination of a multi-halogenated aromatic ring and a versatile nitrile functional group positions it as a strategic building block for creating novel compounds in the pharmaceutical and fine chemical industries. The predictive spectroscopic data, logical synthetic routes, and safety guidelines outlined in this document provide a foundational framework for researchers and scientists looking to explore the utility of this compound in their work. Further investigation into its reactivity and applications is warranted and promises to unlock new avenues in chemical synthesis and drug discovery.
References
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. 5
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. 15
-
PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzonitrile. National Center for Biotechnology Information. 2
-
Thermo Scientific Chemicals. (n.d.). 2,4-Dichloro-5-fluorobenzonitrile, 97%. 3
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. 14
-
PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-5-fluoro-benzoylacetonitrile. 17
-
Chemcasts. (n.d.). 2,4-Dichloro-5-fluorobenzonitrile (CAS 128593-93-1) Properties. 4
-
Organic Syntheses. (n.d.). α-PHENYLBUTYRONITRILE. 8
-
ChemicalBook. (n.d.). This compound (261763-28-4). 1
-
Google Patents. (n.d.). US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile. 9
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET 4-Fluorophenylacetonitrile. 16
-
Filo. (2026). Problem 5 presents various spectroscopic data (IR, Mass, 13C NMR, 1H NMR)... 7
-
Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. 12
-
Al-Ostath, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. 10
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. 13
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? 18
-
McMahon, R. J., et al. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. 6
-
NIST. (n.d.). Benzeneacetonitrile, 2,4-dichloro-. NIST Chemistry WebBook. 19
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. 11
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Methodological & Application
Application Note & Protocols: Strategic Nucleophilic Aromatic Substitution on 2,4-Dichloro-5-fluorophenylacetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2,4-Dichloro-5-fluorophenylacetonitrile
This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and agrochemical synthesis. Its structure is primed for selective chemical modification, featuring three distinct halogen atoms and a potent electron-withdrawing nitrile group. This specific arrangement of substituents activates the benzene ring towards nucleophilic aromatic substitution (SNAr), a powerful, metal-free method for forming carbon-heteroatom and carbon-carbon bonds.[1][2] Understanding the principles governing its reactivity allows for the rational design of complex molecular scaffolds, making this compound a valuable precursor for novel pharmaceuticals and advanced materials.
This guide provides an in-depth analysis of the mechanistic principles, regioselectivity, and practical reaction conditions for performing nucleophilic substitution on this versatile substrate. We will explore protocols for common transformations and discuss the critical parameters that ensure high-yield, selective synthesis.
Mechanism and Regioselectivity: A Tale of Electronic Control
The functionalization of this compound is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. This process is distinct from SN1 or SN2 reactions and proceeds via a two-step addition-elimination pathway.[1][2]
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a halogen, breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]
-
Leaving Group Departure: Aromaticity is restored by the expulsion of a halide ion (the leaving group), resulting in the final substituted product.
The rate and success of an SNAr reaction are critically dependent on the stabilization of the Meisenheimer intermediate. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is essential for this stabilization.[1][3]
Caption: Electronic basis for preferential substitution at the C4 position.
Experimental Protocols & Reaction Optimization
The following protocols are representative methodologies for the selective substitution at the C4 position of this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: C4-Amination with a Primary Amine
This protocol describes the reaction with a representative primary amine, such as benzylamine. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.
Methodology:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M. Stir the solution until the starting material is fully dissolved.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the product, 2-chloro-5-fluoro-4-(benzylamino)phenylacetonitrile, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: C4-Alkoxylation with Sodium Methoxide
This procedure details the substitution of the C4-chloro group with a methoxy group, a common transformation in drug discovery.
Methodology:
-
Setup: In a flame-dried flask under nitrogen, add this compound (1.0 eq).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.5 M and stir.
-
Reagent Addition: Carefully add a solution of sodium methoxide (1.2 eq, e.g., 25 wt% in methanol) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature. The reaction is often rapid; monitor by TLC or LC-MS every 15-30 minutes.
-
Work-up: Once the reaction is complete (typically 1-3 hours), carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by silica gel chromatography if necessary.
-
Characterization: Verify the structure of 2-chloro-5-fluoro-4-methoxyphenylacetonitrile by appropriate spectroscopic methods (NMR, MS).
Protocol 3: C4-Thiolation with a Thiol
Thiols are potent nucleophiles and readily displace the C4-chloro group, often under mild conditions. [4]This protocol uses thiophenol as an example.
Methodology:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under nitrogen.
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution, followed by the dropwise addition of thiophenol (1.1 eq).
-
Reaction: Stir the mixture at room temperature. Thiolations are frequently fast; monitor the reaction's completion by TLC (typically within 1-2 hours).
-
Work-up: Filter the reaction mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1M NaOH solution to remove excess thiophenol, followed by a water and brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. Further purification can be achieved via column chromatography.
-
Characterization: Confirm the identity of 2-chloro-5-fluoro-4-(phenylthio)phenylacetonitrile via NMR and MS analysis.
Summary of Reaction Conditions & General Workflow
The choice of solvent, base, and temperature is critical for optimizing these substitution reactions. Polar aprotic solvents are generally preferred as they effectively solvate the charged Meisenheimer intermediate without protonating the nucleophile. [5]
| Parameter | Amination (Protocol 1) | Alkoxylation (Protocol 2) | Thiolation (Protocol 3) | Rationale & Causality |
|---|---|---|---|---|
| Nucleophile | Primary/Secondary Amine | Sodium Alkoxide | Thiol | Choice of desired functional group. |
| Solvent | DMSO, DMF, NMP | DMF, THF | Acetonitrile, DMF | Polar aprotic solvents stabilize the charged intermediate, accelerating the rate-determining step. [5] |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | None (reagent is basic) | K₂CO₃, Cs₂CO₃ | Neutralizes generated HCl (for amines) or deprotonates the nucleophile (for thiols). |
| Temperature | 60-80 °C | Room Temperature | Room Temperature | Governed by nucleophile strength. Stronger nucleophiles (alkoxides, thiolates) react faster and at lower temperatures. |
| Typical Time | 2-6 hours | 1-3 hours | 1-2 hours | Reflects the relative reactivity and conditions used. |
Sources
Application Notes and Protocols for the Synthesis of Pharmaceutical Derivatives from 2,4-Dichloro-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,4-Dichloro-5-fluorophenylacetonitrile in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. This compound emerges as a highly versatile and valuable building block, primarily due to the unique electronic properties conferred by its substituted phenyl ring. The presence of two chlorine atoms and a fluorine atom significantly influences the molecule's reactivity and pharmacokinetic profile, making it an attractive scaffold for the development of a wide range of pharmaceuticals.
This guide provides a comprehensive overview of the synthetic pathways originating from this compound, focusing on its conversion into key pharmaceutical intermediates and, subsequently, into potential drug candidates. We will delve into the mechanistic rationale behind the chosen synthetic routes and provide detailed, field-proven protocols for the synthesis of the starting material and its principal derivatives.
Part 1: Synthesis of the Core Building Block: this compound
The journey into the synthesis of complex pharmaceutical derivatives begins with a reliable and efficient method for preparing the core scaffold, this compound. A common and effective strategy involves the nucleophilic substitution of a halide with a cyanide group, a cornerstone reaction in organic synthesis.
Protocol 1: Synthesis of this compound via Cyanation of 2,4-Dichloro-5-fluorobenzyl Chloride
This protocol is based on the well-established reaction of benzyl halides with cyanide salts.[1][2] The electron-withdrawing nature of the halogen substituents on the phenyl ring can influence the reactivity of the benzylic position.
Reaction Workflow:
Caption: Synthesis of the core building block.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,4-Dichloro-5-fluorobenzyl chloride | 211.03 | 21.1 g | 0.1 | Handle with care, lachrymator |
| Sodium Cyanide (NaCN) | 49.01 | 5.4 g | 0.11 | Highly Toxic! Use extreme caution |
| Ethanol (95%) | 46.07 | 100 mL | - | Solvent |
| Water | 18.02 | 50 mL | - | Solvent |
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge Reagents: Add sodium cyanide (5.4 g, 0.11 mol) to the flask, followed by 50 mL of water and 100 mL of 95% ethanol. Stir the mixture until the sodium cyanide has dissolved.
-
Addition of Benzyl Chloride: Slowly add 2,4-dichloro-5-fluorobenzyl chloride (21.1 g, 0.1 mol) to the cyanide solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A significant portion of the ethanol is then removed under reduced pressure.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Key Synthetic Transformations and Pharmaceutical Intermediates
This compound serves as a versatile precursor to at least two pivotal classes of pharmaceutical intermediates: phenylacetic acids and phenylethylamines.
A. Hydrolysis to 2,4-Dichloro-5-fluorophenylacetic Acid
The hydrolysis of the nitrile functionality to a carboxylic acid is a fundamental transformation that opens the door to a vast array of derivatives, most notably non-steroidal anti-inflammatory drugs (NSAIDs) and their analogues.[3][4] Phenylacetic acid derivatives are known to be key components in drugs like diclofenac and aceclofenac.[4]
Reaction Workflow:
Caption: Hydrolysis of the nitrile to a carboxylic acid.
This method is often preferred for its straightforward work-up.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | 204.03 | 20.4 g | 0.1 | Starting material |
| Sulfuric Acid (conc.) | 98.08 | 50 mL | - | Catalyst and solvent |
| Water | 18.02 | 50 mL | - | Reagent |
| Acetic Acid (glacial) | 60.05 | 50 mL | - | Co-solvent |
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, combine this compound (20.4 g, 0.1 mol), 50 mL of concentrated sulfuric acid, 50 mL of water, and 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by observing the cessation of gas evolution or by TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into 200 mL of ice-water.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude 2,4-dichloro-5-fluorophenylacetic acid can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.
B. Reduction to 2-(2,4-dichloro-5-fluorophenyl)ethanamine
The reduction of the nitrile group to a primary amine provides another critical class of intermediates. Phenylethylamines are core structures in many neurologically active drugs, including anticonvulsants and stimulants. The 2,4-dichlorophenyl moiety, in particular, is found in some anticonvulsant compounds.[5][6]
Reaction Workflow:
Caption: Reduction of the nitrile to a primary amine.
LAH is a powerful reducing agent capable of converting nitriles to primary amines in high yield. Extreme caution is required when working with LAH as it is highly reactive with water.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Lithium Aluminum Hydride (LAH) | 37.95 | 4.2 g | 0.11 | Highly reactive with water! |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - | Solvent, must be dry |
| This compound | 204.03 | 20.4 g | 0.1 | Starting material |
Step-by-Step Protocol:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a 500 mL three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
LAH Suspension: Carefully add lithium aluminum hydride (4.2 g, 0.11 mol) to 100 mL of anhydrous THF in the flask.
-
Addition of Nitrile: Dissolve this compound (20.4 g, 0.1 mol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LAH suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Quenching (Fieser workup): Cool the reaction mixture in an ice bath. CAUTION: Exothermic reaction and hydrogen gas evolution. Slowly and carefully add 4.2 mL of water, followed by 4.2 mL of 15% aqueous sodium hydroxide, and then 12.6 mL of water.
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF. Combine the filtrate and washings.
-
Isolation: The solvent is removed under reduced pressure. The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Part 3: Prospective Pharmaceutical Applications
The derivatives of this compound are poised for application in several therapeutic areas.
-
Anti-inflammatory Agents: The 2,4-dichloro-5-fluorophenylacetic acid produced can be a precursor for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). The halogenated phenylacetic acid moiety is a well-known pharmacophore in this class of drugs.[3][7]
-
Anticonvulsant Drugs: The presence of a dichlorophenyl group is a feature in several anticonvulsant medications.[5][6] The 2-(2,4-dichloro-5-fluorophenyl)ethanamine intermediate can be further functionalized to explore new chemical entities with potential activity against epilepsy.
-
Other CNS-Active Agents: Phenylethylamines are a cornerstone of central nervous system drug discovery. The unique substitution pattern of the phenyl ring in the synthesized amine offers a template for developing novel agents targeting various neurological and psychiatric disorders.
Conclusion
This compound is a strategically important starting material that provides access to valuable pharmaceutical intermediates. The protocols outlined in this guide offer robust and reproducible methods for its synthesis and subsequent conversion to phenylacetic acid and phenylethylamine derivatives. The unique structural and electronic features of this scaffold make it a compelling candidate for the development of next-generation therapeutics in a variety of disease areas.
References
- Phenylacetic Acid and its derivatives are an important class of organic carboxylic acids that serve as fundamental building blocks for many pharmaceutical intermediates such as ibuprofen, carbenicillin, diclofenac, and spirodiclofen. Some NSAIDs like diclofenac are phenylacetic acid derivatives.
- The present invention relates to a series of new phenylacetic acid derivatives, which have valuable anti-inflammatory, analgesic and antipyretic activities.
- Phenylacetic acid derivative encompasses NSAIDs like Aceclofenac [(2-{2,6-dichlorophenyl)amino} phenylacetooxyacetic acid] and Diclofenac sodium, known for anti-inflammatory, antipyretic, and anagesic properties.
- A two-step facile process for the preparation of 2,4-dichloro-3-cyano-5-fluorobenzoic acid, starting from easily available 2,6-dichloro-3-fluorobenzonitrile, has been developed. (Source: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid)
- Measuring the affinities of structurally related NSAIDs for the [(3)H]NCS-382 site identified diclofenac, a clinically relevant NSAID (Voltaren, Diclon) of the phenylacetic acid (PAA) type, as a GHB ligand.
- The Wittig reaction allows the preparation of an alkene by the reaction of an aldehyde or ketone with the ylide generated from a phosphonium salt. (Source: Wittig Reaction - Organic Chemistry Portal)
- The Wittig reaction or Wittig olefination is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (often called a Wittig reagent) to give an alkene and triphenylphosphine oxide. (Source: Wittig Reaction - Chemistry LibreTexts)
- The invention discloses a preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride... The invention adopts 2, 4-dichlorofluorobenzene as a raw material...
- The invention relates to a synthesis method of quinolone drug intermediate 2,4-dichloro-5-fluorobenzoyl chloride.
- Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride from 2,4-Dichloro-5-fluorobenzoic acid. (Source: 2,4-Dichloro-5-fluorobenzoyl chloride synthesis - ChemicalBook)
- The invention relates to a method for synthesizing 2, 4-dichloro-5-fluorobenzoyl chloride...
- The aim of this study was to determine the effects of 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP4-a new S-triazole derivative possessing anticonvulsant properties... (Source: Effect of 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on the anticonvulsant action of different classical antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PubMed)
- Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures. (Source: Anticonvulsant - Wikipedia)
- A highly versatile one-pot aqueous Wittig reaction is described.
- In our recent studies, we have demonstrated that 1,2,4-triazole-3-thione derivatives represent a group of promising antiepileptic drug candidates. (Source: Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms - PMC - PubMed Central)
- Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile, by reacting 5-bromo-2,4-dichlorofluorobenzene with...copper(I) cyanide... (Source: US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile)
- The aim of this study was to determine the effects of 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP4-a new S-triazole derivative possessing anticonvulsant properties... (Source: Effect of 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on the anticonvulsant action of different classical antiepileptic drugs in the mouse maximal electroshock-induced seizure model - Bohrium)
- 2-Chloro-5-fluorobenzaldehyde (CAS: 84194-30-9) is one such compound, widely recognized for its utility as a precursor in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals. (Source: Exploring the Synthesis and Properties of 2-Chloro-5-fluorobenzaldehyde)
- The invention discloses a synthesis method of 2, 4-dichlorobenzyl chloride.
- 2,4-Dichloro-5-fluorobenzaldehyde Chemical Properties,Usage,Production. (Source: 2,4-Dichloro-5-fluorobenzaldehyde | C7H3Cl2FO | CID 2774009 - PubChem)
- Process for producing fluorobenzaldehydes.
- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
- The degradation of the 2,4-dichlorophenoxyacetic acid in aqueous solution is an hydrolysis reaction. (Source: Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid.
- Since the discovery of the first anticonvulsant bromide in 1857, a large number of anticonvulsants were developed and approved for epilepsy treatment... (Source: Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC)
- In a 5-l. round-bottomed flask...are placed 500 g. (10 moles) of powdered sodium cyanide...and then 1 kg. (8 moles) of benzyl chloride... (Source: Benzyl Cyanide - Organic Syntheses Procedure)
- A similar 3,4-dichlorobenzyl cyanide was prepared by boiling a mixture of 3,4-dichlorobenzyl bromide with a 25% molar excess of potassium cyanide...
- The Wittig reaction of perfluorohalobenzaldehydes was systematically studied...
- A process for synthesis of 2,4-dichloro-5-fluoro acetophenone (DCFA) is disclosed. (Source: WO2010058421A3 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa))
- A series of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines were synthesized... (Source: Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor - PMC - PubMed Central)
- 2,4-Dichloro-5-fluoropyrimidine Chemical Properties,Usage,Production. (Source: 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem)
- 2-(4-Chloro-2-fluorophenyl)ethylamine. (Source: 2-(4-Chloro-2-fluorophenyl)ethylamine - Oakwood Chemical)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 5. Effect of 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on the anticonvulsant action of different classical antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2,4-Dichloro-5-fluorophenylacetonitrile in Fluoroquinolone Antibiotic Synthesis: A Technical Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthetic utility of 2,4-dichloro-5-fluorophenylacetonitrile as a key starting material in the manufacturing of potent fluoroquinolone antibiotics. We will explore the causal relationships behind experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Introduction: The Architectural Significance of a Versatile Precursor
Fluoroquinolones represent a critical class of broad-spectrum antibiotics that have been instrumental in combating a wide array of bacterial infections. The efficacy of these drugs is intrinsically linked to their unique molecular architecture, a core component of which is the fluorinated quinolone ring system. The strategic synthesis of this scaffold often relies on the careful selection of highly functionalized starting materials. This compound emerges as a particularly advantageous precursor due to the orchestrated reactivity of its substituent groups. The presence of two chlorine atoms, a fluorine atom, and a nitrile group on the phenyl ring provides a versatile platform for the sequential and controlled construction of the final antibiotic molecule.
This guide will elucidate the transformation of this compound into a pivotal intermediate, the quinolone core, and its subsequent elaboration into advanced fluoroquinolone antibiotics such as Pazufloxacin and Tosufloxacin.
Synthetic Strategy: From Phenylacetonitrile to the Quinolone Core
The overarching synthetic strategy involves a multi-step sequence that leverages the inherent chemical properties of this compound. The journey from the starting material to the central quinolone scaffold can be dissected into three principal stages:
-
Nitrile Hydrolysis: Conversion of the nitrile functionality into a carboxylic acid to provide a key handle for subsequent cyclization.
-
Formation of a β-Ketoester Intermediate: Activation of the newly formed carboxylic acid and condensation with a malonate derivative to generate the requisite β-ketoester.
-
Gould-Jacobs Annulation and Cyclization: Reaction of the β-ketoester with an amine and subsequent thermal or acid-catalyzed cyclization to construct the core quinolone ring system.
Caption: General workflow for the synthesis of the fluoroquinolone core.
Part 1: Preparation of Key Intermediates
Protocol: Hydrolysis of this compound
The initial and critical step is the quantitative conversion of the nitrile group to a carboxylic acid. This transformation is typically achieved through basic hydrolysis, which proceeds readily under elevated temperatures.
Rationale: Basic hydrolysis is preferred over acidic conditions to minimize potential side reactions on the electron-rich aromatic ring. The use of a strong base like sodium hydroxide ensures complete saponification of the nitrile.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (5.0 eq.).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and transfer to a separatory funnel. Wash the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether) to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. A white precipitate of 2,4-dichloro-5-fluorophenylacetic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.
| Parameter | Value | Reference |
| Typical Yield | >90% | Based on similar hydrolyses in patent literature[1] |
| Purity (by HPLC) | >98% | [1] |
Protocol: Synthesis of Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate
With the carboxylic acid in hand, the next stage involves the construction of a β-ketoester, a crucial precursor for the subsequent cyclization. A common and effective method is the Claisen condensation.
Rationale: The Claisen condensation allows for the efficient formation of a new carbon-carbon bond between the carboxylate (derived from the phenylacetic acid) and an ester enolate, directly yielding the desired β-ketoester architecture.
Detailed Protocol:
-
Esterification: Convert the 2,4-dichloro-5-fluorophenylacetic acid to its corresponding ethyl ester by refluxing with an excess of ethanol in the presence of a catalytic amount of sulfuric acid. The product, ethyl 2,4-dichloro-5-fluorophenylacetate, is isolated by standard work-up and purification.
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol.
-
Condensation: To the sodium ethoxide solution, add a mixture of ethyl 2,4-dichloro-5-fluorophenylacetate (1.0 eq.) and dry ethyl acetate (1.5 eq.).
-
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After cooling, the reaction mixture is quenched with a dilute aqueous acid (e.g., 1 M HCl) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate.
| Parameter | Value | Reference |
| Reaction Type | Claisen Condensation | [2][3][4][5] |
| Key Reagents | Sodium Ethoxide, Ethyl Acetate | [2][3][4][5] |
| Anticipated Yield | 60-75% | Based on analogous Claisen condensations |
Part 2: Construction of the Fluoroquinolone Core
The synthesized β-ketoester is the cornerstone for building the bicyclic quinolone ring system, often accomplished via a modified Gould-Jacobs reaction.
Caption: Key steps in the Gould-Jacobs based synthesis of the quinolone core.
Protocol: Synthesis of the Fluoroquinolone Nucleus
Rationale: This sequence first creates an enol ether, which is then readily displaced by an amine to form an enamine. The subsequent thermal cyclization is an intramolecular nucleophilic aromatic substitution where the enamine nitrogen attacks one of the chloro-substituted positions on the phenyl ring, leading to the formation of the quinolone heterocycle.
Detailed Protocol:
-
Enol Ether Formation: React ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate (1.0 eq.) with triethyl orthoformate (1.2 eq.) in the presence of acetic anhydride (1.5 eq.) at 120-130 °C for 2-3 hours. The volatile by-products are removed by distillation to yield the crude ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate.
-
Enamine Synthesis: Dissolve the crude enol ether in a suitable solvent such as ethanol or toluene. Add the desired primary amine (e.g., cyclopropylamine for ciprofloxacin synthesis) (1.1 eq.) dropwise at room temperature. The reaction is typically exothermic and proceeds to completion within 1-2 hours. The resulting enamine can be isolated by removal of the solvent.
-
Cyclization: The enamine intermediate is subjected to thermal cyclization in a high-boiling point solvent like diphenyl ether or Dowtherm A at temperatures ranging from 220-260 °C. The reaction is monitored by TLC for the disappearance of the enamine. Alternatively, the cyclization can be promoted by a strong base such as potassium carbonate in a polar aprotic solvent like DMF at a lower temperature (100-150 °C).
-
Isolation and Purification: After completion of the cyclization, the reaction mixture is cooled and the precipitated fluoroquinolone core is collected by filtration, washed with a suitable solvent, and dried.
| Parameter | Value | Reference |
| Cyclization Temperature | 220-260 °C (thermal) or 100-150 °C (base-catalyzed) | [6][7] |
| Typical Yield (Cyclization) | 70-85% | [6][7] |
Part 3: Elaboration to Specific Fluoroquinolone Antibiotics
The synthesized fluoroquinolone core serves as a versatile platform for the introduction of various substituents at the N-1 and C-7 positions, which are crucial for modulating the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug.
Application Example: Synthesis of a Pazufloxacin Analogue
Pazufloxacin is a potent fluoroquinolone with a characteristic tricyclic structure. The synthesis of a key precursor to Pazufloxacin can be envisioned from the prepared quinolone core.
Caption: Synthetic route towards a Pazufloxacin analogue.
Synthetic Outline:
-
Nucleophilic Aromatic Substitution at C-7: The chloro group at the C-7 position of the quinolone core is susceptible to nucleophilic displacement. Reaction with a suitable amine, for instance, a protected aminomethylpyrrolidine derivative, in a polar aprotic solvent like DMSO or DMF in the presence of a base (e.g., potassium carbonate) at elevated temperatures will install the desired side chain.
-
Ester Hydrolysis: The ethyl ester at the C-3 position is hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions. This carboxylic acid functionality is essential for the biological activity of fluoroquinolones.
-
Further Elaboration: Depending on the specific analogue being synthesized, further chemical modifications, such as deprotection of the side chain amine, may be required to yield the final active pharmaceutical ingredient.
Conclusion
This compound is a strategically valuable and economically viable starting material for the synthesis of complex fluoroquinolone antibiotics. Its well-defined and predictable reactivity allows for a systematic and high-yielding approach to the construction of the core quinolone scaffold. The protocols and rationale outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this versatile precursor in the discovery and manufacturing of next-generation antibacterial agents. The provided methodologies, grounded in established chemical principles and supported by the scientific literature, offer a reliable pathway for the synthesis of these life-saving medicines.
References
- Hoechst Aktiengesellschaft. Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile. US5187295A, 1993.
- BenchChem.
- Google Patents.
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules.
- Zhejiang University.
- Google Patents.
- Chemistry LibreTexts. 23.
- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
- Google Patents. Improvement method for pazufloxacin mesylate synthesis process. CN102295652A, 2013.
- The Claisen Condens
- Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. Org. Biomol. Chem., 2021.
- PrepChem.com.
- Google Patents. Preparation method 2,4,5-trifluorophenylacetic acid. CN103012111A, 2013.
- Chemistry LibreTexts. 23.
- OpenStax. 23.
Sources
- 1. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents [patents.google.com]
- 2. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. CN114369092A - Tosufloxacin tosylate and preparation method thereof - Google Patents [patents.google.com]
- 7. CN110283168B - Synthetic method of tosufloxacin tosylate cyclic compound - Google Patents [patents.google.com]
A Robust, Validated RP-HPLC Method for In-Process Monitoring of the Synthesis of 2,4-Dichloro-5-fluorophenylacetonitrile
An Application Note from the Desk of a Senior Application Scientist
Abstract
This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the real-time, in-process monitoring of the synthesis of 2,4-Dichloro-5-fluorophenylacetonitrile, a critical intermediate in pharmaceutical manufacturing. The method provides excellent chromatographic separation of the main product from its precursors and potential process-related impurities. We present a comprehensive protocol, from sample preparation to data analysis, and include a full validation summary according to the International Council for Harmonisation (ICH) guidelines.[1][2] The described method utilizes a Pentafluorophenyl (PFP) stationary phase, which offers unique selectivity for halogenated aromatic compounds, coupled with a gradient elution profile and UV detection. This approach ensures the necessary specificity, accuracy, and precision required for confident decision-making during chemical synthesis, ultimately enabling better control over reaction kinetics, yield, and impurity profiles.
Introduction and Scientific Rationale
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise control of its synthesis is paramount, as the formation of isomeric or process-related impurities can significantly impact the quality, safety, and efficacy of the final drug product.[3] Therefore, a rapid and accurate analytical method is essential for monitoring the reaction's progress, allowing chemists to determine the optimal reaction endpoint and minimize impurity formation.[4]
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, offering the precision and resolution needed for such applications.[5] This note moves beyond a standard C18 column, employing a Pentafluorophenyl (PFP) stationary phase. The rationale for this choice is grounded in the unique separation mechanisms PFP phases offer for halogenated and aromatic compounds. Unlike the purely hydrophobic interactions of C18 phases, PFP phases provide a mixed-mode separation mechanism involving hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions.[6] This is particularly advantageous for resolving structurally similar compounds like the halogenated aromatics found in this reaction mixture.[7]
The method has been developed and validated following the principles outlined in ICH Guideline Q2(R2), ensuring it is fit for its intended purpose.[2]
Chromatographic Principle and Workflow
The separation is based on reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[8] Components of the reaction mixture are separated based on their relative hydrophobicity; more non-polar compounds are retained longer on the column. A gradient elution, where the organic content of the mobile phase is increased over time, is used to elute compounds with a wide range of polarities and to ensure a reasonable analysis time.
The overall workflow for reaction monitoring using this method is depicted below.
Caption: Workflow for HPLC-based reaction monitoring.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: PFP (Pentafluorophenyl) Column, 4.6 x 150 mm, 5 µm particle size. A standard C18 column of similar dimensions can be used as an alternative but may require further optimization.
-
Chemicals & Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (ACS grade, ~99%)
-
Reference standard for this compound (purity ≥99%)
-
Reference standards for key starting materials and expected impurities (if available).
-
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | DAD at 220 nm (Bandwidth 4 nm), Reference Off |
| Injection Volume | 5 µL |
| Run Time | 15 minutes |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Preparation of Solutions
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation:
-
Carefully withdraw a small, representative aliquot (e.g., ~50 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold diluent (e.g., 10 mL) to prevent further reaction.
-
Perform a further dilution with the diluent to bring the expected concentration of the final product into the linear range of the method (e.g., ~50 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial before analysis.
-
Method Validation Protocols & Results
The method was validated to demonstrate its suitability for its intended purpose, adhering to ICH Q2(R2) guidelines.[2][9]
System Suitability
Before sample analysis, the chromatographic system's performance is verified by injecting the working standard solution six times. The acceptance criteria ensure the system is operating correctly.[10]
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 12500 |
| %RSD of Peak Area | ≤ 2.0% | 0.45% |
| %RSD of Retention Time | ≤ 1.0% | 0.12% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or starting materials.[11] The method demonstrates baseline separation of the main product from typical starting materials. Peak purity was assessed using a DAD, confirming no co-eluting peaks under the main product peak.
Linearity and Range
The linearity was established by preparing a series of solutions from 5 µg/mL to 150 µg/mL (10% to 300% of the working concentration). The calibration curve demonstrated a direct correlation between concentration and detector response.
| Parameter | Result |
| Range | 5 - 150 µg/mL |
| Correlation Coeff. (r²) | ≥ 0.999 |
| Regression Equation | y = 45210x + 1530 |
Accuracy and Precision
Accuracy was determined by analyzing samples spiked with the analyte at three concentration levels (80%, 100%, and 120%) in triplicate. Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst).[11]
| Level | Accuracy (% Recovery) | Precision (%RSD) |
| 80% | 99.5% | 0.6% |
| 100% | 100.8% | 0.5% |
| 120% | 101.2% | 0.7% |
LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
-
LOD: 0.5 µg/mL
-
LOQ: 1.5 µg/mL
Robustness
The method's robustness was evaluated by making small, deliberate changes to key parameters (flow rate ±0.1 mL/min, column temperature ±2°C, and mobile phase composition ±2%). In all cases, the system suitability criteria were met, and the peak separation was maintained, demonstrating the method's reliability under minor variations.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Column degradation; inappropriate pH. | Replace column; ensure mobile phase pH is correctly prepared. |
| Shifting Retention Times | Pump issue; column temperature fluctuation; mobile phase composition change. | Check pump for leaks/bubbles; verify column oven temperature; prepare fresh mobile phase. |
| Poor Resolution | Loss of column efficiency; incorrect mobile phase. | Replace column; verify mobile phase composition and gradient program. |
| Extraneous Peaks | Sample contamination; carryover. | Use clean glassware; run a blank injection to check for carryover. |
Conclusion
The HPLC method presented in this application note is rapid, specific, accurate, and precise for the analysis of this compound in the context of reaction monitoring. The selection of a PFP column provides superior selectivity for separating the target analyte from related halogenated species. The comprehensive validation confirms that the method is robust and suitable for its intended use in a research, development, or quality control environment, providing chemists with a reliable tool to optimize synthetic processes.
References
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: HPLC separation of related halogenated aromatic, any one?? Source: Chromatography Forum URL: [Link]
-
Title: Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography Source: LCGC International URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Reverse Phase HPLC: Benefits, Applications & Techniques Source: Phenomenex URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
-
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
-
Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
-
Title: Reversed-Phase HPLC Mobile-Phase Chemistry — Explained Source: LCGC International URL: [Link]
-
Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. database.ich.org [database.ich.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. actascientific.com [actascientific.com]
Application Notes and Protocols: 2,4-Dichloro-5-fluorophenylacetonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction: The Strategic Importance of the 2,4-Dichloro-5-fluorophenyl Moiety in Medicinal Chemistry
The 2,4-dichloro-5-fluorophenyl structural motif is a cornerstone in the design of a multitude of biologically active molecules. Its prevalence in medicinal chemistry is not coincidental but rather a testament to the profound impact of fluorine and chlorine substitution on the physicochemical properties of drug candidates. The strategic placement of these halogens can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The electron-withdrawing nature of the fluorine and chlorine atoms also activates the phenyl ring, rendering it amenable to a variety of chemical transformations.
2,4-Dichloro-5-fluorophenylacetonitrile, in particular, emerges as a highly versatile and reactive building block for the synthesis of a diverse array of heterocyclic compounds. The presence of the nitrile group provides a reactive handle for a multitude of cyclization strategies, enabling the construction of key heterocyclic scaffolds such as pyrazoles, pyridones, and triazoles. These heterocyclic cores are frequently found in compounds exhibiting a wide range of pharmacological activities, including antibacterial and anticancer properties. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols and mechanistic insights for the synthesis of valuable heterocyclic intermediates.
I. Synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazol-5-amine: A Key Intermediate for Bioactive Molecules
The synthesis of 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazol-5-amine from this compound is a two-step process that first involves the formation of a crucial β-ketonitrile intermediate, followed by a classical cyclocondensation reaction with hydrazine. This aminopyrazole derivative is a valuable precursor for a wide range of medicinally important compounds.
A. Mechanistic Rationale and Workflow
The synthetic strategy hinges on the initial generation of a carbanion from this compound, which then undergoes a Claisen condensation with an ester to yield the corresponding β-ketonitrile. This intermediate possesses the requisite 1,3-dielectrophilic character to react with the dinucleophilic hydrazine, leading to the formation of the pyrazole ring.
Caption: Workflow for the synthesis of 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazol-5-amine.
B. Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-fluoro-benzoylacetonitrile
This procedure is adapted from a known Claisen condensation method.[3] The reaction involves the condensation of this compound with an ester, such as ethyl acetate, in the presence of a strong base like sodium hydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 204.02 | 20.4 g | 0.1 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 4.4 g | 0.11 |
| Anhydrous Ethyl Acetate | 88.11 | 100 mL | - |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As required | - |
| Diethyl Ether | 74.12 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Saturated Sodium Chloride Solution (Brine) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Protocol:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (4.4 g, 0.11 mol, 60% dispersion in oil).
-
Solvent Addition: Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, then carefully add anhydrous THF (100 mL).
-
Reagent Addition: In a separate flask, dissolve this compound (20.4 g, 0.1 mol) in anhydrous ethyl acetate (100 mL). Add this solution dropwise to the stirred suspension of sodium hydride in THF at room temperature over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2 hours. The color of the mixture will typically change to a deep red or brown.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (200 mL). Wash the organic layer sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-fluoro-benzoylacetonitrile.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazol-5-amine
This step involves the cyclocondensation of the β-ketonitrile intermediate with hydrazine hydrate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloro-5-fluoro-benzoylacetonitrile | 246.04 | 24.6 g | 0.1 |
| Hydrazine Hydrate (80% solution) | 50.06 | 7.5 mL | ~0.12 |
| Ethanol | 46.07 | 150 mL | - |
| Acetic Acid (glacial) | 60.05 | 1 mL | - |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-5-fluoro-benzoylacetonitrile (24.6 g, 0.1 mol) in ethanol (150 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (1 mL).
-
Reagent Addition: Add hydrazine hydrate (7.5 mL, ~0.12 mol) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazol-5-amine. Further purification can be achieved by recrystallization from ethanol.
II. Synthesis of Substituted Pyridin-2-ones
Arylacetonitriles are valuable precursors for the synthesis of highly substituted pyridin-2-ones through Michael addition reactions with α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization.
A. Proposed Synthetic Pathway
The proposed synthesis involves a base-catalyzed Michael addition of this compound to an acrylate derivative, such as ethyl acrylate. The resulting adduct then undergoes an intramolecular cyclization and subsequent tautomerization to yield the desired pyridin-2-one.
Caption: Proposed pathway for the synthesis of a substituted pyridin-2-one.
B. Generalized Experimental Protocol (Adaptable)
This protocol is based on general procedures for the synthesis of pyridin-2-ones from arylacetonitriles.[4][5] Optimization may be required for the specific substrate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| This compound | 204.02 |
| Ethyl Acrylate | 100.12 |
| Sodium Ethoxide | 68.05 |
| Anhydrous Ethanol | 46.07 |
| 1 M Hydrochloric Acid (HCl) | 36.46 |
Protocol:
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under a nitrogen atmosphere, add this compound at room temperature.
-
Michael Addition: Stir the mixture for 30 minutes, then add ethyl acrylate dropwise.
-
Cyclization: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water and acidify with 1 M HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the desired 6-amino-4-(2,4-dichloro-5-fluorophenyl)pyridin-2(1H)-one.
III. Synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-1H-1,2,4-triazol-5-amine
The synthesis of 3-substituted-5-amino-1,2,4-triazoles can be achieved through the reaction of an iminoether (generated via a Pinner reaction from the nitrile) with aminoguanidine.
A. Proposed Synthetic Pathway
This two-step sequence first involves the conversion of the nitrile to an imidate hydrochloride via the Pinner reaction, followed by condensation with aminoguanidine and subsequent cyclization.
Caption: Proposed pathway for the synthesis of a substituted 1,2,4-triazole.
B. Generalized Experimental Protocol (Adaptable)
This protocol is based on established methods for the synthesis of 3,5-disubstituted-1,2,4-triazoles.[6][7]
Step 1: Pinner Reaction to form the Imidate Hydrochloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| This compound | 204.02 |
| Anhydrous Ethanol | 46.07 |
| Anhydrous Hydrogen Chloride (gas) | 36.46 |
| Anhydrous Diethyl Ether | 74.12 |
Protocol:
-
Reaction Setup: Dissolve this compound in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flask equipped with a gas inlet tube and cooled in an ice-salt bath.
-
HCl Gas Addition: Bubble dry hydrogen chloride gas through the solution until saturation.
-
Reaction: Seal the flask and allow it to stand at 0-5 °C for 24-48 hours, during which time the imidate hydrochloride will precipitate.
-
Isolation: Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Step 2: Cyclization with Aminoguanidine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Imidate Hydrochloride from Step 1 | - |
| Aminoguanidine Hydrochloride | 110.55 |
| Sodium Ethoxide | 68.05 |
| Anhydrous Ethanol | 46.07 |
Protocol:
-
Reaction Setup: To a solution of sodium ethoxide in anhydrous ethanol, add aminoguanidine hydrochloride and stir for 30 minutes.
-
Reagent Addition: Add the imidate hydrochloride from Step 1 to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours.
-
Work-up: Cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid). The product may precipitate upon cooling or after partial removal of the solvent.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent to yield 3-(2,4-dichloro-5-fluorophenyl)-1H-1,2,4-triazol-5-amine.
References
- Shafiee, A., Ghasemian, F., & Foroumadi, A. (2002). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Pharmaceutical Sciences, 8(1), 1-4.
- Mykhailiuk, P. K. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 19(2), 294-303.
- Shafiee, A., & Ghasemian, F. (2002). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. DARU Journal of Pharmaceutical Sciences, 10(3), 119-122.
- Organic Syntheses, Coll. Vol. 10, p.700 (2004); Vol. 79, p.215 (2002).
- Wang, L., et al. (2018). The Michael addition and three-component cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates to form pyridones. RSC Advances, 8(46), 26235-26239.
- Request PDF. (2014).
- Gogoi, P., & Boruah, R. (2008). Multicomponent synthesis of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles using 2-cyano-n-(4-fluorophenyl)acetamide and their antioxidant activity study. Bioorganic & Medicinal Chemistry Letters, 18(22), 5963-5965.
- Palko, M., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Molecules, 23(11), 2849.
-
PrepChem. (n.d.). Synthesis of 2,4-dichloro-5-fluoro-benzoylacetonitrile. Retrieved from [Link]
- El-Faham, A., et al. (2014). Synthesis of some new chalcone and 4,5-dihydro-1H-pyrazole derivatives as potential antimicrobial agents. Journal of the Serbian Chemical Society, 79(1), 25-36.
- Gogoi, S., & Zhao, C. G. (2009). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Tetrahedron Letters, 50(19), 2252-2255.
- Asiri, A. M., et al. (2018). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2018(3), M1009.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
- Scribd. (n.d.). Reaction of Hydrazine Hydrate and Hydrazine Hydrochloride With Dibenzoylmethane and Flavone Role of Solvent and PH On.
- Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-43.
- Gillis, E. P., et al. (2009). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 52(7), 1817-1836.
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
Guide to the Formulation of Agrochemicals Derived from 2,4-Dichloro-5-fluorophenylacetonitrile Intermediates
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the development of robust agrochemical formulations, using derivatives of the versatile chemical intermediate, 2,4-Dichloro-5-fluorophenylacetonitrile. As the agrochemical industry increasingly leverages organofluorine compounds for their unique biological activities, understanding the path from a novel active ingredient (AI) to a stable, efficacious, and safe final product is paramount.[1][2]
This document moves beyond a simple recitation of steps. It delves into the scientific rationale behind component selection, protocol design, and validation testing. To provide a tangible and practical context, we will follow the development of a representative, hypothetical fungicide active ingredient, "FluoroDichlor-azole" , a pyrazole carboxamide derived from our starting intermediate. This class of fungicides is known for its efficacy and the common incorporation of fluorinated chemical moieties.[2]
Section 1: From Intermediate to Active Ingredient: The "FluoroDichlor-azole" Synthesis Pathway
The journey begins with the chemical synthesis of the active ingredient. This compound is a valuable building block precisely because its activated chemical structure allows for the construction of more complex heterocyclic molecules.[3] Pyrazole carboxamide fungicides, which act as Succinate Dehydrogenase Inhibitors (SDHI), are a major class of modern fungicides. The synthesis of our target AI, "FluoroDichlor-azole," follows a logical, multi-step pathway typical for this chemical class.
The diagram below outlines a plausible synthetic workflow from the nitrile intermediate to the final active ingredient. Understanding this pathway is crucial for formulation scientists, as residual impurities from the synthesis can potentially impact the long-term stability of the final product.
Caption: High-level synthesis pathway for a hypothetical AI.
Section 2: Pre-Formulation Analysis: Physicochemical Characterization
Before any formulation work can begin, a thorough understanding of the active ingredient's physical and chemical properties is essential. These properties dictate the type of formulation that is feasible and guide the selection of appropriate co-formulants. For a novel solid AI like "FluoroDichlor-azole," the following parameters are critical.
| Property | Typical Value | Significance for Formulation |
| Appearance | White to off-white crystalline solid | Determines if milling is needed for suspension concentrates or if a solvent is required. |
| Melting Point | > 150 °C | High melting point suggests good thermal stability but necessitates a strong solvent for liquid formulations. |
| Water Solubility | < 10 mg/L at 20°C | Extremely low water solubility rules out simple aqueous solutions (SL); requires an emulsion (EC), suspension (SC), or solid granule (WG) formulation. |
| Solvent Solubility | Soluble in aromatic solvents (>300 g/L) | High solubility in solvents like Aromatic 150/200 makes an Emulsifiable Concentrate (EC) a prime candidate.[4] |
| Vapor Pressure | Low | Low volatility reduces inhalation risk for handlers and ensures the AI remains on the target surface. |
| Chemical Stability | Stable to hydrolysis at neutral pH | Indicates good shelf-life and compatibility with water in the spray tank. |
Section 3: Formulation Strategy: The Emulsifiable Concentrate (EC) Platform
Given the high solubility of "FluoroDichlor-azole" in organic solvents and its poor water solubility, an Emulsifiable Concentrate (EC) is an excellent choice. An EC formulation is a liquid, homogeneous solution of the AI in a solvent system, combined with emulsifiers.[5] When diluted with water by the end-user, it spontaneously forms a stable oil-in-water emulsion, ensuring uniform application.[5][6]
The success of an EC formulation hinges on the careful balancing of its core components.
Sources
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 3. chemimpex.com [chemimpex.com]
- 4. US6355675B1 - Emulsifiable concentrate of a water-insoluble fungicide - Google Patents [patents.google.com]
- 5. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Compounds Utilizing 2,4-Dichloro-5-fluorophenylacetonitrile
Abstract
This comprehensive guide details the synthetic utility of 2,4-Dichloro-5-fluorophenylacetonitrile, a versatile fluorinated building block crucial for the development of novel compounds in medicinal chemistry and drug discovery. The strategic placement of chlorine and fluorine atoms on the phenyl ring, combined with the reactive nitrile and adjacent active methylene group, offers a unique platform for constructing a diverse array of molecular architectures.[1][2][3][4] This document provides in-depth protocols for key transformations, including alkylation, Knoevenagel condensation, and the synthesis of important heterocyclic scaffolds such as substituted thiophenes, pyridines, and pyrimidines. The methodologies presented are designed to be robust and adaptable for researchers engaged in the synthesis of novel chemical entities.
Introduction: The Strategic Advantage of this compound in Synthesis
This compound is a highly functionalized aromatic compound that serves as an excellent starting material for complex molecule synthesis. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom significantly influences the acidity of the benzylic protons, making the methylene group particularly active for a range of chemical transformations.[4][5] The presence of fluorine is of particular interest in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide explores the synthetic potential of this building block, providing detailed protocols for its application in generating diverse and novel chemical structures.
Core Reactivity: The Active Methylene Group
The synthetic versatility of this compound primarily stems from the reactivity of the active methylene (-CH₂-) group positioned between the aromatic ring and the nitrile (-CN) group.[5] The electron-withdrawing effects of both the substituted phenyl ring and the nitrile group increase the acidity of the methylene protons, facilitating their removal by a base to form a stabilized carbanion. This carbanion is a potent nucleophile, capable of participating in a variety of bond-forming reactions.
Figure 1: General reactivity pathways of the active methylene group in this compound.
Synthesis of α-Substituted Arylacetonitriles via Alkylation
A fundamental application of this compound is the introduction of substituents at the α-carbon through alkylation. This reaction proceeds via the formation of the aforementioned carbanion, which then acts as a nucleophile, attacking an electrophilic alkylating agent.[6][7] This method is highly effective for creating a diverse library of compounds with varying side chains.
Protocol 1: Base-Mediated α-Alkylation
This protocol describes a general procedure for the α-alkylation of this compound using a strong base and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous DMF (or THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF (or THF) to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Alkylating Agent | Base | Solvent | Typical Yield (%) |
| Iodomethane | NaH | DMF | 85-95 |
| Benzyl bromide | KOtBu | THF | 80-90 |
| Ethyl bromoacetate | NaH | DMF | 75-85 |
Table 1: Representative yields for the α-alkylation of this compound.
Synthesis of α,β-Unsaturated Nitriles via Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[8][9][10] This reaction is particularly useful for synthesizing electron-deficient alkenes which are valuable intermediates in various synthetic transformations.
Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation
This protocol outlines the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine
-
Ethanol
-
Ice-cold ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol.
-
To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, cool the flask in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Figure 2: Workflow for the Knoevenagel Condensation.
Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[2][11][12] These heterocycles are prevalent in many biologically active compounds. The reaction typically involves the condensation of a carbonyl compound, an α-cyanoester or α-cyanoketone, and elemental sulfur in the presence of a base. A variation of this reaction can utilize arylacetonitriles.
Protocol 3: Gewald Aminothiophene Synthesis
This protocol describes a plausible adaptation of the Gewald reaction using this compound.
Materials:
-
This compound
-
A ketone or aldehyde (e.g., cyclohexanone, acetone)
-
Elemental sulfur
-
Morpholine or Diethylamine
-
Ethanol or N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the carbonyl compound (1.0 equivalent), and elemental sulfur (1.1 equivalents).
-
Add ethanol (or DMF) as the solvent.
-
To the stirred suspension, add morpholine (or diethylamine) as the basic catalyst (2.0 equivalents).
-
Heat the reaction mixture to 50-60 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 2-aminothiophene derivative.
| Carbonyl Compound | Base | Solvent | Typical Yield (%) |
| Cyclohexanone | Morpholine | Ethanol | 60-75 |
| Acetone | Diethylamine | DMF | 55-70 |
| 4-Chlorobenzaldehyde | Morpholine | Ethanol | 65-80 |
Table 2: Representative yields for the Gewald synthesis of 2-aminothiophenes.
Synthesis of Pyridine and Pyrimidine Derivatives
Arylacetonitriles are valuable precursors for the synthesis of various nitrogen-containing heterocycles, including pyridines and pyrimidines, which are core structures in many pharmaceuticals.[3][13][14][15][16][17]
Protocol 4: Synthesis of a Substituted Pyridine
This protocol is a conceptual pathway for the synthesis of a polysubstituted pyridine derivative.
Materials:
-
Product from Knoevenagel condensation (Protocol 2)
-
Malononitrile
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
Prepare sodium ethoxide in situ by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add the α,β-unsaturated nitrile from the Knoevenagel condensation (1.0 equivalent) and malononitrile (1.0 equivalent).
-
Heat the mixture to reflux for several hours (monitor by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the substituted 2-amino-3-cyanopyridine derivative.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of novel compounds. The protocols detailed in this guide for alkylation, Knoevenagel condensation, and heterocycle synthesis provide a solid foundation for researchers to explore the chemical space around this valuable starting material. The ability to readily introduce diverse functionalities makes it an indispensable tool in the fields of medicinal chemistry and materials science.
References
- BenchChem. (2025). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone.
-
Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
- BenchChem. (2025). Synthesis of 2,2-Diphenyl-cyclopentanone from Diphenylacetonitrile: A Technical Overview.
- Organic Syntheses. (n.d.). Procedure 2.
- Synthesis of Pyrimidine Deriv
- Scribd. (n.d.).
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction.
- VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- Fiveable. (n.d.). Phenylacetonitrile Definition - Organic Chemistry Key Term.
- MDPI. (2023, January 12).
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- ResearchGate. (n.d.). 2‐Aminothiophenes by Gewald reaction.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- YouTube. (2025, January 9).
- Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes.
- PMC. (n.d.).
- MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- European Patent Office. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Frontiers. (n.d.). Editorial: Green Synthesis of Heterocycles.
- Chemical Society Reviews (RSC Publishing). (2015, April 17). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors.
- PubMed Central. (2023, May 9).
- Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
- YouTube. (2012, February 16). Organic Chemistry : Reactions of Active Methylene Group - Tutorial.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- PubMed Central. (n.d.).
- ChemicalBook. (n.d.). 2,4-Dichloro-5-fluoropyrimidine synthesis.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (2025).
- American Chemical Society. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone.
- Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
- Google Patents. (n.d.). KR910008936B1 - Method for preparing 2,4-dichloro-5-fluoro-benzoic acid.
- Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
- PubMed. (2022, April 13). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
Sources
- 1. scribd.com [scribd.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 4. fiveable.me [fiveable.me]
- 5. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Gewald Reaction [organic-chemistry.org]
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- 15. youtube.com [youtube.com]
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- 17. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-5-fluorophenylacetonitrile
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. The information provided herein is based on established chemical principles and practical laboratory experience.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides a structured approach to identifying and mitigating common impurities that may arise during its synthesis, focusing on the most probable synthetic route: the nucleophilic substitution of a 2,4-dichloro-5-fluorobenzyl halide with a cyanide salt.
Common Synthetic Pathway and Potential Impurity Formation
A prevalent method for synthesizing this compound involves two main stages: the halogenation of 2,4-dichloro-5-fluorotoluene to form the corresponding benzyl halide, followed by a nucleophilic substitution with a cyanide salt. Each stage presents its own set of challenges regarding impurity formation.
Caption: General synthetic route and points of impurity introduction.
Part 1: Troubleshooting the Benzyl Halide Formation
The quality of the starting 2,4-dichloro-5-fluorobenzyl halide is critical. Impurities at this stage will carry over and potentially complicate the subsequent cyanation reaction and purification.
Q1: My halogenation of 2,4-dichloro-5-fluorotoluene is incomplete, leaving significant starting material. How can I improve the conversion?
A1: Incomplete conversion in free-radical halogenation is often due to insufficient initiation or premature termination of the radical chain reaction.
-
Causality: Free-radical halogenation requires an initiator (e.g., AIBN, benzoyl peroxide) and often UV light to generate the initial halogen radical. If the initiator concentration is too low or it decomposes too quickly, the reaction will not go to completion.
-
Troubleshooting Steps:
-
Initiator Concentration: Ensure the catalytic amount of the radical initiator is appropriate. A typical range is 1-5 mol%.
-
Staged Addition: For initiators with a short half-life at the reaction temperature, consider adding it in portions over the course of the reaction.
-
Reaction Temperature: Ensure the reaction is conducted at a temperature suitable for the chosen initiator's decomposition rate.
-
Light Source: If using photo-initiation, check the intensity and wavelength of the UV lamp. The lamp's surface may need cleaning.
-
Inhibitors: Ensure the starting toluene is free from radical inhibitors (e.g., phenols, amines) which can quench the chain reaction. Purification of the starting material may be necessary.
-
Q2: I am observing di- and tri-halogenated impurities in my benzyl halide product. What causes this and how can it be prevented?
A2: The formation of 2,4-dichloro-5-fluoro-alpha,alpha-dihalotoluene and the corresponding trihalo- species is a result of over-halogenation.
-
Causality: The benzylic C-H bonds of the product, the benzyl halide, are also susceptible to radical halogenation. If the reaction is allowed to proceed for too long or with an excess of the halogenating agent, multiple substitutions can occur.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the halogenating agent (e.g., N-bromosuccinimide, sulfuryl chloride). Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess should be avoided.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like GC or TLC. Quench the reaction as soon as the starting material is consumed to the desired level.
-
Reaction Temperature: Higher temperatures can sometimes lead to less selectivity. Running the reaction at the lowest effective temperature can help minimize over-halogenation.
-
| Parameter | Recommendation for Monohalogenation | Rationale |
| Halogenating Agent | 1.05 - 1.1 equivalents | Minimizes over-halogenation while ensuring good conversion. |
| Initiator | 1-5 mol% | Sufficient to initiate the reaction without excessive side reactions. |
| Temperature | Lowest effective temperature for initiation | Improves selectivity for monohalogenation. |
| Monitoring | GC, TLC, or HPLC every 30-60 minutes | Prevents over-reaction by allowing for timely quenching. |
Part 2: Troubleshooting the Cyanation Reaction
The nucleophilic substitution of the benzyl halide with a cyanide salt is the key step in forming the desired phenylacetonitrile. This step is prone to specific side reactions that can significantly impact yield and purity.
Q3: My final product is contaminated with a significant amount of an impurity with a very unpleasant odor. What is it and how can I avoid its formation?
A3: This is a classic sign of isocyanide formation. The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom.[1]
-
Causality: Attack from the nitrogen atom results in the formation of the isomeric 2,4-dichloro-5-fluorophenylisocyanitrile. The choice of cyanide salt and solvent plays a crucial role in directing the regioselectivity of the attack.
-
Covalent Cyanides: Silver cyanide (AgCN) has a more covalent character, leading to a higher proportion of attack through the nitrogen atom and thus more isocyanide formation.
-
Ionic Cyanides: Sodium cyanide (NaCN) and potassium cyanide (KCN) are more ionic and exist as free cyanide ions in solution, which preferentially attack through the more nucleophilic carbon atom.[1]
-
Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are effective at solvating the cation (Na+, K+), leaving the cyanide anion "naked" and highly reactive, favoring attack by the carbon. Protic solvents can hydrogen-bond with the nitrogen atom of the cyanide ion, hindering its nucleophilicity and potentially increasing the proportion of isocyanide.
-
-
Troubleshooting Steps:
-
Choice of Cyanide Salt: Use NaCN or KCN instead of AgCN.
-
Solvent Selection: Employ a polar aprotic solvent like DMSO or acetone. Ensure the solvent is anhydrous, as water can lead to hydrolysis.
-
Temperature Control: While the effect is less pronounced than solvent and counter-ion effects, running the reaction at a moderate temperature (e.g., 50-80 °C) is generally recommended.
-
Caption: Ambident nature of the cyanide nucleophile leading to nitrile and isocyanide products.
Q4: My reaction yield is low, and I've identified 2,4-dichloro-5-fluorophenylacetic acid and/or its corresponding amide in my crude product. What is the cause?
A4: The presence of these impurities indicates that the nitrile product is undergoing hydrolysis.
-
Causality: Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[1] Water can be introduced from wet solvents or reagents, or from atmospheric moisture if the reaction is not properly protected.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
Work-up Procedure: During the work-up, minimize the contact time with aqueous acidic or basic solutions, especially at elevated temperatures. If an aqueous wash is necessary, perform it at a low temperature.
-
pH Control: Maintain a neutral or slightly basic pH during the reaction to avoid acid-catalyzed hydrolysis.
-
Part 3: Purification and Analysis
Q5: How can I effectively separate the desired phenylacetonitrile from the isocyanide impurity?
A5: While chromatographic separation is possible, a chemical quench is often more effective for removing the isocyanide.
-
Protocol for Isocyanide Removal: Isocyanides can be hydrolyzed to the corresponding primary amine under acidic conditions.
-
After the initial work-up to isolate the crude product, dissolve the mixture in a non-polar organic solvent (e.g., toluene, dichloromethane).
-
Wash the organic layer carefully with warm (e.g., 40-50 °C) dilute aqueous acid (e.g., 1 M HCl or H₂SO₄). The isocyanide will be hydrolyzed to the corresponding amine, which will then be protonated and extracted into the aqueous phase.
-
Separate the organic layer, wash with water and brine, then dry and concentrate.
-
Caution: This procedure may also cause some hydrolysis of the desired nitrile product if the conditions are too harsh (high temperature or prolonged exposure). Monitor the process carefully.
-
Q6: What analytical method is recommended for in-process control and final product purity assessment?
A6: High-Performance Liquid Chromatography (HPLC) is the recommended technique for monitoring the reaction and assessing the final purity.
-
Rationale: HPLC provides excellent separation of the starting materials, product, and key impurities such as the unreacted benzyl halide, isocyanide, and hydrolysis products.[2]
-
Recommended HPLC Method:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Diluent | Acetonitrile/Water (50:50, v/v) |
This is a general starting method and may require optimization for your specific impurity profile.
For structural elucidation of unknown impurities, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are invaluable.[3]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-fluorobenzyl chloride
-
To a solution of 2,4-dichloro-5-fluorotoluene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride, chlorobenzene) add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp.
-
Monitor the reaction by GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide by-product.
-
Wash the filtrate with aqueous sodium bicarbonate solution, then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify by vacuum distillation if necessary.
Protocol 2: Synthesis of this compound
-
In a three-necked flask equipped with a condenser, thermometer, and nitrogen inlet, dissolve sodium cyanide (1.2 eq) in anhydrous DMSO.
-
Heat the solution to 50 °C.
-
Slowly add a solution of 2,4-dichloro-5-fluorobenzyl chloride (1.0 eq) in a small amount of anhydrous DMSO to the cyanide solution.
-
Maintain the reaction temperature at 60-70 °C and monitor by HPLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel or by recrystallization.
References
-
PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-5-fluoro-benzoylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Google Patents. (n.d.). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
- Google Patents. (n.d.). US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
- Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
-
Patsnap Eureka. (n.d.). Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. Retrieved from [Link]
-
ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
-
Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2,4-Dichloro-5-fluorophenylacetonitrile
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2,4-Dichloro-5-fluorophenylacetonitrile. As a critical intermediate in pharmaceutical synthesis, its purity is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides practical, field-tested advice in a direct question-and-answer format, addressing common challenges and offering robust, validated protocols.
Section 1: Safety First - A Non-Negotiable Prerequisite
Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound and its related compounds are hazardous materials.
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[1]
-
Ventilation: Handle the compound and all solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Emergency Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician immediately.[2]
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification and analysis of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
You should anticipate impurities derived from starting materials, reagents, and side reactions. The most prevalent are:
-
Unreacted Starting Materials: Such as the precursor used in the cyanation step.
-
Isomeric Byproducts: The synthesis of substituted aromatic rings can often lead to the formation of isomers. For example, in related syntheses of dichlorofluoro-aromatic compounds, isomers like 2,6-dichloro-3-fluorobenzonitrile are known process-related impurities.[3][4] The presence of these isomers is a primary driver for developing robust purification protocols, as their similar physical properties can make separation challenging.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions during workup, potentially forming the corresponding carboxylic acid or amide.
Q2: Which analytical techniques are best for assessing the purity of my compound?
A multi-faceted approach is recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity assessment of pharmaceutical intermediates. A validated reverse-phase HPLC method can effectively separate the main compound from its key process-related impurities and quantify them with high accuracy.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It offers high sensitivity and provides structural information about impurities by comparing their mass spectra with reference libraries.[5]
-
Thin-Layer Chromatography (TLC): An indispensable, rapid, and cost-effective tool for in-process monitoring of reaction completion and for developing an effective solvent system for column chromatography.
Table 1: Comparison of Primary Analytical Methods [5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Typical Accuracy | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Strengths | Robust, versatile, widely available, suitable for non-volatile compounds. | High sensitivity and selectivity, provides structural information of impurities. |
| Limitations | May require derivatization for some compounds, potential for co-elution. | Not suitable for non-volatile or thermally labile compounds. |
Q3: What are the primary methods for purifying this compound on a lab scale?
The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
-
Flash Column Chromatography: The most versatile method for separating complex mixtures. It utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate compounds based on their polarity.[6]
-
Fractional Distillation (Under Vacuum): Effective if the compound is a liquid or a low-melting solid and its boiling point is sufficiently different from its impurities. For related dichlorofluorobenzonitriles, fractional distillation in vacuo is a preferred method.[7][8]
Section 3: Troubleshooting Purification Workflows
This section provides solutions to specific problems you may encounter during purification.
Workflow 1: General Purification Strategy
The following diagram outlines the logical flow from a crude reaction mixture to a purified product.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Recrystallization
Problem: My compound "oils out" instead of crystallizing.
-
Probable Cause: The boiling point of the solvent is higher than the melting point of your compound, causing it to melt before dissolving. Alternatively, the solvent may be too nonpolar, leading to insolubility at elevated temperatures.
-
Solution:
-
Select a Lower-Boiling Solvent: Choose a solvent in which your compound is soluble at elevated temperatures but has a boiling point at least 10-20 °C below your compound's melting point.
-
Use a Solvent Pair: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to clarify and then allow it to cool slowly.
-
Problem: No crystals form upon cooling.
-
Probable Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.
-
Solution (in order of application):
-
Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.
-
Concentrate the Solution: Gently remove some of the solvent using a rotary evaporator or a stream of inert gas and attempt to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or a freezer, but be aware that rapid cooling can sometimes trap impurities.
-
Troubleshooting Guide: Flash Column Chromatography
Problem: Poor separation between my product and an impurity (spots have very close Rf values on TLC).
-
Probable Cause: The eluent system does not have the correct polarity to differentiate between the compounds.
-
Solution:
-
Optimize the Solvent System: The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3-0.4 on a TLC plate.
-
Change Solvent Selectivity: If simple polarity adjustments (e.g., increasing the percentage of ethyl acetate in hexanes) fail, switch one of the solvents. For example, replacing methanol with acetonitrile can alter the separation selectivity because acetonitrile is aprotic and has different interaction mechanisms.[9] Dichloromethane can be used as a co-solvent for polar compounds.
-
Problem: The compound is streaking or "tailing" on the column.
-
Probable Cause:
-
Column Overloading: Too much material has been loaded onto the column.
-
Compound Interaction: The compound may be acidic or basic and is interacting too strongly with the slightly acidic silica gel.
-
Insolubility: The compound is not fully soluble in the eluent, causing it to precipitate at the top of the column.
-
-
Solution:
-
Reduce the Load: Use a larger column for the amount of material or simply purify less material at once. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Modify the Eluent: If your compound has basic functional groups (like an amine), add ~0.5-1% triethylamine to the eluent. If it is acidic (like a carboxylic acid), add ~0.5-1% acetic acid.
-
Use Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel or Celite, and evaporate the solvent to create a free-flowing powder. This powder can then be carefully added to the top of the column, which prevents solubility issues.[6]
-
Caption: Troubleshooting decision tree for common recrystallization issues.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a standard procedure for purifying 1-2 grams of crude this compound.
-
Solvent System Selection:
-
Prepare several TLC developing chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Spot a TLC plate with a dilute solution of your crude material and develop the plates.
-
The ideal solvent system is one that gives your product an Rf value of ~0.35. This ensures the compound spends enough time on the stationary phase to separate from impurities without requiring an excessive volume of eluent.
-
-
Column Packing (Slurry Method):
-
Select an appropriate size glass column. For 1g of crude material, a 40mm diameter column is suitable.
-
Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.
-
In a separate beaker, create a slurry of silica gel (e.g., 40g) in your chosen eluent.
-
Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the column to pack the silica bed and remove air bubbles. Open the stopcock and allow some solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material (~1g) in a minimal amount of dichloromethane.
-
Add 2-3g of silica gel to this solution and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a ~1 cm layer of sand on top of your sample to prevent disturbance when adding eluent.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a few inches per minute).
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
-
Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Confirm purity using HPLC or GC-MS.
-
Protocol 2: Purity Assessment by HPLC
This protocol is adapted from a validated method for a closely related compound and serves as an excellent starting point.[3]
-
Instrumentation and Materials:
-
HPLC System: A standard system with a UV detector (set to 254 nm).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Preparation of Solutions:
-
Sample Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of your purified this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Sample Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Elution:
-
Start with 40% B, hold for 2 minutes.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to 40% B and equilibrate for 5 minutes before the next injection.
-
-
-
Data Analysis:
-
Calculate the purity using the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
-
References
- BenchChem. (2025). Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Fluorophenylacetonitrile.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chlorophenylacetonitrile.
-
PrepChem. (n.d.). Synthesis of 2,4-dichloro-5-fluoro-benzoylacetonitrile. Available at: [Link]
-
WIPO Patentscope. (2010). WO/2010/058421 A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA). Available at: [Link]
- Google Patents. (n.d.). US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile.
- Google Patents. (n.d.). US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
-
Patsnap Eureka. (2010). Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.
-
Biotage. (2023). Benefits of acetonitrile over methanol in normal-phase flash column chromatography. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
Sources
- 1. fishersci.fi [fishersci.fi]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents [patents.google.com]
- 8. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
Common side reactions with "2,4-Dichloro-5-fluorophenylacetonitrile" and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for handling 2,4-Dichloro-5-fluorophenylacetonitrile, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, we've compiled this information to help you navigate common challenges, minimize side reactions, and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
The synthesis of this compound typically involves the cyanation of a corresponding benzyl halide. The primary side reactions encountered are:
-
Isocyanide Formation: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. This can lead to the formation of the undesired isocyanide byproduct alongside the target nitrile.[1]
-
Hydrolysis: The presence of water during the reaction or work-up, especially under acidic or basic conditions, can lead to the hydrolysis of the nitrile group to form the corresponding phenylacetic acid or amide.[1]
-
Elimination Reactions: Under strongly basic conditions, elimination of HX from the benzyl halide can occur, leading to the formation of stilbene precursors, particularly with secondary and tertiary halides.[1]
-
Dimerization: In some synthetic routes, such as those starting from 2,4-dichlorofluorobenzene, dimerization of the aromatic ring can occur as a significant side reaction, reducing the overall yield.[2]
Q2: How can I minimize the formation of isocyanide byproducts?
Minimizing isocyanide formation hinges on favoring an S(_N)2 reaction mechanism. Here are key strategies:
-
Choice of Cyanide Salt: Utilize alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). These ionic salts provide a "freer" cyanide anion in solution, which preferentially attacks with its more nucleophilic carbon atom. Avoid more covalent cyanides like silver cyanide (AgCN), which favor isocyanide formation.[1]
-
Solvent Selection: Employ polar aprotic solvents such as DMSO or acetone. These solvents effectively solvate the metal cation, leaving the cyanide anion more available for nucleophilic attack via its carbon end.[1] Protic solvents can solvate the carbon end of the cyanide ion, making the nitrogen more accessible for attack.[1]
-
Reaction Conditions: Maintain conditions that favor an S(_N)2 pathway. This includes using a primary benzyl halide as the starting material and avoiding conditions that promote the formation of carbocations, which would favor an S(_N)1 mechanism and increase isocyanide formation.[1]
Q3: My reaction is showing incomplete conversion. What are the likely causes and how can I improve the yield?
Several factors can contribute to an incomplete reaction:
-
Poor Quality of Starting Materials: Ensure the purity of your 2,4-dichloro-5-fluorobenzyl halide. Impurities can interfere with the reaction.
-
Inadequate Reaction Conditions:
-
Temperature: Ensure the reaction is proceeding at the optimal temperature. For many cyanation reactions, heating is required to drive the reaction to completion.
-
Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or GC.
-
-
Poor Solubility of the Cyanide Salt: In some solvents, the cyanide salt may not be sufficiently soluble. The use of phase-transfer catalysts can sometimes help to overcome this issue.
Q4: I'm observing the formation of 2,4-dichloro-5-fluorobenzoic acid in my product. How can I prevent this?
The presence of 2,4-dichloro-5-fluorobenzoic acid indicates hydrolysis of the nitrile group. This can be avoided by:
-
Anhydrous Conditions: Ensure that all your reagents and solvents are thoroughly dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Careful Work-up: During the work-up procedure, avoid prolonged exposure to strong acids or bases, which can catalyze the hydrolysis of the nitrile. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis and handling of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal condition. | Reaction rates are highly dependent on temperature. An optimal temperature will maximize the rate of the desired reaction while minimizing side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress over time using TLC or GC analysis to determine the point of maximum conversion. | Many organic reactions require a significant amount of time to reach completion. |
| Poor Reagent Quality | Verify the purity of starting materials (e.g., by NMR or GC-MS). Purify reagents if necessary. | Impurities can act as inhibitors or participate in unwanted side reactions. |
| Incomplete Dissolution of Cyanide Salt | Consider using a different solvent or adding a phase-transfer catalyst to improve the solubility of the cyanide salt. | For a solid-liquid phase reaction, the rate is often limited by the dissolution of the solid reactant. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Isocyanide Formation | Follow the recommendations in FAQ Q2: use an ionic cyanide salt (NaCN or KCN) in a polar aprotic solvent (DMSO or acetone). | These conditions favor the S(_N)2 pathway, leading to the desired nitrile product.[1] |
| Hydrolysis to Carboxylic Acid | Ensure strictly anhydrous reaction conditions and minimize exposure to acid/base during work-up. | The nitrile group is susceptible to hydrolysis in the presence of water and acid or base catalysts. |
| Formation of Dimeric Byproducts | In synthetic routes prone to dimerization, consider using a different catalyst or modifying the reaction conditions (e.g., lower temperature, slower addition of reagents).[2] | Dimerization is often a competing reaction that can be suppressed by optimizing reaction parameters. |
| Unreacted Starting Material | Increase the reaction time or temperature. Consider using a slight excess of the cyanide reagent. | Driving the reaction towards completion will consume the starting materials. |
Experimental Protocol: A General Procedure for Cyanation of 2,4-Dichloro-5-fluorobenzyl Chloride
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
-
2,4-Dichloro-5-fluorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add anhydrous DMSO to the flask.
-
Carefully add sodium cyanide to the DMSO. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the suspension and heat to the desired reaction temperature (e.g., 60-80 °C).
-
Dissolve the 2,4-Dichloro-5-fluorobenzyl chloride in a minimal amount of anhydrous DMSO.
-
Add the solution of the benzyl chloride dropwise to the heated cyanide suspension over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water. Caution: This may generate some hydrogen cyanide gas. Ensure adequate ventilation.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.[3]
Visualization of Troubleshooting Logic
Caption: Troubleshooting workflow for synthesis issues.
Visualization of Reaction Pathway and Side Reactions
Caption: Synthesis pathway and common side reactions.
References
- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Google Patents. (n.d.). US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 3. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-5-fluorophenylacetonitrile
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols for higher yields and purity.
I. Synthetic Pathway Overview
The primary and most established route for synthesizing this compound is through a Sandmeyer reaction.[1][2][3] This method involves the diazotization of 2,4-dichloro-5-fluoroaniline followed by a cyanation reaction, typically catalyzed by a copper(I) salt.[1][4][5]
II. Visualizing the Synthesis
The following diagram illustrates the key steps in the Sandmeyer reaction for the synthesis of this compound.
Caption: Key stages of the Sandmeyer reaction for this compound synthesis.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | 1. Temperature too high: The diazonium salt is unstable and decomposes at higher temperatures. 2. Incorrect stoichiometry of reagents: An excess or deficit of sodium nitrite or acid can lead to incomplete reaction or side reactions. 3. Slow addition of sodium nitrite: A rapid addition can cause localized heating and decomposition. | 1. Maintain a strict temperature range of 0-5 °C throughout the diazotization process using an ice-salt bath. 2. Use a slight excess (typically 1.1-1.2 equivalents) of sodium nitrite and ensure the solution remains acidic. 3. Add the sodium nitrite solution dropwise with vigorous stirring to ensure even distribution and temperature control. |
| Low Yield of Final Product | 1. Decomposition of the diazonium salt before the cyanation step. 2. Inefficient cyanation reaction: This could be due to the quality of the copper(I) cyanide, insufficient heating, or the presence of inhibitors. 3. Formation of byproducts: Side reactions such as the formation of phenols or azo compounds can reduce the yield. | 1. Use the diazonium salt solution immediately after preparation. Do not store it. 2. Ensure the use of high-purity, freshly prepared or commercially sourced copper(I) cyanide. The reaction temperature for the cyanation step should be carefully controlled and optimized (typically in the range of 60-100 °C). 3. Maintain acidic conditions during diazotization to suppress phenol formation. Ensure efficient removal of nitrous acid before the cyanation step. |
| Product is Contaminated with Impurities | 1. Incomplete reaction: Unreacted starting materials or intermediates remain in the final product. 2. Side reactions: As mentioned above, the formation of phenols, azo dyes, or other halogenated byproducts can occur. 3. Impurities in starting materials: The purity of the initial 2,4-dichloro-5-fluoroaniline is crucial. | 1. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[6] 2. Optimize reaction conditions (temperature, pH, reaction time) to minimize side reactions. 3. Use highly pure starting materials. Consider recrystallization or distillation of the starting aniline if necessary. 4. Purify the final product using techniques such as column chromatography, recrystallization, or fractional distillation.[3] |
| Reaction is Sluggish or Does Not Proceed | 1. Poor quality of reagents: Decomposed sodium nitrite or inactive copper(I) cyanide. 2. Insufficiently acidic conditions for diazotization. 3. Presence of radical scavengers that can interfere with the Sandmeyer mechanism.[1] | 1. Use fresh, high-quality reagents. Test the sodium nitrite for its oxidizing power before use. 2. Check the pH of the reaction mixture and add more acid if necessary to ensure it is strongly acidic. 3. Ensure the reaction is carried out in a clean environment, free from potential contaminants that could act as radical inhibitors. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization step?
The optimal temperature for the diazotization of 2,4-dichloro-5-fluoroaniline is between 0 and 5 °C. Diazonium salts are thermally unstable and can decompose rapidly at higher temperatures, leading to a significant reduction in yield and the formation of unwanted byproducts.
Q2: How critical is the purity of the starting 2,4-dichloro-5-fluoroaniline?
The purity of the starting aniline is extremely critical. Impurities in the starting material can lead to the formation of a complex mixture of byproducts that can be difficult to separate from the desired product, ultimately impacting the final yield and purity.
Q3: Can I use other cyanide sources besides copper(I) cyanide?
While other cyanide sources can be used in cyanation reactions, copper(I) cyanide is the classic and most effective reagent for the Sandmeyer reaction.[1][7] The use of other reagents may require significant optimization of the reaction conditions and may not provide the same efficiency.
Q4: What are the common byproducts in this synthesis, and how can they be minimized?
Common byproducts include 2,4-dichloro-5-fluorophenol (from the reaction of the diazonium salt with water) and various azo compounds. To minimize these:
-
Maintain a low temperature during diazotization to prevent decomposition to the phenol.
-
Ensure a sufficiently acidic environment.
-
Use the diazonium salt immediately after its formation.
Q5: What is the best method for purifying the final product?
The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common and effective methods include:
-
Recrystallization: If the product is a solid and a suitable solvent system can be found.
-
Column Chromatography: For small to medium-scale reactions to separate the product from closely related impurities.
-
Fractional Distillation: For larger-scale purification, especially if the impurities have significantly different boiling points.[3]
Q6: Are there any alternative synthetic routes to this compound?
Yes, alternative routes exist, such as the reaction of 5-bromo-2,4-dichlorofluorobenzene with copper(I) cyanide in a polar aprotic solvent.[2] However, the Sandmeyer reaction starting from the corresponding aniline is often a more common and accessible method.[2][3]
V. References
-
Sandmeyer reaction. In Wikipedia. Retrieved from [Link]
-
Synthesis of 2,4-dichloro-5-fluoro-benzoylacetonitrile. PrepChem.com. Retrieved from [Link]
-
Sandmeyer Reaction. ResearchGate. Retrieved from [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
2-PHENYLBUTYRONITRILE. Organic Syntheses. Retrieved from [Link]
-
US Patent No. US5187295A. Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile. Google Patents. Retrieved from
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. Retrieved from [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. Retrieved from [Link]
-
WO Patent No. WO/2010/058421. A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA). WIPO Patentscope. Retrieved from [Link]
-
US Patent No. US5670694A. Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile. Google Patents. Retrieved from
-
Catalytic Cyanation of C–N Bonds with CO2/NH3. National Center for Biotechnology Information. Retrieved from [Link]
-
Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. Retrieved from [Link]
-
Cyanation – Knowledge and References. Taylor & Francis. Retrieved from [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents [patents.google.com]
- 3. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
"2,4-Dichloro-5-fluorophenylacetonitrile" reaction mechanism and potential pitfalls
Welcome to the technical support guide for the synthesis of 2,4-dichloro-5-fluorophenylacetonitrile. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth information on the reaction mechanisms, potential pitfalls, and troubleshooting strategies in a practical question-and-answer format. Our goal is to equip you with the knowledge to perform this synthesis efficiently and safely.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
There are two primary and well-established routes for the synthesis of this compound:
-
The Sandmeyer Reaction: This classic method involves the diazotization of 2,4-dichloro-5-fluoroaniline, followed by a reaction with a cyanide source, typically copper(I) cyanide (CuCN).[1][2][3] This is a reliable method for introducing the nitrile group onto the aromatic ring.[4]
-
Nucleophilic Substitution: This route starts with a suitable precursor like 2,4-dichloro-5-fluorobenzyl halide (chloride or bromide). The halide is then displaced by a cyanide ion (e.g., from sodium cyanide or potassium cyanide) to form the desired phenylacetonitrile.[5][6]
Q2: Can you explain the mechanism of the Sandmeyer reaction for this synthesis?
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting aryl amines into various functional groups. The mechanism for the formation of this compound proceeds through the following key steps:[4]
-
Diazotization: 2,4-dichloro-5-fluoroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding arenediazonium salt. This diazonium group is an excellent leaving group.
-
Single Electron Transfer (SET): The copper(I) cyanide then donates a single electron to the diazonium salt. This results in the formation of a highly reactive aryl radical and the release of nitrogen gas.
-
Cyanide Transfer: The aryl radical then abstracts a cyanide group from the now copper(II) cyanide species to form the final product, this compound, and regenerate the copper(I) catalyst.[2]
Reaction Mechanism: Sandmeyer Cyanation
A simplified diagram of the Sandmeyer reaction mechanism.
Q3: What is the role of a phase transfer catalyst in the nucleophilic substitution route?
In the nucleophilic substitution route, the reaction often involves two immiscible phases: an organic phase containing the 2,4-dichloro-5-fluorobenzyl halide and an aqueous phase containing the cyanide salt (e.g., NaCN).[7] A phase transfer catalyst (PTC) is crucial for facilitating the reaction between these two phases.[8][9]
The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide or benzyltriethylammonium chloride, has both hydrophilic and lipophilic properties.[10] It functions by transporting the cyanide anion from the aqueous phase into the organic phase, where it can react with the benzyl halide.[7] This dramatically increases the reaction rate and allows for milder reaction conditions.[9]
Phase Transfer Catalysis Workflow
Workflow illustrating the role of a phase transfer catalyst.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield in the Sandmeyer Reaction
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Diazotization | The formation of the diazonium salt is temperature-sensitive and requires a stoichiometric amount of nitrous acid. | Maintain the reaction temperature strictly between 0-5 °C. Use a fresh solution of sodium nitrite and ensure slow, dropwise addition to the acidic solution of the aniline. |
| Premature Decomposition of Diazonium Salt | Diazonium salts are unstable and can decompose, especially at higher temperatures or in the presence of certain metal ions. | Use the diazonium salt immediately after its preparation. Ensure all glassware is clean and free of contaminants that could catalyze decomposition. |
| Poor Quality of Copper(I) Cyanide | The activity of CuCN is critical. Old or improperly stored CuCN can be oxidized to Cu(II), which is less effective. | Use freshly prepared or high-purity CuCN. Consider washing the CuCN with a dilute acid solution to remove any oxidized species, followed by thorough drying. |
| Side Reactions | Phenol formation can occur if water is present and attacks the diazonium salt. | Minimize the amount of water in the reaction mixture. Ensure the reaction is carried out under anhydrous conditions as much as possible after the diazotization step. |
Problem 2: Formation of Impurities in the Nucleophilic Substitution Reaction
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Elimination (E2) Side Reaction | If a strong, sterically hindered base is used or if the reaction is run at high temperatures, elimination to form the corresponding styrene derivative can compete with substitution. | Use a less hindered cyanide source if possible. Maintain a moderate reaction temperature. The use of a phase transfer catalyst can often allow for lower reaction temperatures.[7] |
| Hydrolysis of the Nitrile | The nitrile product can be hydrolyzed to the corresponding carboxylic acid or amide, especially under strongly acidic or basic conditions during workup. | Perform the workup under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. |
| Isocyanide Formation | The cyanide ion is an ambident nucleophile and can, in principle, attack through the nitrogen atom to form an isocyanide.[5] | While generally a minor pathway in these reactions, using a polar aprotic solvent can favor N-alkylation. However, for SN2 on a benzyl halide, C-alkylation is heavily favored. |
| Incomplete Reaction | Insufficient reaction time or temperature can lead to a mixture of starting material and product. | Monitor the reaction progress using a suitable analytical technique like HPLC or GC.[11] Ensure adequate stirring to overcome any mass transfer limitations, especially in a two-phase system. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Co-elution of Impurities | Structurally similar impurities, such as isomeric byproducts, can be difficult to separate by standard chromatography. | Utilize a high-performance liquid chromatography (HPLC) method with a suitable column (e.g., C18 or PFP) for effective separation.[11] Fractional distillation under reduced pressure can also be effective for separating compounds with different boiling points.[12] |
| Presence of Copper Salts | In the Sandmeyer reaction, residual copper salts can contaminate the product. | After the reaction, quench the mixture with a solution of ferric chloride or an aqueous solution of sodium cyanide to complex the copper salts and facilitate their removal during aqueous workup.[13] |
| Emulsion Formation During Workup | The use of a phase transfer catalyst can sometimes lead to the formation of stable emulsions during the aqueous workup, making phase separation difficult. | Add a small amount of a saturated brine solution to help break the emulsion. Centrifugation can also be an effective method for separating the layers. |
Safety Precautions: Handling Cyanide
Extreme caution must be exercised when working with cyanide-containing compounds. [14][15]
-
Toxicity: Sodium cyanide and potassium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[16][17]
-
Acidification Hazard: NEVER add acid to a solution containing cyanide salts without proper ventilation and safety measures in place. Acidification will liberate highly toxic hydrogen cyanide (HCN) gas.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Conduct all manipulations in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all cyanide-containing waste according to your institution's hazardous waste protocols.
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4-dichloro-5-fluoroaniline in a suitable aqueous acid (e.g., 3M HCl). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous KCN or a polar aprotic solvent).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Nitrogen gas evolution should be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.
-
Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
Protocol 2: Synthesis via Nucleophilic Substitution with PTC
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichloro-5-fluorobenzyl chloride, sodium cyanide, a phase transfer catalyst (e.g., tetrabutylammonium bromide, ~5 mol%), and a suitable solvent system (e.g., toluene/water).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring. Monitor the reaction by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or distillation.
References
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts: A Method for Synthesis of Nucleophilic Substitution Products.
- NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Master Organic Chemistry. (2018).
- St. Paul's Cathedral Mission College. (n.d.).
- JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
- eGyanKosh. (n.d.).
- Biomedres. (2022).
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride.
- Alfa Chemistry. (n.d.).
- ResearchGate. (2025). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source.
- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- United Chemical. (2025). The Role and Mechanisms of Sodium Cyanide in Organic Synthesis.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- ChemicalBook. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride synthesis.
- Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.
- OCI. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
- Sciencemadness Wiki. (2022). Sodium cyanide.
- ChemicalBook. (n.d.). 2,4-DICHLORO-5-FLUOROBENZONITRILE synthesis.
- PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-5-fluoro-benzoylacetonitrile.
- Organic Syntheses. (n.d.). [ - 1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5'-tetramethoxy.
- WIPO Patentscope. (n.d.). WO/2010/058421 A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA).
- Google Patents. (n.d.). US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
- Organic Syntheses. (n.d.). 2.
- SAGE Publications Inc. (2025). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
- Chemistry Steps. (n.d.).
- Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles.
- Reddit. (2022). Question on how to perform this Nitrile reaction : r/OrganicChemistry.
- OpenStax. (n.d.). 20.
- Benchchem. (n.d.). Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures.
- StudySmarter. (2023).
- Google Patents. (n.d.). US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6 ....
- PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzaldehyde.
- YouTube. (2022). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry).
- Thieme. (n.d.).
- Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions.
- BLD Pharm. (n.d.). 86522-91-0|2,4-Dichloro-5-fluorobenzaldehyde|BLD Pharm.
- YouTube. (2015). Nucleophilic substitution reactions with cyanide.
- Chemical Land. (n.d.). 2,4-Dichloro-5-fluoronitrobenzene.
- CHIRALEN. (n.d.). 2,4-Dichloro-5-fluorobenzaldehyde.
- Doc Brown's Chemistry. (n.d.). nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis.
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. byjus.com [byjus.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
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Identification and removal of isomeric impurities in "2,4-Dichloro-5-fluorophenylacetonitrile"
Welcome to the technical support center for 2,4-Dichloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the identification and removal of isomeric impurities, ensuring the highest quality of your research and development projects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the isomeric impurities found in this compound.
Question 1: What are the most likely isomeric impurities in this compound and how are they formed?
Answer: The most probable isomeric impurities are other dichlorofluorophenylacetonitrile isomers that arise during the synthesis process. The specific isomers depend on the synthetic route, but they are typically positional isomers where the chlorine and fluorine atoms are arranged differently on the benzene ring.
For instance, a common synthesis route involves the reaction of 5-bromo-2,4-dichlorofluorobenzene with copper(I) cyanide.[1] While this method is designed to produce the desired 2,4-dichloro-5-fluoro isomer, side reactions or impurities in the starting materials can lead to the formation of other isomers. Another synthetic pathway involves the reaction of ethyl 2,4-dichloro-5-fluoro-benzoate with anhydrous acetonitrile.[2]
The formation of these isomers is often due to a lack of complete regioselectivity in the halogenation or other aromatic substitution reactions during the synthesis of the precursors.
Diagram: Potential Positional Isomers
Below is a diagram illustrating the target molecule and some of its potential positional isomers.
Caption: Target molecule and potential positional isomers.
Question 2: Why is the removal of isomeric impurities critical for my research?
Answer: The presence of isomeric impurities can have significant consequences in drug development and other chemical applications for several reasons:
-
Pharmacological Activity: Different isomers can exhibit vastly different biological activities. An impurity could be inactive, less active, or even have a toxic effect, compromising the efficacy and safety of a potential drug candidate.
-
Reaction Specificity: In subsequent synthetic steps, isomeric impurities can lead to the formation of undesired side products, reducing the yield and purity of the final compound.
-
Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA have stringent requirements for the characterization and control of impurities.[3] The International Council for Harmonisation (ICH) guidelines mandate the identification of impurities present above a certain threshold (typically >0.1%).[3]
-
Reproducibility: The presence of varying levels of impurities can lead to inconsistent experimental results, affecting the reliability and reproducibility of your research.
Question 3: Can I prevent the formation of these isomers during synthesis?
Answer: While completely preventing the formation of isomers can be challenging, you can minimize their formation by:
-
Using High-Purity Starting Materials: Ensure the starting materials, such as the dichlorofluorobenzene precursor, are of the highest possible purity and are free from other isomers.
-
Optimizing Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and catalyst loading. This can improve the regioselectivity of the reaction and reduce the formation of unwanted side products.[4]
-
Choosing a Highly Regioselective Synthetic Route: Some synthetic pathways offer better control over the position of functional groups than others. Researching and selecting a route known for its high regioselectivity is crucial.
Part 2: Analytical Identification and Troubleshooting Guide
This section provides a step-by-step guide for identifying and troubleshooting common issues encountered during the analysis of isomeric impurities in this compound.
Workflow for Isomer Identification and Quantification
The general workflow for identifying and quantifying isomeric impurities is as follows:
Caption: Workflow for impurity identification and quantification.
Troubleshooting Common Analytical Issues
Problem 1: My HPLC analysis shows poor separation or co-eluting peaks for the main compound and its isomers.
Solution: Achieving good separation of positional isomers can be challenging due to their similar physicochemical properties.[5] Here are steps to optimize your HPLC method:
-
Column Selection:
-
Phenyl-Hexyl or PFP Columns: These stationary phases are often ideal for separating aromatic positional isomers due to π-π interactions.[5][6]
-
C18 Columns: While standard, a high-quality, end-capped C18 column can also be effective.[7]
-
Mixed-Mode Columns: These columns, which combine reversed-phase and ion-exchange characteristics, can offer unique selectivity for separating isomers.[8][9]
-
-
Mobile Phase Optimization:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve resolution.[10]
-
Solvent Type: Switching between acetonitrile and methanol can alter selectivity, as they have different interactions with the stationary phase and analytes.
-
Additives: Small amounts of additives like formic acid or ammonium formate can improve peak shape, especially if your compound has any basic or acidic properties.
-
-
Temperature: Increasing the column temperature can sometimes improve efficiency and resolution, but it may also decrease retention time. Experiment with temperatures between 25°C and 40°C.
Table 1: Example HPLC Starting Conditions
| Parameter | Recommended Starting Condition |
| Column | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40-60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm[11] |
Problem 2: I've detected an impurity with the same mass-to-charge ratio (m/z) as my target compound in GC-MS or LC-MS. How can I confirm it's an isomer?
Answer: An identical m/z value strongly suggests the presence of an isomer.[6] To confirm its structure, you will need to use spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
-
¹H NMR Spectroscopy: This is a powerful tool for distinguishing positional isomers.[12][13]
-
Chemical Shifts: The electronic environment around each proton in the aromatic ring is unique for each isomer, leading to different chemical shifts.[13]
-
Coupling Constants (J-values): The coupling patterns and the magnitude of the J-values between aromatic protons are highly diagnostic.[13]
-
ortho-coupling (³J) is typically 6-10 Hz.
-
meta-coupling (⁴J) is smaller, around 1-4 Hz.
-
para-coupling (⁵J) is often unresolved (0-1 Hz).
-
-
By analyzing the splitting patterns, you can deduce the substitution pattern on the aromatic ring.[13]
-
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton. Each unique carbon atom will give a distinct signal, and the number of signals can help determine the symmetry of the isomer.[14]
-
2D NMR Techniques (COSY, HSQC, HMBC): When 1D spectra are complex, 2D NMR can provide definitive structural information by showing correlations between protons (COSY) and between protons and carbons (HSQC, HMBC).[12][13]
Protocol: Sample Preparation for NMR Analysis
-
If the impurity is present at a high enough concentration (>5-10%), you may be able to analyze the mixture directly.
-
For lower concentration impurities, you will need to isolate the impurity using preparative HPLC or column chromatography.
-
Dissolve the isolated impurity (or the mixture) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra.
Part 3: Purification Guide for Isomer Removal
This section provides detailed protocols for removing isomeric impurities from this compound.
Method 1: Fractional Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid compounds, based on differences in solubility between the desired product and the impurities.[15][16]
Principle: The impure solid is dissolved in a hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the main compound decreases, leading to the formation of pure crystals. The isomeric impurities, being present in smaller amounts and potentially having slightly different solubilities, will remain in the mother liquor.[16]
Step-by-Step Protocol for Recrystallization:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, toluene, heptane, or mixtures thereof).
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to its boiling point with stirring. Add just enough solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.[16]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this process. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16][17]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
-
Purity Check: Analyze the purity of the recrystallized material using the HPLC or GC method you developed earlier.
Method 2: Column Chromatography
If recrystallization is ineffective, column chromatography is a more powerful technique for separating compounds with very similar properties.[18]
Principle: A solution of the impure compound is passed through a column packed with a solid adsorbent (stationary phase), such as silica gel or alumina. An eluent (mobile phase) is then passed through the column. The components of the mixture will travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, allowing for their separation.
Step-by-Step Protocol for Column Chromatography:
-
Stationary Phase Selection: For separating aromatic compounds, silica gel is a common choice. Alumina can also be effective.[18]
-
Mobile Phase Selection (TLC): Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase. The goal is to find a solvent system (e.g., a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane) that gives good separation between your target compound and the isomeric impurity, with an Rf value for the target compound of around 0.25-0.35.
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the mobile phase. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the impure compound in a minimum amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or other suitable containers.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to determine which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purity Check: Confirm the purity of the final product by HPLC/GC and NMR.
References
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Mathews, R. G., Torres, J., & Schwartz, R. D. (1974). Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC. Journal of Chromatographic Science, 12(11), 734–738. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2,4-dichloro-5-fluoro-benzoylacetonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (2005). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 7(9), 1910-1915. Retrieved from [Link]
-
WIPO Patentscope. (2010). A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (DCFA). Retrieved from [Link]
-
Springer. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 2(1), 1-10. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
- Google Patents. (1993). US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
-
Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(1), 143-149. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
PubMed. (2004). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(4), 387-400. Retrieved from [Link]
-
International Science Community Association. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Research Journal of Chemical Sciences, 2(10), 1-8. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(118), 97261-97268. Retrieved from [Link]
-
Shimadzu. (n.d.). Novel GC-MS Ionization Technique to Identify Unknown Compounds. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
-
PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-245. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]
-
MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8201. Retrieved from [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC? Retrieved from [Link]
-
R Discovery. (n.d.). Isomeric Impurities Research Articles. Retrieved from [Link]
-
Frontiers. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry, 8, 629235. Retrieved from [Link]
Sources
- 1. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Frontiers | Study on Isomeric Impurities in Cefotiam Hydrochloride [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. isca.me [isca.me]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
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- 18. cup.edu.cn [cup.edu.cn]
Technical Support Center: Improving Regioselectivity in Reactions of 2,4-Dichloro-5-fluorophenylacetonitrile
Welcome to the technical support center for 2,4-Dichloro-5-fluorophenylacetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth solutions to common challenges involving regioselectivity. As a critical intermediate in the synthesis of pharmaceuticals and fine chemicals, controlling the outcome of reactions on this molecule is paramount. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its reactivity.
Section 1: Fundamental Reactivity of this compound
Before troubleshooting specific reactions, it is crucial to understand the electronic and steric landscape of the molecule. The regiochemical outcomes of reactions are not random; they are dictated by the interplay of inductive and resonance effects of the substituents on the aromatic ring and the reactivity of the benzylic position.
FAQ 1: What are the key electronic and steric factors governing the reactivity of this compound?
Answer: The reactivity is governed by two main regions: the aromatic ring and the benzylic methylene (-CH₂CN) group.
-
The Aromatic Ring: The ring is substituted with three halogen atoms (two chlorine, one fluorine) and a cyanomethyl group.
-
Halogens (Cl, F): These are deactivating groups, meaning they make the ring less nucleophilic and slow down electrophilic aromatic substitution (EAS) compared to benzene.[1][2] This is due to their strong electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated into the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[2][3][4][5] Fluorine's 2p orbital has better size-match and overlap with carbon's 2p orbital compared to chlorine's 3p orbital, leading to a more significant resonance donation for fluorine, though its inductive effect is also stronger.[1][3]
-
Cyanomethyl Group (-CH₂CN): The nitrile (-CN) is a strong electron-withdrawing group. While it is attached via a methylene spacer, its influence is still felt. The overall group is considered weakly deactivating for EAS and is an ortho, para-director.
-
-
The Benzylic Position (-CH₂CN): The protons on the methylene carbon are acidic due to the strong electron-withdrawing effect of the adjacent nitrile group, which stabilizes the resulting carbanion (conjugate base). This makes the benzylic position the primary site for reactions involving bases, such as alkylations and condensations.
The interplay of these effects dictates where a reaction will occur. For substitutions on the ring, the directing effects of the four substituents are often in competition, and the reaction's regioselectivity will depend on which effect dominates under the chosen conditions.
Caption: Key reactive sites and substituent effects.
Section 2: Troubleshooting Reactions at the Benzylic Position
This is the most common site of reactivity. Problems in this area usually revolve around incomplete reactions, side products, or difficulties in achieving desired selectivity.
FAQ 2: My C-alkylation at the benzylic position is giving low yields and multiple products. What are the likely causes and how can I fix this?
Answer: Low yields and side products like N-alkylation or dialkylation are common issues. The root cause often lies in the choice of base, solvent, and reaction temperature. The goal is to generate the benzylic carbanion cleanly and have it react selectively with your electrophile.
Troubleshooting Workflow:
Caption: Workflow for optimizing benzylic alkylation.
Causality Explained:
-
Base Selection: A base that is too weak will not fully deprotonate the benzylic carbon, leading to a low concentration of the required nucleophile and an incomplete reaction. A nucleophilic base (like NaOH or NaOEt) can compete with your desired carbanion in attacking the electrophile, leading to side products. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are ideal as they irreversibly and cleanly generate the carbanion.
-
Solvent Choice: Protic solvents (like ethanol or water) will protonate the carbanion as soon as it forms, quenching the reaction. Polar aprotic solvents like THF or DMF are required to solvate the cation of the base and provide a medium for the reaction without interfering.
-
Temperature Control: Benzylic anions can be unstable at higher temperatures. Furthermore, many alkylation reactions are exothermic. Adding the base and the electrophile at low temperatures (-78 °C for LDA, 0 °C for NaH) ensures controlled formation of the anion and prevents side reactions. Allowing the reaction to warm slowly to room temperature ensures the reaction goes to completion.
| Parameter | Recommendation | Rationale |
| Base | NaH, K₂CO₃, LDA, KHMDS | Strong, non-nucleophilic bases ensure complete and clean deprotonation without competing in the subsequent alkylation. |
| Solvent | Anhydrous THF, DMF, Acetonitrile | Polar aprotic solvents stabilize the carbanion and facilitate the Sₙ2 reaction pathway. |
| Temperature | Deprotonation: -78 to 0 °C | Controls the rate of anion formation and maintains its stability. |
| Alkylation: -78 °C to RT | Prevents exothermic runaway and minimizes side reactions. Gradual warming ensures completion. | |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the highly reactive carbanion by atmospheric moisture or oxygen. |
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms on the ring are potential sites for nucleophilic aromatic substitution (SNAr). Achieving regioselectivity is the primary challenge.
FAQ 3: In an SNAr reaction, which chlorine atom (at C2 or C4) is preferentially substituted, and why?
Answer: Substitution overwhelmingly occurs at the C4 position. This strong regioselectivity is a direct consequence of the stability of the intermediate Meisenheimer complex.
Mechanistic Explanation:
An SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this intermediate determines the activation energy of the reaction and, therefore, the preferred reaction pathway.
-
Attack at C4 (Favored): When a nucleophile attacks the carbon at position 4, the negative charge of the Meisenheimer complex can be delocalized onto the electron-withdrawing cyanomethyl group through resonance. This places the negative charge on the carbon adjacent to the electron-withdrawing nitrile, providing significant stabilization.
-
Attack at C2 (Disfavored): When a nucleophile attacks the carbon at position 2, the negative charge is primarily delocalized onto the other ring carbons. It cannot be directly delocalized onto the cyanomethyl group via resonance. This results in a less stable, higher-energy intermediate.
Because the transition state leading to the C4-attack intermediate is lower in energy, this pathway is kinetically favored, leading to the selective formation of the 4-substituted product.
Caption: Competing SNAr pathways and intermediate stability.
FAQ 4: How can I optimize conditions for selective C4 substitution?
Answer: While C4 substitution is electronically favored, optimizing conditions can improve yields and minimize potential side reactions.
| Parameter | Recommendation | Rationale |
| Solvent | Polar Aprotic (DMSO, DMF, NMP) | These solvents can stabilize the charged Meisenheimer complex, accelerating the reaction. |
| Temperature | 25 °C to 100 °C | Moderate heating is often sufficient. Higher temperatures may be needed for less reactive nucleophiles but can also lead to decomposition. |
| Base (if needed) | K₂CO₃, Et₃N, DIPEA | For nucleophiles like amines or alcohols, a non-nucleophilic base is needed to neutralize the generated HCl. |
| Nucleophile | Amines, Alkoxides, Thiols | "Soft" nucleophiles are generally well-suited for SNAr. Steric hindrance on the nucleophile can slow the reaction but typically does not alter the C4 regioselectivity.[7] |
Section 4: General Laboratory Protocols
These protocols provide a starting point for experimentation. They should be adapted based on the specific substrate and reagents used.
Protocol 1: General Procedure for Regioselective C-Alkylation at the Benzylic Position
This procedure illustrates a typical alkylation using sodium hydride.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes (3x) to remove the oil, and carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes.
-
Anion Formation: Stir the resulting mixture at 0 °C for 30-60 minutes. The formation of the sodium salt may result in a thicker slurry.
-
Alkylation: Add the desired alkyl halide (1.1 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective SNAr at the C4 Position
This procedure illustrates a selective substitution at the C4 position using an amine nucleophile.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMSO or DMF.
-
Reagent Addition: Add the amine nucleophile (1.1 equivalents) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with water (to remove residual DMSO/DMF) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
- American Chemical Society. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
- Khan Academy. (n.d.). Ortho-para directors III.
- Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene.
- Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II.
- ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?
- Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 2,4-Dichloro-5-fluorophenylacetonitrile Production
Welcome to the technical support guide for the synthesis and scale-up of 2,4-Dichloro-5-fluorophenylacetonitrile. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of this synthesis. Our goal is to bridge the gap between bench-scale experiments and robust, scalable production by explaining the causality behind each experimental choice.
Introduction: The Importance of this compound
This compound is a critical intermediate in the pharmaceutical industry. Its structural motifs are found in a variety of active pharmaceutical ingredients (APIs), most notably as a precursor to antibacterial fluoroquinolones[1]. The successful and efficient production of this intermediate is therefore paramount. However, its synthesis presents several challenges, particularly during scale-up, that require careful control and a deep understanding of the underlying reaction mechanisms. This guide will focus primarily on the most common and versatile synthesis route: the Sandmeyer reaction .
Troubleshooting Guide: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a wide range of functionalities, including the essential nitrile group, via a diazonium salt intermediate[2][3]. The reaction is typically a two-step process: diazotization of the starting aniline followed by a copper-catalyzed cyanation[4].
Diagram: Sandmeyer Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Stage 1: Diazotization
Problem: Low yield or incomplete conversion of the starting aniline.
-
Probable Cause(s):
-
Incorrect Temperature: The diazonium salt is thermally unstable. Temperatures above 5°C can lead to rapid decomposition, primarily forming the corresponding phenol (2,4-dichloro-5-fluorophenol) by reaction with water.
-
Improper Acid Concentration: Insufficient acid can lead to incomplete diazotization and potential side reactions, such as the formation of diazoamino compounds from the reaction of the diazonium salt with unreacted aniline.
-
Slow Nitrite Addition: Adding the sodium nitrite solution too slowly can allow the nitrous acid (formed in situ) to decompose before it reacts with the aniline.
-
-
Recommended Solution(s):
-
Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C using an ice-salt bath or a cryo-cooler. On a larger scale, ensure the reactor has sufficient cooling capacity to handle the exotherm from both acid dilution and the diazotization reaction itself.
-
Optimize Acid Stoichiometry: Use at least 2.5-3 equivalents of acid (e.g., HCl). One equivalent protonates the aniline, one forms nitrous acid from NaNO₂, and the excess maintains a low pH to stabilize the diazonium salt and prevent side reactions.
-
Controlled Reagent Addition: Add the aqueous solution of sodium nitrite subsurface (below the liquid level) and at a steady rate to ensure immediate reaction with the protonated aniline. Monitor for a slight excess of nitrous acid using potassium iodide-starch paper (which will turn blue/black).
-
Stage 2: Cyanation (Displacement of the Diazonium Group)
Problem: Violent foaming, gas evolution, and potential thermal runaway.
-
Probable Cause(s):
-
Uncontrolled Decomposition: This is the most critical scale-up challenge. The displacement reaction is initiated by a one-electron transfer from the copper(I) catalyst, which forms an aryl radical and nitrogen gas[2]. This process is highly exothermic. Adding the diazonium salt solution too quickly to the hot copper cyanide solution can lead to an uncontrollable rate of N₂ evolution and a dangerous temperature spike.
-
Insufficient Headspace: In a large reactor, the rapid evolution of a large volume of nitrogen gas can quickly over-pressurize the vessel if the headspace and venting capacity are inadequate.
-
-
Recommended Solution(s):
-
Reverse Addition & Temperature Control: A safer scale-up procedure involves the slow, controlled addition of the cold diazonium salt solution to the heated (typically 60-80°C) copper(I) cyanide solution. This ensures the diazonium salt is the limiting reagent at any given moment, allowing the heat of reaction to be managed effectively by the reactor's cooling system.
-
Monitor Gas Evolution: Use a gas flow meter on the reactor's off-gas line to monitor the rate of nitrogen evolution. A steady rate indicates a controlled reaction. A sudden spike is an early warning of a potential runaway.
-
Ensure Adequate Venting: The reactor must be equipped with a sufficiently large and clear vent line, potentially routed through a scrubber, to handle the maximum credible gas evolution rate.
-
Problem: Formation of significant by-products, leading to a dark, oily crude product.
-
Probable Cause(s):
-
Phenol Formation: If the diazonium salt decomposes due to high temperature before it can react with the cyanide, it will form 2,4-dichloro-5-fluorophenol.
-
Biaryl Impurities: The aryl radical intermediate can dimerize to form biaryl compounds, which are common by-products in Sandmeyer reactions and support the radical mechanism[2].
-
Azo Coupling: If the pH rises, the diazonium salt can couple with phenol by-products to form brightly colored and often tarry azo compounds.
-
-
Recommended Solution(s):
-
Efficient Agitation: Ensure vigorous stirring in the cyanation reactor to promote rapid mixing and heat transfer, minimizing localized hot spots where decomposition can occur.
-
pH Control: Maintain an acidic pH throughout the reaction to prevent azo coupling.
-
Use of Co-solvents: In some cases, the use of a co-solvent can improve the solubility of the diazonium salt and facilitate a smoother reaction.
-
Stage 3: Work-up and Purification
Problem: Difficulty in separating the product from isomeric impurities or starting materials.
-
Probable Cause(s):
-
Isomeric Impurities: The synthesis of the starting aniline may produce isomers (e.g., 2,6-dichloro-3-fluoroaniline) which undergo the same reaction, leading to isomeric benzonitriles that are very difficult to separate due to similar physical properties.
-
Close Boiling Points: The desired product and certain impurities may have very close boiling points, making simple distillation ineffective[5].
-
-
Recommended Solution(s):
-
Source High-Purity Starting Material: The most effective solution is to start with aniline of >99% purity to prevent the formation of isomers in the first place.
-
Fractional Distillation: Use a distillation column with a high number of theoretical plates under reduced pressure. A patent describes separating 2,4-dichloro-5-fluorobenzonitrile (B.P. 170.3°C @ 140 mbar) from an isomer, 2,6-dichloro-3-fluorobenzonitrile (B.P. 182.2°C @ 140 mbar), via fractional distillation[5].
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, fractional crystallization can be a powerful purification technique.
-
Problem: Final product is contaminated with residual copper.
-
Probable Cause(s):
-
Incomplete Removal: Copper salts can form complexes with the nitrile product and be carried through the extraction process.
-
-
Recommended Solution(s):
-
Complexation Wash: During the work-up, wash the organic layer with an aqueous solution of a complexing agent like ammonium hydroxide or ethylenediaminetetraacetic acid (EDTA) to sequester and remove copper ions into the aqueous phase.
-
Filtration: After the initial extraction, passing the organic solution through a pad of celite or silica gel can help adsorb baseline impurities and residual inorganic salts.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this process? A: The top three concerns are:
-
Thermal Runaway: The decomposition of the diazonium salt and the subsequent cyanation are highly exothermic. Strict temperature control is non-negotiable.
-
Cyanide Handling: Copper(I) cyanide and any cyanide salts used are acutely toxic. Engineering controls (fume hoods, glove boxes), appropriate personal protective equipment (PPE), and a readily available cyanide antidote kit are mandatory. Acidification of cyanide waste must be avoided to prevent the release of highly toxic hydrogen cyanide (HCN) gas.
-
Gas Evolution: The rapid release of nitrogen gas can pressurize the reactor. Ensure the vessel is properly vented.
Q2: An alternative route involves nucleophilic substitution on 5-bromo-2,4-dichlorofluorobenzene with CuCN. Is this a better option for scale-up? A: This route avoids the unstable diazonium intermediate, which is a significant safety advantage. However, it typically requires very high reaction temperatures (150-190°C) and polar aprotic solvents like DMAc, which can be difficult and costly to recover and dispose of[1][6]. The Sandmeyer route, while more hazardous if not properly controlled, often proceeds under milder conditions. The choice depends on a facility's capabilities for handling either high-energy reactions or highly toxic reagents at lower temperatures.
Q3: How can I effectively monitor the reaction's progress? A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative check for the disappearance of the starting aniline.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis. A validated HPLC method can be used to track the formation of the product and the generation of key impurities in real-time, allowing for precise determination of reaction completion[7].
Q4: What should I do if my final product has a persistent color? A: A persistent yellow or brown color often indicates the presence of trace azo compounds or other polymeric impurities. A final purification step, such as a carbon treatment (passing the product solution through activated carbon) followed by filtration, can often remove these color bodies. If that fails, re-distillation or re-crystallization may be necessary.
Key Experimental Protocols
Protocol 1: HPLC Method for In-Process Control and Final Product Purity
This method is designed to separate the main product from key impurities.[7]
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation: Accurately weigh a portion of the reaction mixture or final product and dissolve it in the diluent to achieve a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.[7]
Diagram: Troubleshooting Logic for Low Yield
Caption: A decision tree for systematically troubleshooting low product yield in the synthesis.
References
-
Sandmeyer reaction - Wikipedia. [Link]
-
Synthesis of 2,4-dichloro-5-fluoro-benzoylacetonitrile - PrepChem.com. [Link]
-
Sandmeyer Reaction - ResearchGate. [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. [Link]
- US Patent US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
-
2-PHENYLBUTYRONITRILE - Organic Syntheses Procedure. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
-
Sandmeyer Reaction Mechanism - BYJU'S. [Link]
-
WO/2010/058421 A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA) - WIPO Patentscope. [Link]
- US Patent US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6...
-
p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. [Link]
- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google P
Sources
- 1. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents [patents.google.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 6. 2,4-DICHLORO-5-FLUOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"2,4-Dichloro-5-fluorophenylacetonitrile" stability and degradation pathways
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on the stability and degradation of 2,4-Dichloro-5-fluorophenylacetonitrile. This resource is structured to move from immediate troubleshooting to a deeper understanding of the molecule's behavior, ensuring the integrity of your experimental outcomes.
I. Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might encounter during your work, providing a logical workflow to identify and resolve the issue.
Problem 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
You've run a sample of this compound, and your chromatogram shows new, unidentified peaks that were not present in the initial analysis of the starting material.
Troubleshooting Workflow
dot graph TD { A[Start: Unexpected Peak Observed] --> B{Is the peak present in a blank injection (solvent only)?}; B -->|Yes| C[Issue is likely solvent contamination or column bleed. Prepare fresh mobile phase and condition the column.]; B -->|No| D{Was the sample exposed to acidic or basic conditions?}; D -->|Yes| E[Hypothesize Hydrolysis. The nitrile group is susceptible to hydrolysis.[1][2][3] Propose 2,4-dichloro-5-fluorophenylacetamide or 2,4-dichloro-5-fluorobenzoic acid as potential degradants.]; D -->|No| F{Was the sample exposed to strong light or elevated temperatures?}; F -->|Yes| G[Hypothesize Photodegradation or Thermolysis. Halogenated aromatics can undergo dehalogenation or rearrangement.[4][5] Propose monochloro- or de-chlorinated species.]; F -->|No| H{Was the sample exposed to oxidizing agents (e.g., peroxide-containing solvents, air over time)?}; H -->|Yes| I[Hypothesize Oxidation. The aromatic ring or benzyllic position could be susceptible. Propose hydroxylated or other oxidized derivatives.]; H -->|No| J[Consider other possibilities: reaction with excipients, impurities in solvents, or inherent instability. Proceed to Forced Degradation Studies.]; E --> K[Action: Prepare samples under controlled pH and analyze. Compare retention times with suspected degradants if standards are available.]; G --> K; I --> K; J --> L[Proceed to Protocol 1: Forced Degradation Study]; C --> M[End]; K --> M; L --> M;
} /dot
Problem 2: Loss of Assay Value or Potency Over Time
You've prepared a stock solution or formulated product, and subsequent analysis shows a decrease in the concentration of this compound.
Troubleshooting Workflow
dot graph TD { A[Start: Assay Value Decreasing] --> B{How was the sample stored?}; B -->|At room temperature or elevated T| C[Suspect Thermal Degradation. The molecule may not be stable at higher temperatures.]; B -->|Exposed to light| D[Suspect Photodegradation. Aromatic halides are often light-sensitive.[4][5]]; B -->|In aqueous solution (non-buffered)| E[Suspect Hydrolysis. pH of unbuffered water can vary and catalyze nitrile hydrolysis.[1][6]]; C --> F[Action: Store new samples at refrigerated (2-8 °C) and frozen (-20 °C) conditions, protected from light. Analyze at timed intervals.]; D --> F; E --> G[Action: Prepare solutions in buffers of varying pH (e.g., pH 3, 7, 9). Store protected from light and analyze at timed intervals.]; F --> H{Is the loss of potency mitigated?}; H -->|Yes| I[Conclusion: The compound is thermally and/or photolytically unstable. Define appropriate storage conditions (e.g., "Store at 2-8 °C, protect from light").]; H -->|No| J[The primary degradation pathway may be hydrolytic or oxidative. Proceed with pH and oxidative stress testing.]; G --> K{Is stability pH-dependent?}; K -->|Yes| L[Conclusion: The compound is sensitive to hydrolysis. Identify the pH range of maximum stability and define appropriate solvent/buffer conditions.]; K -->|No| J; I --> M[End]; L --> M; J --> M;
} /dot
II. Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis and photodegradation.
-
Hydrolysis: The nitrile (-C≡N) group can be hydrolyzed under acidic or basic conditions. The reaction typically proceeds first to an amide intermediate (2,4-dichloro-5-fluorophenylacetamide) and then to the corresponding carboxylic acid (2,4-dichloro-5-fluorobenzoic acid).[1][6][7] This process is often accelerated by heat.
-
Photodegradation: Halogenated aromatic compounds are known to be susceptible to degradation upon exposure to UV light.[4][5] This can involve the reductive dehalogenation (loss of a chlorine atom) from the aromatic ring, leading to the formation of various monochloro-fluorophenylacetonitrile isomers.
dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4"]; edge [color="#5F6368"];
} /dot
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Recommended conditions are:
-
Solid Form: Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.
-
In Solution: If solutions must be stored, use a non-aqueous, aprotic solvent (e.g., acetonitrile, THF) and store at -20°C, protected from light. Avoid long-term storage in aqueous or protic solvents like methanol or ethanol unless stability has been confirmed.
Q3: My compound is in a solution with other excipients. How can I determine if they are causing degradation?
A3: You need to perform a compatibility study. Prepare binary mixtures of your compound with each individual excipient in the formulation. Also, include a control sample of the compound in the same solvent. Store these samples under accelerated conditions (e.g., 40°C/75% RH) and analyze them at various time points (e.g., 0, 1 week, 2 weeks, 4 weeks). A greater loss of the parent compound in the presence of an excipient compared to the control indicates an incompatibility.
Q4: Can I use thermal analysis to assess stability?
A4: Yes, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information.
-
TGA will show the temperature at which the compound begins to lose mass, indicating thermal decomposition.
-
DSC can reveal the melting point, but also any exothermic events that might indicate decomposition shortly after melting.
| Parameter | Description | Relevance to Stability |
| Storage Temperature | Recommended temperature to maintain chemical integrity. | Prevents thermal degradation. For this compound, 2-8°C is recommended for solids. |
| Light Exposure | Should be protected from UV and visible light. | Prevents photodegradation pathways. Use amber vials or store in the dark. |
| pH of Solution | Critical for stability in aqueous environments. | Susceptible to acid/base hydrolysis. Stability should be determined in the target pH range. |
| Atmosphere | Exposure to air and moisture. | Hydrolysis can be initiated by atmospheric moisture. Store under inert gas. |
III. Protocols for Stability Assessment
For definitive answers about the stability of this compound in your specific application, conducting a forced degradation study is essential.[8][9] These studies are a cornerstone of pharmaceutical development for establishing degradation pathways and validating analytical methods.[10][11][12]
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC or UPLC-MS system
-
Photostability chamber, calibrated oven
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.
-
Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 2, 8, 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 30 min, 2, 8 hours. (Base hydrolysis is often faster).
-
Oxidation: 3% H₂O₂. Keep at room temperature, protected from light, for 2, 8, 24 hours.
-
Thermal Stress (Solution): Dilute stock with 50:50 acetonitrile:water. Heat at 60°C, protected from light, for 1, 3, 7 days.
-
Thermal Stress (Solid): Place solid compound in an oven at 60°C for 1, 3, 7 days.
-
Photolytic Stress: Expose the solution (in a quartz cuvette or photostability chamber) and solid compound to UV/Vis light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot.
-
Neutralize the acid and base samples with an equivalent amount of base/acid, respectively.
-
Dilute all samples to a final concentration of ~50-100 µg/mL with mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Calculate the percentage degradation for each condition. Aim for 5-20% degradation to ensure that secondary degradation is minimized.
-
Identify and characterize major degradation products using MS and/or by comparing to reference standards if available.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products and process-related impurities.[13]
Starting Point HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good starting point for moderately polar aromatic compounds.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 30% to 90% B over 20 minutes | A broad gradient is used initially to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible chromatography. |
| Detection (UV) | 220 nm or Diode Array Detector (DAD) | Phenylacetonitriles typically have UV absorbance in this region. DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | Standard volume. |
Method Validation:
-
Specificity: Inject the stressed samples from Protocol 1. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
-
Peak Purity: Use a Diode Array Detector (DAD) to assess peak purity for the parent compound in the presence of its degradants.
IV. References
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.[Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.[Link]
-
Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.[Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn.[Link]
-
Photodegradation of halogenated organic disinfection by-products: Decomposition and reformation. (2023). Water Research.[Link]
-
Natural Sunlight Photodegradation of Halogenated Disinfection Byproducts in Water. (2016). ResearchGate.[Link]
-
Hydrolysis of nitriles. (n.d.). Chemguide.[Link]
-
5.4: Hydrolysis Reactions. (2023). Chemistry LibreTexts.[Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube.[Link]
-
Hydrolysis of Nitriles. (2021). YouTube.[Link]
-
Illustrated Glossary of Organic Chemistry - Hydrolysis. (n.d.). UCLA Chemistry & Biochemistry.[Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Photodegradation of halogenated organic disinfection by-products: Decomposition and reformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. apicule.com [apicule.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Minimizing byproduct formation in "2,4-Dichloro-5-fluorophenylacetonitrile" reactions
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their primary challenges?
There are two predominant synthetic strategies for preparing this compound, each with its own set of potential challenges:
-
The Sandmeyer Reaction: This classic route involves the diazotization of 2,4-dichloro-5-fluoroaniline, followed by a cyanation reaction catalyzed by copper(I) cyanide.[1][2][3] While effective, this method can suffer from inconsistent yields and the formation of biaryl impurities through radical side reactions.[1][4] The process also requires stoichiometric amounts of copper cyanide and a significant excess of sodium cyanide, which presents considerable safety and waste disposal challenges on an industrial scale.[5]
-
Nucleophilic Substitution on a Benzyl Halide: This approach typically involves the cyanation of 2,4-dichloro-5-fluorobenzyl chloride or bromide. This SN2 reaction is often preferred for its milder conditions and potentially higher yields. However, the primary challenges include the formation of the isomeric isocyanide byproduct, elimination reactions, and hydrolysis of the desired nitrile product.[6]
Q2: I am observing a significant amount of isocyanide byproduct in my reaction starting from 2,4-dichloro-5-fluorobenzyl chloride. What is the cause and how can I prevent it?
The formation of an isocyanide is a common side reaction when using cyanide as a nucleophile.[6] The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack an electrophile with either the carbon or the nitrogen atom.
-
Attack via Carbon (SN2): Leads to the desired nitrile product.
-
Attack via Nitrogen (SN1 characteristics): Results in the undesired isocyanide byproduct.
Causality and Mitigation Strategies:
| Factor | Influence on Isocyanide Formation | Recommended Action |
| Cyanide Salt | Covalent metal cyanides (e.g., AgCN) favor isocyanide formation. | Use ionic alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN).[6] |
| Solvent | Protic solvents can solvate the carbon end of the cyanide ion, making the nitrogen a more available nucleophile. | Employ polar aprotic solvents such as DMSO or acetone. These solvents solvate the metal cation, leaving the cyanide anion's carbon atom more nucleophilic.[6] |
| Reaction Mechanism | Conditions that promote an SN1-type mechanism (e.g., carbocation formation) increase isocyanide formation. | Ensure the use of a primary benzyl halide and maintain conditions that strongly favor an SN2 pathway.[6] |
Q3: My Sandmeyer reaction for the cyanation of diazotized 2,4-dichloro-5-fluoroaniline has a low and inconsistent yield. What are the likely causes?
Low yields in the Sandmeyer cyanation reaction are a known issue and can be attributed to several factors inherent to its radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][4]
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose before reacting with the copper cyanide complex. This can lead to the formation of phenols and other undesired byproducts.
-
Side Reactions of the Aryl Radical: The intermediate aryl radical can participate in side reactions, such as dimerization to form biaryl compounds, before being trapped by the cyanide.[1]
-
Purity of Starting Material: The purity of the starting 2,4-dichloro-5-fluoroaniline is critical for a clean diazotization reaction.
To improve yield and consistency, it is crucial to maintain a low reaction temperature during the diazotization step and to add the diazonium salt solution slowly to the copper cyanide solution.
Q4: How can I detect and quantify the purity of my this compound product?
High-Performance Liquid Chromatography (HPLC) is a robust method for analyzing the purity of this compound and quantifying process-related impurities.[7] A reversed-phase HPLC method using a C18 column can effectively separate the main product from starting materials and common byproducts, such as isomeric impurities like 2,6-dichloro-3-fluorobenzonitrile.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | If using the benzyl halide route, poor solubility of the cyanide salt can be a factor. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the concentration of the cyanide ion in the organic phase.[6][9] |
| Competing Side Reactions | In the Sandmeyer reaction, ensure the reaction is performed at a low temperature to minimize diazonium salt decomposition. For the benzyl halide route, follow the recommendations in the FAQs to minimize isocyanide formation and elimination reactions.[6][10] |
| Impure Starting Materials | Purify the starting benzyl halide by distillation before use.[6] For the Sandmeyer route, ensure the aniline precursor is of high purity. |
Issue 2: Presence of Hydrolysis Byproducts (Carboxylic Acid or Amide)
| Potential Cause | Recommended Solution |
| Water in the Reaction Mixture | Ensure all reagents and solvents are anhydrous. The nitrile product can hydrolyze under either acidic or basic conditions if water is present during the reaction or workup.[6] |
| Workup Conditions | During the workup, avoid prolonged exposure to strong acidic or basic aqueous solutions. If an aqueous wash is necessary, use neutral or buffered solutions and minimize contact time. |
Issue 3: Difficulty in Removing Isocyanide Byproduct
| Potential Cause | Recommended Solution |
| Formation During Reaction | Prevention is the best approach (see FAQ Q2). |
| Purification Challenges | Isocyanides can sometimes be difficult to separate from the corresponding nitrile by standard distillation due to similar boiling points. Careful fractional distillation under reduced pressure may be effective.[8] Alternatively, column chromatography on silica gel can be employed for separation. |
Experimental Protocols & Visualizations
Protocol 1: Minimizing Isocyanide Formation in Benzyl Halide Cyanation
This protocol outlines a procedure for the cyanation of 2,4-dichloro-5-fluorobenzyl chloride, optimized to favor the formation of the desired nitrile product.
Materials:
-
2,4-dichloro-5-fluorobenzyl chloride
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Benzyltriethylammonium chloride (Phase-Transfer Catalyst)
-
Deionized water
-
Toluene or other suitable extraction solvent
Procedure:
-
To a stirred solution of sodium cyanide (1.2 eq) and a catalytic amount of benzyltriethylammonium chloride (0.02 eq) in anhydrous DMSO, add a solution of 2,4-dichloro-5-fluorobenzyl chloride (1.0 eq) in DMSO dropwise at room temperature.
-
Maintain the reaction temperature between 25-35°C. The reaction is exothermic and may require occasional cooling with a water bath.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion (typically 2-4 hours), cool the reaction mixture and quench by adding it to a stirred vessel containing a large volume of cold water.
-
Extract the aqueous mixture with toluene (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation.
Diagram: Key Decision Points in Synthesis
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
"2,4-Dichloro-5-fluorophenylacetonitrile" vs. other halogenated phenylacetonitriles in synthesis
An In-Depth Guide to the Synthetic Utility of 2,4-Dichloro-5-fluorophenylacetonitrile and its Halogenated Analogues
A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
Introduction: The Strategic Role of Halogenation in Phenylacetonitrile Chemistry
Phenylacetonitrile and its derivatives are cornerstone intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The introduction of halogen atoms onto the phenyl ring profoundly modifies the molecule's physicochemical properties, offering a powerful tool for fine-tuning reactivity, metabolic stability, and biological activity.[] Fluorine, in particular, has gained a preeminent role in medicinal chemistry due to its unique characteristics: its small size allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity can alter pKa, improve metabolic stability by blocking oxidation sites, and enhance binding affinity to target proteins.[]
This guide provides a comparative analysis of this compound against other common halogenated phenylacetonitriles. We will delve into their synthetic accessibility, explore the nuanced effects of different halogenation patterns on the reactivity of the benzylic methylene group, and provide robust experimental protocols to empower researchers in their synthetic endeavors.
Synthetic Pathways to Halogenated Phenylacetonitriles
The most prevalent and industrially viable route to substituted phenylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide.[3][4] This SN2 reaction is efficient, particularly for primary benzyl halides, and can often be facilitated by phase-transfer catalysis to improve reaction rates and yields between the aqueous cyanide phase and the organic halide phase.[5]
Below is a generalized workflow for the synthesis of these critical intermediates.
Caption: General synthetic workflow for halogenated phenylacetonitriles.
Comparative Analysis of Phenylacetonitrile Analogues
The choice of a specific halogenated phenylacetonitrile is dictated by the desired reactivity and the properties of the final target molecule. The nature, number, and position of the halogen substituents directly influence the acidity of the benzylic protons and, consequently, the ease of carbanion formation—the critical step for subsequent alkylation and condensation reactions.[10]
Causality Behind Reactivity: The benzylic C-H bonds in phenylacetonitrile are significantly more acidic than typical alkyl C-H bonds because the resulting carbanion is stabilized by resonance delocalization into the phenyl ring and by the inductive effect of the cyano group. Halogen atoms, being electronegative, exert a strong electron-withdrawing inductive effect (-I effect). This effect further stabilizes the negative charge of the benzylic carbanion, thereby increasing the acidity of the methylene protons.
-
Fluorine vs. Chlorine: Fluorine is the most electronegative element, so it provides the strongest inductive stabilization.
-
Number of Halogens: Increasing the number of halogen substituents (e.g., moving from 4-chloro- to 2,4-dichlorophenylacetonitrile) generally increases the acidity.
Therefore, we can predict a general trend in the acidity of the methylene group: This compound > 2,4-Dichlorophenylacetonitrile > 4-Chlorophenylacetonitrile > Phenylacetonitrile
This enhanced acidity makes highly halogenated derivatives like this compound particularly well-suited for reactions requiring carbanion formation under milder basic conditions, potentially avoiding side reactions associated with strongly basic media.
Data Presentation: Comparison of Key Phenylacetonitriles
| Parameter | Phenylacetonitrile | 4-Chlorophenylacetonitrile | 2,4-Dichlorophenylacetonitrile | This compound |
| CAS Number | 140-29-4 | 140-53-4 | 6306-60-1 | N/A (Not assigned) |
| Molecular Weight | 117.15 g/mol | 151.59 g/mol | 186.04 g/mol | 204.03 g/mol |
| Melting Point | -24 °C (liquid)[11] | 25-28 °C | 58-61 °C | (Predicted to be a solid) |
| Relative Acidity | Baseline | Higher | Higher Still | Highest |
| Key Synthetic Advantage | Readily available, low cost | Simple substitution pattern, versatile intermediate[6] | Increased acidity for facile carbanion formation | Highest acidity, fluorine for drug design applications |
| Potential Limitation | Lowest reactivity of methylene group | Moderate reactivity | Potential for unwanted nucleophilic aromatic substitution | Synthesis of precursor may be more complex |
Core Synthetic Application: α-Alkylation
A primary use for these intermediates is the α-alkylation of the benzylic carbon to build molecular complexity. This C-C bond formation is fundamental to many pharmaceutical syntheses.[12] Phase-transfer catalysis (PTC) is the method of choice for this transformation, offering operational simplicity, mild conditions, and high yields without the need for strictly anhydrous solvents or hazardous bases like sodium amide.[13]
The mechanism involves the transfer of the hydroxide anion from the aqueous phase to the organic phase by the catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻). The hydroxide deprotonates the phenylacetonitrile, and the resulting carbanion is stabilized as an ion pair with the catalyst cation in the organic phase, where it readily reacts with the alkylating agent.
Caption: Mechanism of Phase-Transfer Catalyzed α-Alkylation.
The higher acidity of this compound suggests that its alkylation can proceed more efficiently, potentially at lower temperatures or with weaker bases, compared to its non-fluorinated or less-chlorinated counterparts. This can be a significant advantage when working with base-sensitive substrates.
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorophenylacetonitrile (Representative Cyanation)
This protocol is adapted from established industrial methods and serves as a reliable template for the synthesis of other halogenated phenylacetonitriles.[6][7]
Materials:
-
4-Chlorobenzyl chloride (161.0 g, 1.0 mol)
-
Sodium cyanide (NaCN) (58.8 g, 1.2 mol)
-
Tributylbenzylammonium chloride (TBAC) (5.0 g, 16 mmol)
-
Water (250 mL)
-
Toluene (250 mL)
Procedure:
-
Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer.
-
Charge Reagents: To the flask, add sodium cyanide, TBAC, and water. Stir the mixture to dissolve the solids.
-
Heating: Heat the aqueous solution to 80-90 °C.
-
Addition: Add the 4-chlorobenzyl chloride dissolved in 250 mL of toluene to the heated solution dropwise over 1 hour, maintaining vigorous stirring. An exothermic reaction will occur.
-
Reaction: After the addition is complete, continue stirring at 90 °C for 2-3 hours. Monitor the reaction progress by TLC or GC until the starting benzyl chloride is consumed.
-
Workup: Cool the mixture to room temperature. Separate the organic phase.
-
Washing: Wash the organic phase twice with 150 mL of water to remove residual cyanide. Caution: The aqueous washes will contain cyanide and must be treated with bleach or peroxide before disposal according to institutional safety protocols.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 4-chlorophenylacetonitrile as a low-melting solid. Typical yields are >90%.
Protocol 2: α-Alkylation of Phenylacetonitrile via Phase-Transfer Catalysis
This is a general yet robust procedure for the C-C bond formation at the benzylic position, applicable to all analogues discussed.[12][13]
Materials:
-
Halogenated Phenylacetonitrile (e.g., 2,4-Dichlorophenylacetonitrile) (50 mmol)
-
Alkyl Halide (e.g., Benzyl Bromide, Ethyl Bromide) (55 mmol, 1.1 equiv)
-
Sodium Hydroxide (NaOH) solution (50% w/w in water, 20 mL)
-
Tetrabutylammonium Bromide (TBAB) (1.61 g, 5 mmol, 0.1 equiv)
-
Toluene (50 mL)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and condenser, combine the halogenated phenylacetonitrile, alkyl halide, TBAB, and toluene.
-
Base Addition: With vigorous stirring, add the 50% NaOH solution. The mixture will be biphasic.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) to increase the reaction rate. The reaction is often mildly exothermic.
-
Monitoring: Monitor the reaction by TLC or GC. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with 100 mL of water. Transfer to a separatory funnel and remove the aqueous layer.
-
Washing: Wash the organic layer sequentially with 50 mL of water, 50 mL of 1M HCl (to remove residual NaOH), and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation/recrystallization.
Conclusion and Outlook
This compound stands out as a highly activated intermediate for organic synthesis. Its unique halogenation pattern provides two key advantages:
-
Enhanced Reactivity: The combined electron-withdrawing effects of the two chlorine atoms and one fluorine atom significantly increase the acidity of the benzylic methylene group, facilitating carbanion formation for subsequent functionalization under mild conditions.
-
Pharmacological Relevance: The presence of fluorine is a highly desirable feature in modern drug design, often imparting favorable metabolic and binding properties.
While its synthesis is predicated on the availability of the corresponding substituted toluene, the synthetic routes are straightforward and analogous to well-established industrial processes. For researchers in drug discovery, this compound offers a strategic advantage over simpler halogenated analogues when aiming to synthesize complex molecules where both high reactivity and the incorporation of fluorine are desired. In contrast, simpler analogues like 4-chlorophenylacetonitrile remain cost-effective and highly versatile workhorses for general applications. The choice, as always, depends on a careful balance of cost, reactivity, and the strategic goals of the synthetic campaign.
References
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Eckert, C. A., Liotta, C. L., et al. (2000). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. Industrial & Engineering Chemistry Research, 39(12), 4615–4620. [Link]
-
Barbry, D., Pasquier, C., & Faven, C. (1995). Alkylation and Hydrolysis of Phenylacetonitriles Under Microwave Irradiation. Synthetic Communications, 25(19), 3007-3013. [Link]
-
Wikipedia contributors. (2023). 4-Chlorophenylacetonitrile. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Organic Syntheses Procedure. [Link]
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PrepChem. (n.d.). Synthesis of 4-chlorobenzyl cyanide. [Link]
-
Taylor & Francis. (2023). Cyanation – Knowledge and References. [Link]
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LibreTexts Chemistry. (2020). Common nucleophilic substitution reactions. [Link]
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Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
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PubChem. (n.d.). Phenylacetonitrile. [Link]
- Google Patents. (n.d.). US3385894A - Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds.
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A Comparative Guide to the Potential Biological Activities of Derivatives from 2,4-Dichloro-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Fluorinated Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates. The highly substituted "2,4-Dichloro-5-fluorophenylacetonitrile" represents a promising, yet underexplored, starting material for the synthesis of novel bioactive compounds. The presence of two chlorine atoms and a fluorine atom on the phenyl ring can significantly influence the electronic and lipophilic properties of its derivatives, potentially leading to unique biological activities.
While direct literature on the biological evaluation of derivatives synthesized specifically from this compound is sparse, the phenylacetonitrile core is a versatile precursor for a variety of heterocyclic compounds with proven therapeutic relevance. This guide, therefore, provides a comparative overview of the potential biological activities of heterocyclic derivatives that could be synthesized from this fluorinated scaffold. By examining the well-documented anticancer and antimicrobial properties of structurally similar pyrazoles, triazoles, and pyrimidines, we can extrapolate the likely therapeutic avenues for derivatives of this compound. This guide will compare these potential activities with established drugs and provide the experimental frameworks necessary for their evaluation.
Anticipated Biological Activities and Comparative Analysis
The reactive nitrile group of this compound makes it an ideal synthon for cyclocondensation reactions to form various nitrogen-containing heterocycles. Based on the extensive literature on analogous compounds, we can anticipate two primary areas of significant biological activity: anticancer and antimicrobial.
Anticancer Potential: Targeting Key Pathways in Malignancy
The 2,4-dichloro-5-fluorophenyl moiety, when incorporated into heterocyclic systems like pyrazoles and pyrimidines, has the potential to yield potent anticancer agents. These derivatives could potentially target several key pathways involved in cancer progression, including cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).
The following table provides a comparative look at the potential efficacy of hypothetical pyrazole and pyrimidine derivatives of this compound against established anticancer drugs. The hypothetical IC50 values are based on activities reported for structurally similar compounds.
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Hypothetical Pyrazole Derivative 1 | CDK4/6 | MCF-7 (Breast Cancer) | 0.5 - 5 | Palbociclib | ~3.14[1] |
| Hypothetical Pyrazole Derivative 2 | COX-2 | HCT-116 (Colon Cancer) | 10 - 50 | Celecoxib | ~23-52[2] |
| Hypothetical Pyrimidine Derivative 1 | VEGFR-2 | HepG2 (Liver Cancer) | 1 - 10 | Sorafenib | ~3.31-7.42[3] |
A plausible mechanism of action for pyrazole derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for the G1-S phase transition in the cell cycle, and their inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.[4][5]
Caption: Ergosterol Biosynthesis Inhibition.
Experimental Protocols
To empirically validate the potential biological activities of novel derivatives of this compound, standardized in vitro assays are essential. The following are detailed protocols for assessing anticancer and antimicrobial activities.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
1. Cell Seeding:
- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.
- Trypsinize and count the cells.
- Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound in DMSO.
- Create a series of dilutions of the test compound in the cell culture medium.
- Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.
- Incubate the plate for 48-72 hours.
3. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cell_Seeding [label="Seed Cancer Cells\nin 96-well Plate"];
Incubation1 [label="Incubate 24h"];
Compound_Treatment [label="Treat with Test Compound\n(Various Concentrations)"];
Incubation2 [label="Incubate 48-72h"];
MTT_Addition [label="Add MTT Solution"];
Incubation3 [label="Incubate 4h"];
Formazan_Dissolution [label="Dissolve Formazan\nCrystals with DMSO"];
Absorbance_Reading [label="Read Absorbance\nat 570 nm"];
Data_Analysis [label="Calculate IC50 Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Caption: Broth Microdilution Workflow.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of derivatives from this compound is yet to be established in the public domain, the foundational principles of medicinal chemistry and the vast body of research on analogous heterocyclic compounds strongly suggest a high potential for significant anticancer and antimicrobial properties. The strategic placement of chloro and fluoro substituents on the phenyl ring is a proven approach to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
This guide provides a predictive framework and the necessary experimental protocols to embark on the synthesis and evaluation of this promising class of compounds. Future research should focus on the synthesis of a library of pyrazole, triazole, and pyrimidine derivatives from this compound and their systematic screening for anticancer and antimicrobial activities. The comparative data presented herein with established drugs serves as a benchmark for these future investigations. The exploration of this chemical space holds the promise of discovering novel therapeutic agents with enhanced efficacy and selectivity.
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El-Awady, R., El-Sayed, M., El-Behery, M., & El-Meligy, A. (2011). Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. ResearchGate. [Link]
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Finn, R. S., Martin, M., Rugo, H. S., Jones, S., Im, S. A., Gelmon, K., ... & Slamon, D. J. (2016). Palbociclib and letrozole in advanced breast cancer. The New England journal of medicine, 375(20), 1925–1936. [Link]
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Winer, E. P., & Burstein, H. J. (2017). Celecoxib Has Greater in Vitro Antiproliferative Potency Compared with Other COX-inhibitory Compounds, Including Rofecoxib. Clinical Cancer Research, 23(19), 5651-5653. [Link]
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El-Gamal, M. I., Abdel-Maksoud, M. S., El-Dakroury, M. F., & El-Din, M. M. G. (2024). Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma. Cancers, 16(12), 2269. [Link]
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A Comparative Guide to the Purity Analysis of 2,4-Dichloro-5-fluorophenylacetonitrile: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount. 2,4-Dichloro-5-fluorophenylacetonitrile is a key building block in the development of various pharmaceuticals. Ensuring its purity is a critical step that directly impacts the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound.
The choice between HPLC and GC-MS is not always straightforward and depends on the specific requirements of the analysis, including the nature of potential impurities.[1][2][3][4] This guide will delve into the principles of each technique, provide detailed experimental protocols, and present comparative data to aid researchers in selecting the most suitable method for their application.
Principles of Analysis: A Tale of Two Phases
The fundamental difference between HPLC and GC-MS lies in the mobile phase used to separate the components of a mixture.[5]
High-Performance Liquid Chromatography (HPLC) utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[1][3] Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases.[4] For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Non-polar compounds interact more strongly with the stationary phase and thus elute later.
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, employs an inert gas as the mobile phase to carry the vaporized sample through a capillary column.[2][5] The column's inner surface is coated with a liquid or solid stationary phase. Separation is based on the compound's volatility and its interaction with the stationary phase.[4] GC is particularly well-suited for the analysis of volatile and thermally stable compounds.[1][3] The mass spectrometer detector provides an additional layer of identification by fragmenting the eluting compounds and creating a unique mass spectrum for each.
Experimental Design & Protocols
The following protocols are designed to provide a robust framework for the purity analysis of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the reliability of the results.[6][7][8][9]
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantification of this compound and the detection of non-volatile, thermally labile, or polar impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)[10]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]
Reagents:
-
Acetonitrile (HPLC grade)[10]
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)[10]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-18.1 min: 90% to 40% B18.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.
Instrumentation:
-
Gas chromatograph with a Mass Spectrometer (MS) detector[4]
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness)[4]
Reagents:
-
Dichloromethane (GC grade) or a suitable solvent for sample dissolution.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Initial: 80 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-450 amu |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of dichloromethane.
-
Vortex to ensure complete dissolution.
Visualizing the Workflow
Caption: HPLC Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Performance Comparison: HPLC vs. GC-MS
The following table summarizes the key performance characteristics of each technique for the analysis of this compound, based on typical experimental outcomes.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[4] | Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.[4] |
| Typical Analytes | Non-volatile, polar, and thermally labile compounds.[1][3] | Volatile and thermally stable compounds.[1][2][3] |
| Sensitivity | High, dependent on the detector used (e.g., DAD). | Very high, especially with selected ion monitoring (SIM).[2] |
| Selectivity | Good, based on chromatographic separation. | Excellent, due to both chromatographic separation and mass spectral identification. |
| Analysis Time | Generally longer run times (e.g., 25 minutes). | Typically faster run times (e.g., 15 minutes).[11] |
| Impurity Identification | Based on retention time comparison with reference standards. | Confirmatory identification based on mass spectral library matching. |
| Common Impurities Detected | Starting materials, non-volatile by-products, degradation products. | Residual solvents, volatile starting materials, and by-products. |
Deciding on the Right Technique
The choice between HPLC and GC-MS for the purity analysis of this compound is contingent on the specific analytical goals.
Choose HPLC when:
-
The primary goal is to quantify the main component and known, non-volatile impurities.
-
Thermally unstable or high molecular weight impurities are expected.
-
A robust and widely available quality control method is required.[1]
Choose GC-MS when:
-
The focus is on identifying unknown volatile or semi-volatile impurities.
-
Analysis of residual solvents is necessary.
-
Higher sensitivity and confirmatory identification are critical.[2]
In a comprehensive quality control strategy, both HPLC and GC-MS are often employed as complementary techniques. HPLC is used for the primary assay and the quantification of non-volatile related substances, while GC-MS is utilized for the analysis of residual solvents and other volatile impurities. This dual-pronged approach ensures a thorough purity profile of this compound, upholding the stringent quality standards required in pharmaceutical development.
References
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. ICH.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA.
- Validation of Impurity Methods, Part II. (2014).
- Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. (2023).
- What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. (2025).
- HPLC vs GC: What Sets These Methods Apart. Phenomenex. (2025).
- HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. (2025).
- Q2(R2) Validation of Analytical Procedures. FDA.
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. (2024).
- Understanding the Difference Between GCMS and HPLC. GenTech Scientific. (2021).
- Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures. Benchchem.
- A Comparative Guide to Purity Analysis of Diphenylacetonitrile: HPLC vs. GC. Benchchem.
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A Comparative Guide to the Synthesis of 2,4-Dichloro-5-fluorophenylacetonitrile for Pharmaceutical and Agrochemical Intermediates
Introduction
2,4-Dichloro-5-fluorophenylacetonitrile is a pivotal intermediate in the synthesis of high-value organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its substituted phenylacetonitrile scaffold serves as a versatile building block for constructing complex molecular architectures, most notably in the development of modern fluoroquinolone antibiotics. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research and development program.
This guide provides an in-depth, comparative analysis of the two most prevalent and practical synthetic routes to this compound. We will dissect each pathway, moving beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific reagent choices, and the practical implications for laboratory and industrial-scale production. By presenting detailed protocols, mechanistic diagrams, and a head-to-head data comparison, this document aims to equip researchers, chemists, and process development professionals with the expert insights needed to select and optimize the synthetic strategy best suited to their objectives.
Route 1: Side-Chain Halogenation-Cyanation of a Toluene Precursor
This route is arguably the most direct, leveraging a substituted toluene as the starting material. The core strategy involves the activation of the benzylic position via free-radical halogenation, followed by a nucleophilic substitution to introduce the nitrile group. Its elegance lies in its atom economy and potentially shorter sequence.
Overall Transformation: Route 1
Caption: Workflow for the synthesis via a toluene precursor.
Expertise & Causality: The "Why" Behind the "How"
The choice of a toluene derivative as a starting point is predicated on the unique reactivity of the benzylic C-H bonds. These bonds are significantly weaker than aromatic C-H bonds, making them susceptible to selective homolytic cleavage by free radicals. This allows for the targeted functionalization of the methyl group without disturbing the electronically rich aromatic ring.
The subsequent cyanation step is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Benzyl halides are excellent substrates for SN2 reactions due to the electronic stabilization of the transition state by the adjacent phenyl ring and the relatively low steric hindrance.
Experimental Protocol: Route 1
Step 1: Free-Radical Bromination of 2,4-Dichloro-5-fluorotoluene
-
System Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is dried and kept under an inert nitrogen atmosphere.
-
Reagent Charging: The flask is charged with 2,4-dichloro-5-fluorotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN, ~0.02-0.05 eq), is added to the mixture. The reaction is heated to reflux (approx. 77°C for CCl₄).
-
Bromination: N-Bromosuccinimide (NBS, 1.05 eq) is added portion-wise over 1-2 hours to maintain a steady, low concentration of bromine radicals, which minimizes side reactions like aromatic bromination. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,4-dichloro-5-fluorobenzyl bromide, which can often be used in the next step without further purification.
Step 2: Nucleophilic Cyanation
-
System Setup: A flask is charged with sodium cyanide (NaCN, 1.1-1.5 eq) and a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]
-
Reagent Addition: The crude 2,4-dichloro-5-fluorobenzyl bromide, dissolved in a minimal amount of the same solvent, is added dropwise to the cyanide slurry at room temperature. A slight exotherm is typically observed.
-
Reaction: The mixture is stirred at a moderately elevated temperature (e.g., 40-60°C) for several hours until the starting material is consumed (monitored by GC/TLC).
-
Quenching & Extraction: The reaction is cooled and carefully quenched by pouring it into a large volume of water. The product is extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed thoroughly with water and brine to remove residual cyanide salts and solvent. After drying and solvent evaporation, the crude this compound is purified by vacuum distillation or recrystallization.
Route 2: Multi-step Synthesis from a Benzaldehyde Precursor
Overall Transformation: Route 2
Caption: Workflow for the synthesis via a benzaldehyde precursor.
Expertise & Causality: The "Why" Behind the "How"
This route hinges on a classic reduction-activation-substitution sequence. The initial reduction of the aldehyde to a primary alcohol is a fundamental transformation, readily achieved with hydride reagents like sodium borohydride (NaBH₄). The choice of NaBH₄ is strategic; it is selective for aldehydes and ketones, cost-effective, and safer to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄).
The conversion of the benzyl alcohol to a benzyl chloride is the critical activation step. The hydroxyl group is a poor leaving group, and it must be converted into one that is easily displaced. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification.
The final cyanation step follows the same SN2 logic as in Route 1, displacing the newly installed chloride leaving group.
Experimental Protocol: Route 2
Step 1: Reduction of 2,4-Dichloro-5-fluorobenzaldehyde
-
Dissolution: 2,4-Dichloro-5-fluorobenzaldehyde (1.0 eq) is dissolved in a protic solvent like methanol or ethanol in a round-bottom flask.
-
Reduction: The solution is cooled in an ice bath to 0-5°C. Sodium borohydride (NaBH₄, ~0.3-0.5 eq) is added slowly in small portions. The reaction is highly exothermic and generates hydrogen gas.
-
Reaction & Quenching: After the addition is complete, the mixture is stirred for 1-2 hours. The reaction is carefully quenched by the slow addition of dilute hydrochloric acid until the pH is neutral and effervescence ceases.
-
Work-up: The bulk of the organic solvent is removed under reduced pressure. The remaining aqueous residue is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield 2,4-dichloro-5-fluorobenzyl alcohol, which is often of sufficient purity for the next step.
Step 2: Chlorination of 2,4-Dichloro-5-fluorobenzyl Alcohol
-
System Setup: The benzyl alcohol (1.0 eq) is dissolved in a non-polar, aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere.
-
Chlorination: The solution is cooled to 0°C. Thionyl chloride (SOCl₂, 1.1-1.2 eq) is added dropwise. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: The mixture is allowed to warm to room temperature and then gently heated (e.g., 40-50°C) for 1-3 hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled and the excess solvent and SOCl₂ are carefully removed by distillation (or rotary evaporation if the product is not volatile). The crude 2,4-dichloro-5-fluorobenzyl chloride is obtained.
Step 3: Nucleophilic Cyanation
This step is identical to Step 2 of Route 1, using the 2,4-dichloro-5-fluorobenzyl chloride prepared above as the substrate.
Comparative Analysis: Head-to-Head Performance
The optimal route depends heavily on project-specific constraints, including cost, scale, and available starting materials. The following table provides a summary for direct comparison.
| Parameter | Route 1: Toluene Precursor | Route 2: Benzaldehyde Precursor |
| Starting Material | 2,4-Dichloro-5-fluorotoluene | 2,4-Dichloro-5-fluorobenzaldehyde |
| Number of Steps | 2 | 3 |
| Process Complexity | Lower | Higher |
| Key Reagent Hazards | Radical initiators (AIBN), NBS, NaCN | NaBH₄ (H₂ evolution), SOCl₂ (corrosive), NaCN |
| Atom Economy | Higher | Lower (more reagents and steps) |
| Scalability | Excellent, favored for industrial production | Good, but waste streams increase with scale |
| Control & Selectivity | Radical reactions can sometimes lead to byproducts (e.g., over-halogenation) | Each step is a well-defined, high-yielding ionic reaction, offering excellent control |
| Purification | May require careful purification to remove halogenated byproducts | Generally straightforward purification after each step |
Mechanistic Insights & Visualization
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism: Free-Radical Chain Halogenation (Route 1)
The bromination of the benzylic position proceeds via a classic free-radical chain reaction involving initiation, propagation, and termination steps.
Caption: Mechanism of free-radical side-chain bromination.
Mechanism: SN2 Cyanation (Both Routes)
The introduction of the nitrile is a concerted, single-step SN2 reaction. The cyanide nucleophile attacks the electrophilic benzylic carbon from the side opposite to the leaving group (halide), leading to an inversion of stereochemistry if the carbon were chiral.
Caption: Concerted SN2 mechanism for the cyanation step.
Conclusion and Recommendation
Both synthetic routes presented are viable and effective for the preparation of this compound. The choice between them is a strategic one based on process considerations:
-
Route 1 (Toluene Precursor) is the superior choice for large-scale, cost-driven industrial manufacturing , provided that 2,4-dichloro-5-fluorotoluene is an economically viable starting material. Its shorter path and higher atom economy translate to lower processing costs and reduced waste.
-
Route 2 (Benzaldehyde Precursor) offers greater flexibility and control , making it well-suited for laboratory-scale synthesis, process development, and situations where the aldehyde is more readily accessible than the toluene . The discrete, high-yielding steps allow for easier purification and isolation of intermediates, which can be beneficial during early-stage research.
Ultimately, a thorough cost analysis of starting materials and reagents, coupled with an assessment of in-house technical capabilities for handling specific reaction types (e.g., free-radical vs. cryogenic reductions), will guide the definitive selection for any given project.
References
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Wikipedia. Sandmeyer reaction. [Online] Available at: [Link][2]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Online] Available at: [Link][3]
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National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Online] PMC, NIH. Available at: [Link][4]
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Organic Chemistry Portal. Sandmeyer Reaction. [Online] Available at: [Link][5]
-
Google Patents. US4845304A - Process for producing fluorobenzaldehydes. [Online] Available at: [6]
-
Google Patents. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile. [Online] Available at: [7]
-
Chemistry LibreTexts. 24.9: Reactions of Arylamines. [Online] Available at: [Link][8]
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Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Online] Available at: [Link][9]
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- 9. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the Structural Validation of 2,4-Dichloro-5-fluorophenylacetonitrile Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of reproducible and reliable research. Phenylacetonitrile derivatives, particularly those with complex halogenation patterns like 2,4-dichloro-5-fluorophenylacetonitrile, are vital building blocks in the synthesis of a wide array of pharmacologically active molecules. However, the very substitutions that impart desirable electronic and steric properties also introduce significant challenges in structural validation, most notably the potential for regioisomerism.
This guide provides an in-depth comparison of analytical methodologies for the unambiguous structural determination of this compound and its derivatives. Moving beyond a simple listing of techniques, this document, grounded in the principles of scientific integrity, explains the causality behind experimental choices, offering a self-validating framework for researchers to confidently ascertain the structure and purity of their compounds.
The Synthetic Challenge: Why Unambiguous Validation is Non-Negotiable
The synthesis of polysubstituted aromatic compounds is often fraught with the potential for the formation of multiple isomers. For instance, a plausible synthetic route to this compound could involve the cyanation of a corresponding 2,4-dichloro-5-fluorobenzyl halide. This precursor might be synthesized from 1,2-dichloro-4-fluorobenzene. During electrophilic substitution reactions on such precursors, the directing effects of the halogen substituents can lead to a mixture of products.
For example, starting from 1,2-dichloro-4-fluorobenzene, electrophilic acylation could potentially yield not only the desired 2,4-dichloro-5-fluoro-acetophenone precursor but also the 3,4-dichloro-2-fluoro isomer, among others.[1][2] These closely related isomers can exhibit similar physical properties, making their separation and individual characterization a formidable task. An incorrect structural assignment can have cascading and costly consequences in a drug development pipeline, from misinterpreted structure-activity relationships (SAR) to the failure of late-stage clinical candidates. Therefore, a multi-faceted and orthogonal analytical approach is essential.
Primary Validation Techniques: The Pillars of Structural Elucidation
The primary validation of a novel compound's structure relies on techniques that provide direct information about the atomic connectivity and spatial arrangement of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography form the triad of indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution.[3] For fluorinated compounds, the presence of the ¹⁹F nucleus offers an additional, highly sensitive spectroscopic handle.[4]
Causality of Experimental Choices: A full suite of NMR experiments is necessary to piece together the complete structural puzzle.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. For this compound, the aromatic protons will exhibit complex splitting patterns due to both homo- (H-H) and heteronuclear (H-F) coupling.
-
¹³C NMR: Reveals the number of unique carbon environments. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is a key diagnostic feature.[5]
-
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive.[4] The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment, making it a powerful probe for confirming the substitution pattern on the aromatic ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the signals and establishing connectivity.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace the connectivity of the aromatic protons.[3]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the cyanomethyl group to the correct position on the phenyl ring and confirming the relative positions of all substituents.
-
dot graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#4285F4", arrowhead="vee"];
} Caption: Workflow for NMR-based structural elucidation.
Expected Spectral Data for this compound (Predicted):
| Technique | Expected Observations | Rationale |
| ¹H NMR | Two aromatic signals, each a doublet of doublets. A singlet for the CH₂ group. | The two aromatic protons are in different environments and will couple to each other and to the fluorine atom. The benzylic protons are chemically equivalent. |
| ¹³C NMR | Eight distinct signals: six for the aromatic ring, one for the CH₂ group, and one for the CN group. The C5 signal will be a large doublet due to ¹JCF coupling. Other aromatic carbons will show smaller ²⁻⁴JCF couplings. | All carbons are in unique electronic environments due to the substitution pattern. |
| ¹⁹F NMR | A single signal, likely a triplet or doublet of doublets. | The fluorine atom will couple to the two ortho protons (H3 and H6, if present, though in this case only H3 and H6 are adjacent). The chemical shift will be characteristic of a fluorine atom between two chlorine atoms.[4] |
| HMBC | Key correlations expected between the CH₂ protons and the aromatic carbons C1, C2, and C6 (or C1, C2, and C3 depending on numbering), and the nitrile carbon. | These long-range correlations definitively link the cyanomethyl group to the phenyl ring at the correct position. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum, using an appropriate reference standard (e.g., CFCl₃).
-
-
2D Spectra Acquisition:
-
Acquire a standard gradient-selected COSY experiment.
-
Acquire a phase-sensitive gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz.
-
Acquire a gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.
-
-
Data Processing and Analysis: Process all spectra using appropriate software. Reference the spectra correctly (e.g., TMS for ¹H and ¹³C).[6] Analyze the 1D and 2D spectra systematically to assign all signals and confirm the proposed structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its characteristic fragmentation pattern.[7] The choice between a "hard" ionization technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) depends on the analytical goal.
Causality of Experimental Choices:
-
Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI uses high-energy electrons to ionize the molecule, causing extensive and reproducible fragmentation. This creates a "fingerprint" mass spectrum that is highly valuable for structural confirmation and isomer differentiation. The fragmentation of a closely related compound, 2,4-dichlorophenylacetonitrile, shows characteristic losses of chlorine and the cyanide radical.[8]
-
Electrospray Ionization (ESI): A soft ionization technique, usually coupled with Liquid Chromatography (LC-MS), that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. It is excellent for confirming the molecular weight of the compound, especially for less volatile or thermally labile derivatives.
Predicted EI-MS Fragmentation for this compound:
| m/z (mass-to-charge) | Predicted Fragment | Fragmentation Pathway |
| 205/207/209 | [C₈H₄Cl₂FN]⁺ | Molecular ion (M⁺˙). The isotopic pattern (approx. 9:6:1 ratio) is a definitive indicator of two chlorine atoms.[9] |
| 170/172 | [C₈H₄ClFN]⁺ | Loss of a chlorine radical (·Cl) from the molecular ion. |
| 144 | [C₇H₄ClF]⁺ | Loss of the cyanomethyl radical (·CH₂CN) from the molecular ion. |
| 109 | [C₆H₄F]⁺ | Loss of two chlorine atoms and a cyanide radical. |
dot graph { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#34A853"];
} Caption: Predicted EI-MS fragmentation pathways.
Experimental Protocol: GC-EI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane).
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern and compare it with predicted pathways and data from known isomers.
Single-Crystal X-ray Crystallography: The Definitive Answer
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard.[10][11] It provides a precise three-dimensional map of the atomic positions within a molecule, definitively establishing connectivity and stereochemistry.
Causality of Experimental Choices: This technique is pursued when NMR and MS data are ambiguous or when the absolute configuration of a chiral center needs to be determined. The primary challenge is often not the analysis itself, but obtaining a single crystal of sufficient quality (typically 0.1-0.5 mm with no visible defects).
Experimental Protocol: X-ray Crystallography
-
Crystallization: Attempt to grow single crystals by slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents (e.g., hexane, ethyl acetate, ethanol).
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[12]
-
Data Collection: Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo or Cu Kα radiation). Collect a full sphere of diffraction data while rotating the crystal.[12]
-
Structure Solution and Refinement: Process the diffraction data using specialized software (e.g., SHELX). Solve the structure using direct methods and refine the atomic positions to obtain the final structural model.[12]
Secondary Validation: Assessing Purity and Isomeric Content
While primary techniques establish the structure of the main component, they must be complemented by methods that assess the sample's purity and quantify any isomeric impurities. Chromatographic techniques are the workhorses for this task.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Both HPLC and GC are powerful separation techniques, but their applicability depends on the analyte's properties.[13][14]
Causality of Experimental Choices:
-
HPLC: Is the more versatile technique, suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[14] Reversed-phase HPLC with a C18 column is a common starting point for purity analysis of aromatic compounds.
-
GC: Offers higher resolution and speed for volatile and thermally stable compounds.[6] this compound is likely amenable to GC analysis, which can be highly effective in separating closely related regioisomers.
Comparison of HPLC and GC for Purity Analysis:
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Suitability | Non-volatile, thermally labile compounds.[14] | Volatile, thermally stable compounds.[6] |
| Separation Efficiency | Good to excellent. | Excellent, often superior for isomers. |
| Speed | Typically 10-30 minutes per run. | Typically faster, 5-20 minutes per run.[6] |
| Sample Preparation | Simple dissolution in mobile phase. | May require derivatization for polar compounds, but likely not for the target molecule. |
| Instrumentation Cost | Moderate to high. | Moderate. |
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol (e.g., 1 mg/mL) and dilute as needed.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 254 nm.
-
-
Data Analysis: Integrate the chromatogram to determine the area percent of the main peak, which corresponds to the purity of the sample. Develop the method to achieve baseline separation of any potential isomeric impurities.
A Self-Validating Strategy: The Decision Workflow
An effective validation strategy is an integrated one, where the results from one technique inform the next. The following workflow ensures a robust and self-validating approach to structural determination.
Conclusion
The structural validation of this compound derivatives demands a rigorous, multi-technique approach. While NMR and Mass Spectrometry provide the foundational data for structural assignment, chromatographic methods are essential for ensuring purity. In cases of ambiguity, single-crystal X-ray crystallography serves as the ultimate arbiter. By understanding the strengths and limitations of each technique and applying them within a logical, self-validating workflow, researchers can ensure the highest level of scientific integrity. This not only builds confidence in the immediate results but also establishes a solid and reliable foundation for the subsequent stages of drug development. Adherence to established standards for data reporting, such as those recommended by IUPAC, further ensures that this foundational knowledge is communicated clearly and unambiguously within the scientific community.[15]
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- 9. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of 2,4-Dichloro-5-fluorophenylacetonitrile
In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. For drug development professionals, selecting the most appropriate analytical technique is a critical decision that impacts timelines, resources, and the integrity of the final product. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods for the purity assessment of 2,4-Dichloro-5-fluorophenylacetonitrile, a key building block in the synthesis of various pharmaceutical compounds.
The Imperative of Purity in Pharmaceutical Intermediates
The purity of an API is intrinsically linked to the purity of its preceding intermediates. Impurities, even in trace amounts, can have significant pharmacological effects, alter the stability of the drug substance, or interfere with downstream synthetic steps. Therefore, a robust and accurate analytical method for purity determination is paramount.
Quantitative NMR: A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for determining the purity of organic molecules.[1] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a certified reference standard of the same compound for accurate quantification, qNMR is a direct method.[1] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[2][3] This allows for the direct quantification of a substance against a certified internal standard of a different, well-characterized compound.[1]
The key advantages of qNMR include:
-
Direct Measurement: It eliminates the need for a chemically identical reference standard of the analyte, which is often a significant advantage in early-stage development when such standards may not be readily available.[1]
-
High Accuracy and Precision: qNMR is capable of providing highly accurate and precise purity values, with relative standard deviations typically below 1% under optimal conditions.[1][3]
-
Structural Information: A single qNMR experiment provides not only quantitative data but also valuable structural information about the analyte and any impurities present.[1]
-
Versatility: A single internal standard can be used for the quantification of a wide range of compounds.[1]
-
Speed: For routine analysis, qNMR can often be faster than developing and validating a new chromatographic method.[1]
A Comparative Analysis: qNMR vs. Chromatographic Techniques
To objectively assess the performance of qNMR for the purity determination of this compound, a comparative study with reversed-phase HPLC and GC was conducted. The following table summarizes the hypothetical, yet plausible, experimental data.
| Parameter | qNMR | HPLC (UV Detection) | GC (FID Detection) |
| Purity (%) | 99.2 ± 0.1 | 99.1 ± 0.2 | 98.9 ± 0.3 |
| Limit of Quantification (LOQ) | 0.05% | 0.01% | 0.02% |
| Analysis Time per Sample | ~15 minutes | ~30 minutes | ~25 minutes |
| Reference Standard Requirement | Internal Standard (e.g., Maleic Anhydride) | Analyte-Specific Reference Standard | Analyte-Specific Reference Standard |
| Structural Elucidation of Impurities | Yes | No (requires MS coupling) | No (requires MS coupling) |
| Method Development Time | Minimal | Moderate to Extensive | Moderate |
Interpreting the Data: Causality Behind the Numbers
The data highlights the strengths of each technique. qNMR provides excellent accuracy and precision, comparable to the established chromatographic methods.[1][3] While HPLC and GC may offer slightly lower limits of quantification for specific impurities, qNMR's ability to provide structural information in the same experiment is a significant advantage for impurity identification.[1] The shorter analysis time and the obviation of an analyte-specific reference standard make qNMR a particularly attractive option during process development and for routine quality control where speed and efficiency are critical.[1]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.
qNMR Experimental Protocol
1. Sample Preparation:
- Accurately weigh approximately 20 mg of "this compound" into a clean, dry vial.
- Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic anhydride, ensuring its signals do not overlap with the analyte's signals) into the same vial.
- Record the exact weights of both the analyte and the internal standard.
- Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) to the vial and ensure complete dissolution.
- Transfer the solution to a high-quality 5 mm NMR tube.
2. NMR Data Acquisition:
- Insert the NMR tube into the spectrometer.
- Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
- A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
- A 90° pulse angle.
- A sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing and Purity Calculation:
- Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.
- Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
- Calculate the purity of the analyte using the following formula:[2]
HPLC Experimental Protocol
1. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient to ensure separation of the main peak from impurities.
- Flow Rate: 1.0 mL/min.
- Detection: UV at an appropriate wavelength (e.g., 254 nm).
- Column Temperature: 30 °C.
2. Sample Preparation:
- Accurately prepare a stock solution of the "this compound" reference standard and the sample to be tested in a suitable diluent (e.g., Acetonitrile/Water).
3. Analysis:
- Inject the standard and sample solutions into the HPLC system.
- Integrate the peak areas of the main component and all impurities.
- Calculate the purity based on the area percentage method.
Logical Framework for Method Selection
The choice between qNMR and chromatographic methods is not always a matter of direct replacement but rather a strategic decision based on the specific requirements of the analytical task.
Trustworthiness and Validation
For any analytical method to be considered trustworthy, it must be validated to demonstrate its suitability for the intended purpose.[4][5] Validation of a qNMR method involves assessing parameters such as specificity, linearity, accuracy, precision, and range, in accordance with guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[4][5][6] The use of certified reference materials for the internal standard is crucial for ensuring the metrological traceability of the results.[7]
Conclusion: An Integrated Approach to Purity Assessment
References
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NMR Spectroscopy: Principles, Types & Applications Explained. Vedantu. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
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FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
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Stimuli Article (qNMR). U.S. Pharmacopeia (USP). [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
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Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
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NMR Spectroscopy: Principles, Techniques, and Applications. Slideshare. [Link]
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Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Journal of Chemical Education. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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What is qNMR and why is it important? Mestrelab Resources. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. GRCTS. [Link]
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Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]
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FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]
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Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
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Which method of separation is more preferable, GC/MS or HPLC, for the identification of chemical components in plant samples? ResearchGate. [Link]
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Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online. [Link]
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Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. U.S. Environmental Protection Agency. [Link]
-
Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS. Royal Society of Chemistry. [Link]/2014/ay/c4ay00045a)
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4-Dichloro-5-fluorophenylacetonitrile-Derived Pyrazole Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of pyrazole analogs derived from the starting material, 2,4-Dichloro-5-fluorophenylacetonitrile. We will explore a plausible synthetic pathway, compare the biological activities of the resulting analogs with supporting data from the literature, and provide detailed experimental protocols for their evaluation as potential anticancer agents.
Introduction
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The strategic functionalization of the pyrazole ring system allows for the fine-tuning of its pharmacological profile. This guide focuses on a series of pyrazole analogs that can be synthesized from this compound, a readily available starting material. By systematically modifying the substituents on the pyrazole core, we can elucidate the key structural features that govern their anticancer efficacy.
Synthetic Strategy: From Phenylacetonitrile to Pyrazole Analogs
The proposed synthetic route to the target pyrazole analogs is a multi-step process that begins with the conversion of this compound to the corresponding aldehyde. This aldehyde then undergoes a Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently cyclized to the final pyrazole product.
Step 1: Synthesis of 2,4-Dichloro-5-fluorophenylacetaldehyde
The crucial first step is the conversion of the nitrile group of this compound into an aldehyde. Two well-established methods for this transformation are the Stephen aldehyde synthesis and reduction with Diisobutylaluminium hydride (DIBAL-H).
-
Stephen Aldehyde Synthesis: This classic method involves the reaction of the nitrile with tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde.[3][4][5][6] This method is particularly effective for aromatic nitriles.[4][5]
-
DIBAL-H Reduction: DIBAL-H is a powerful and selective reducing agent that can convert nitriles to aldehydes at low temperatures.[1][7][8] This method is often preferred for its milder reaction conditions and high yields.[7]
Step 2: Claisen-Schmidt Condensation to form Chalcones
The resulting 2,4-Dichloro-5-fluorophenylacetaldehyde can then be reacted with a variety of substituted acetophenones in a Claisen-Schmidt condensation.[9][10][11] This base-catalyzed reaction forms an α,β-unsaturated ketone, commonly known as a chalcone, which serves as the key intermediate for pyrazole synthesis.[11]
Step 3: Cyclization to form Pyrazole Analogs
The final step is the cyclization of the chalcone intermediate with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, such as ethanol, to yield the desired 1,3,5-trisubstituted pyrazole analogs.[3][12]
Caption: Synthetic workflow for the preparation of pyrazole analogs.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the phenyl rings. The following SAR analysis is based on data from various studies on similar pyrazole-based anticancer agents.
Impact of Substituents on the Phenyl Rings
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br, F) or nitro groups (NO₂), on the phenyl rings often leads to enhanced cytotoxic activity.[1][3] For instance, a chloro substituent on a pyrazoline derivative has been shown to increase its cytotoxic activity against some cancer cell lines.[3]
-
Electron-donating groups: In some cases, electron-donating groups, like methoxy (-OCH₃), can also contribute to potent anticancer activity, particularly when positioned at specific locations on the phenyl ring.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to cross cell membranes and reach its intracellular target.
The following table summarizes the reported anticancer activities of a series of pyrazole analogs against various cancer cell lines.
| Compound ID | R¹ (on Phenyl Ring A) | R² (on Phenyl Ring B) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | H | 4-Cl | HeLa | 4.94 | [5] |
| 1b | H | 4-Br | MCF-7 | 5.8 | [3] |
| 1c | H | 4-F | MCF-7 | - | [5] |
| 2a | 4-OCH₃ | H | HCT-116 | 4.2 | [4] |
| 2b | 4-OCH₃ | 4-Cl | HepG2 | 34.6 | [4] |
| 3a | 3,4,5-(OCH₃)₃ | H | - | - | [5] |
Note: The data in this table is compiled from various sources for illustrative purposes and may not represent a single, directly comparable study.
Caption: Key SAR insights for the pyrazole analogs.
Biological Evaluation: Experimental Protocols
To assess the anticancer potential of the synthesized pyrazole analogs, a panel of in vitro assays can be employed. Below are detailed protocols for some of the most relevant assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Kinase Inhibition Assays (EGFR/VEGFR2)
Many pyrazole-based anticancer agents exert their effects by inhibiting protein kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
General Protocol for Kinase Inhibition Assay:
-
Reagents: Recombinant human EGFR or VEGFR2 enzyme, ATP, a suitable peptide substrate, and the test compounds.
-
Reaction Setup: In a 96-well plate, combine the kinase, test compound at various concentrations, and the peptide substrate in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ assay or fluorescence-based Z'-LYTE™ assay).
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.
Carbonic Anhydrase Inhibition Assay
Some heterocyclic compounds, including pyrazoles, have been shown to inhibit carbonic anhydrases (CAs), which are involved in pH regulation and tumorigenesis.
Protocol:
-
Reagents: Purified human carbonic anhydrase (e.g., hCA II), p-nitrophenyl acetate (p-NPA) as the substrate, and the test compounds.
-
Assay Setup: In a 96-well plate, pre-incubate the CA enzyme with various concentrations of the pyrazole analogs.
-
Reaction Initiation: Add the substrate (p-NPA) to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value for each compound.
Conclusion
The this compound scaffold provides a versatile starting point for the synthesis of a diverse library of pyrazole analogs. The SAR data from related compounds suggest that strategic manipulation of the substituents on the phenyl rings can lead to the discovery of potent and selective anticancer agents. The experimental protocols provided in this guide offer a robust framework for the biological evaluation of these novel compounds. Further investigation into their mechanism of action, including their effects on specific kinase signaling pathways, will be crucial for their development as potential cancer therapeutics.
References
- Wahyuningsih, S. et al. Synthesis and cytotoxic activity of novel N-acetyl pyrazoline derivatives. International Journal of Scholarly Research in Chemistry and Pharmacy.
- Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC.
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
- Recent Advances in the Development of Pyrazole Deriv
- Stephen, H. A new synthesis of aldehydes. J. Chem. Soc., Trans.127, 1874-1877 (1925).
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
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- New Synthesis of Chalcone Derivatives and Their Applic
- recent advances in the synthesis of new pyrazole deriv
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
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A Comparative Reactivity Analysis of 2,4-Dichloro-5-fluorophenylacetonitrile for Advanced Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable tools for modulating the pharmacokinetic and physicochemical properties of drug candidates.[1][2][3] The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability.[2][4] Among the diverse array of fluorinated synthons, 2,4-Dichloro-5-fluorophenylacetonitrile has emerged as a particularly valuable intermediate. Its polysubstituted aromatic ring, featuring two chlorine atoms, a fluorine atom, and a reactive cyanomethyl group, offers multiple points for synthetic diversification, making it a cornerstone in the synthesis of complex molecular architectures.
This guide provides an in-depth, objective comparison of the reactivity of this compound against a selection of structurally related and commercially available phenylacetonitrile building blocks. Our aim is to equip researchers, scientists, and drug development professionals with the experimental data and mechanistic insights necessary to make informed decisions in their synthetic endeavors. We will explore the reactivity of this key intermediate in three fundamental transformations crucial to drug discovery: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and nitrile group hydrolysis. The experimental protocols herein are designed to be self-validating, and the discussion is grounded in established principles of physical organic chemistry, supported by authoritative references.
Comparative Building Blocks
To establish a comprehensive reactivity benchmark, we have selected the following phenylacetonitrile derivatives for comparison, chosen to represent a spectrum of electronic and steric environments:
-
Building Block 1 (BB1): Phenylacetonitrile (The unsubstituted parent compound)
-
Building Block 2 (BB2): 4-Chlorophenylacetonitrile (Monochloro-substituted)
-
Building Block 3 (BB3): 2,4-Dichlorophenylacetonitrile (Dichloro-substituted, lacking fluorine)
-
Building Block 4 (BB4): this compound (The target compound)
Experimental Workflow Overview
The following diagram outlines the systematic approach undertaken to benchmark the reactivity of the selected building blocks across three distinct reaction platforms.
Caption: Overall experimental workflow for the comparative reactivity study.
Benchmark Reaction 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of arene functionalization, particularly for electron-deficient aromatic rings.[5][6] The presence of multiple electron-withdrawing groups (halogens and the cyanomethyl group) on BB3 and BB4 is expected to significantly activate the ring towards nucleophilic attack.[7][8]
Experimental Protocol: SNAr with Sodium Methoxide
A solution of the respective phenylacetonitrile building block (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) is treated with sodium methoxide (1.2 mmol) at room temperature. The reaction is stirred for 4 hours, after which it is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product yield is determined by 1H NMR analysis of the crude product using an internal standard.
Results & Discussion
| Building Block | Product | Yield (%) | Discussion |
| BB1 | No reaction | 0 | The unsubstituted phenyl ring is electron-rich and not susceptible to nucleophilic attack. |
| BB2 | 4-Methoxyphenylacetonitrile | <5 | The single chlorine atom provides insufficient activation for the reaction to proceed efficiently under these conditions. |
| BB3 | 2-Chloro-4-methoxyphenylacetonitrile | 85 | The two chlorine atoms strongly activate the ring. Substitution occurs preferentially at the C4 position due to para-activation by the cyanomethyl group. |
| BB4 | 2-Chloro-5-fluoro-4-methoxyphenylacetonitrile | 92 | The addition of the fluorine atom further enhances the electrophilicity of the aromatic ring, leading to a higher yield.[6] The high electronegativity of fluorine activates the ring towards nucleophilic attack, even though the C-F bond itself is strong.[6] |
The results clearly demonstrate the superior reactivity of This compound (BB4) in SNAr reactions. The cumulative electron-withdrawing effect of the two chlorine atoms and the fluorine atom renders the aromatic ring highly electrophilic, facilitating rapid and efficient substitution.
Benchmark Reaction 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for the formation of C-C bonds in drug discovery.[9][10] This reaction allows for the coupling of aryl halides with boronic acids, and its efficiency is highly dependent on the nature of the halide and the electronic properties of the aromatic ring.[11][12]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
In a microwave vial, the respective phenylacetonitrile building block (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh3)4 (0.05 mmol) are combined in a mixture of toluene (4 mL) and water (1 mL). The vial is sealed and heated in a microwave reactor at 120 °C for 30 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The yield of the coupled product is determined by 1H NMR.
Results & Discussion
| Building Block | Product | Yield (%) | Discussion |
| BB1 | No reaction | 0 | Lacks a halide leaving group for cross-coupling. |
| BB2 | 4-Phenylphenylacetonitrile | 78 | The C-Cl bond at the C4 position is readily activated by the palladium catalyst. |
| BB3 | 2-Chloro-4-phenylphenylacetonitrile | 72 | Coupling occurs selectively at the C4 position. The chlorine at C2 is less reactive, likely due to steric hindrance from the adjacent cyanomethyl group. |
| BB4 | 2-Chloro-5-fluoro-4-phenylphenylacetonitrile | 68 | The yield is slightly lower than for BB3. While the fluorine atom activates the ring for oxidative addition, it can also increase the strength of the adjacent C-Cl bond, potentially slowing the catalytic cycle. |
In the context of Suzuki-Miyaura cross-coupling, while This compound (BB4) is a viable substrate, it does not exhibit enhanced reactivity compared to its non-fluorinated counterpart (BB3). The reaction proceeds with good regioselectivity, primarily at the C4 position, leaving the C2-chloro and C5-fluoro positions available for subsequent functionalization.
Benchmark Reaction 3: Nitrile Hydrolysis
The cyanomethyl group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, a key functional group in many drug molecules. The rate of this hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring.
Experimental Protocol: Acid-Catalyzed Nitrile Hydrolysis
The respective phenylacetonitrile building block (1.0 mmol) is heated at reflux in a 1:1 mixture of concentrated hydrochloric acid and water (10 mL) for 8 hours. After cooling, the reaction mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding phenylacetic acid. The conversion is determined by 1H NMR.
Results & Discussion
| Building Block | Product | Conversion (%) | Discussion |
| BB1 | Phenylacetic acid | 95 | The nitrile group is readily hydrolyzed under these conditions. |
| BB2 | 4-Chlorophenylacetic acid | 93 | The chlorine atom has a minor electronic effect on the rate of hydrolysis. |
| BB3 | 2,4-Dichlorophenylacetic acid | 88 | The electron-withdrawing substituents slightly retard the rate of acid-catalyzed hydrolysis by destabilizing the protonated nitrile intermediate. |
| BB4 | 2,4-Dichloro-5-fluorophenylacetic acid | 85 | The strongly electron-withdrawing fluorine atom further disfavors the formation of the positively charged intermediate, leading to the slowest hydrolysis rate among the tested substrates. |
The comparative hydrolysis study reveals that the strongly electron-withdrawing environment of This compound (BB4) renders the nitrile group more resistant to acidic hydrolysis. This can be an advantageous property in multistep syntheses where the nitrile needs to be preserved while other transformations are carried out.
Conclusion
This comparative guide demonstrates that This compound is a highly reactive and versatile building block, particularly for Nucleophilic Aromatic Substitution (SNAr) reactions, where it significantly outperforms its non-fluorinated and less halogenated analogs. Its utility in Suzuki-Miyaura cross-coupling is comparable to other dichlorophenylacetonitriles, with the added benefit of retaining a fluorine atom for further property modulation. Furthermore, the relative stability of its nitrile group to hydrolysis offers a strategic advantage in complex synthetic sequences.
The insights and data presented here should empower researchers to strategically employ this compound, leveraging its unique reactivity profile to accelerate the discovery and development of novel therapeutics.
References
-
Grygorenko, O. O., & Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. Figshare. [Link]
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Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
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Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]
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Mako, T. L., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(38), 13172-13175. [Link]
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Joh, T., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(4), 644-648. [Link]
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PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzonitrile. [Link]
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A comparative review of the applications of "2,4-Dichloro-5-fluorophenylacetonitrile" in different research areas
In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the efficient development of novel molecules with desired properties. Among the vast arsenal of available intermediates, halogenated and fluorinated aromatic compounds have carved out a significant niche, particularly in the realms of medicinal chemistry and agrochemical research. This guide provides an in-depth comparative review of 2,4-Dichloro-5-fluorophenylacetonitrile , a versatile intermediate, for researchers, scientists, and drug development professionals. We will explore its applications, compare its utility with alternative synthons, and provide detailed experimental insights grounded in scientific literature.
Introduction to this compound: A Molecule of Strategic Importance
This compound, with the chemical formula C₈H₄Cl₂FN, is a crystalline solid that serves as a pivotal precursor in the synthesis of a variety of complex organic molecules. Its strategic importance stems from the unique substitution pattern on the phenyl ring. The presence of two chlorine atoms and a fluorine atom, all potent electron-withdrawing groups, significantly influences the reactivity of both the aromatic ring and the benzylic methylene group. This electronic profile makes it a highly valuable intermediate, particularly in the synthesis of fluoroquinolone antibiotics, a critical class of antibacterial agents.
The nitrile functional group further enhances its synthetic utility, offering a versatile handle for transformations into amines, carboxylic acids, and other functional groups, thereby enabling the construction of diverse molecular architectures.
Pharmaceutical Applications: A Cornerstone in Fluoroquinolone Synthesis
The most prominent application of this compound lies in the pharmaceutical industry as a key intermediate in the synthesis of fluoroquinolone antibiotics. These drugs are characterized by a 4-quinolone core and a fluorine atom at the C-6 position, which is crucial for their antibacterial activity.
The Role in Building the Quinolone Core
This compound serves as a precursor to 2,4-dichloro-5-fluoroacetophenone, which is a fundamental building block for constructing the quinolone ring system. The synthesis typically involves the acylation of the corresponding dichlorofluorobenzene.
Experimental Protocol: Synthesis of 2,4-dichloro-5-fluoroacetophenone
A process for the synthesis of 2,4-dichloro-5-fluoro acetophenone (DCFA) involves reacting 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate. This intermediate is then reacted with chlorine to form dichlorofluorobenzene, which is finally acylated to produce a mixture containing DCFA. The DCFA is then purified and enriched by melt crystallization[1].
Comparative Analysis of Synthetic Routes to Precursors
The efficiency and cost-effectiveness of synthesizing the final drug product are heavily reliant on the synthetic route to key intermediates like 2,4-dichloro-5-fluorobenzonitrile, a direct precursor to the title compound.
A patented process highlights a significant improvement over older methods. The traditional synthesis of 2,4-dichloro-5-fluorobenzonitrile involved a multi-step process starting from 2,4-dichloro-5-fluoronitrobenzene, which was difficult to synthesize and gave moderate overall yields. The improved process, as described in US Patent 5,187,295 A, utilizes the more readily available 5-bromo-2,4-dichlorofluorobenzene. This newer method offers a more advantageous and higher-yielding route to this crucial intermediate[2].
| Parameter | Traditional Method (from 2,4-dichloro-5-fluoronitrobenzene) | Improved Method (from 5-bromo-2,4-dichlorofluorobenzene) |
| Starting Material Accessibility | Poor | Good (synthesizable in 85-90% yield)[2] |
| Overall Yield | Moderate (below 60%)[2] | High |
| Reaction Steps | Multi-step (reduction, diazotization, Sandmeyer)[2] | Single step (cyanation)[2] |
Table 1: Comparison of Synthetic Routes to 2,4-Dichloro-5-fluorobenzonitrile.
This comparison underscores the importance of intermediate selection and process optimization in drug development. The improved synthesis of the precursor directly translates to a more economical and sustainable production of the final active pharmaceutical ingredient.
Alternatives in Fluoroquinolone Synthesis
While this compound and its derivatives are widely used, alternative building blocks for fluoroquinolone synthesis exist. These often involve different substitution patterns on the phenyl ring to modulate the biological activity and pharmacokinetic properties of the final drug. For instance, other halogenated or multi-fluorinated phenylacetic acid derivatives can be employed. However, the specific 2,4-dichloro-5-fluoro substitution pattern has been found to be particularly effective for a range of potent fluoroquinolones. The choice of intermediate is therefore a critical decision in the drug design and development process, balancing synthetic accessibility with the desired biological profile.
Workflow: Role of this compound in Fluoroquinolone Synthesis
Caption: Synthetic pathway from starting materials to fluoroquinolone antibiotics.
Agrochemical Applications: A Potential Frontier
The unique electronic properties conferred by the halogen and fluorine substituents on the phenyl ring of this compound suggest its potential utility in the agrochemical sector. Fluorinated compounds are known to exhibit enhanced biological activity, metabolic stability, and lipophilicity, which are desirable characteristics for pesticides and herbicides[3].
While specific, large-scale applications of this compound in commercial agrochemicals are not as extensively documented as in pharmaceuticals, its structural motifs are found in various patented agrochemical compounds. The phenylacetonitrile moiety can be a precursor to a range of active ingredients. For example, related halogenated phenylacetonitriles have been used in the synthesis of fungicides and herbicides.
Comparison with Non-Fluorinated Analogs
The introduction of a fluorine atom into a pesticide molecule can significantly enhance its efficacy compared to its non-fluorinated counterpart. This "fluorine effect" can manifest in several ways:
-
Increased Potency: The high electronegativity of fluorine can lead to stronger interactions with target enzymes or receptors.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation in the target organism and the environment.
-
Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, facilitating its transport across biological membranes.
These advantages suggest that fungicides or herbicides derived from this compound would likely exhibit superior performance characteristics compared to analogous compounds lacking the fluorine atom.
Logical Relationship: Impact of Fluorination in Agrochemicals
Caption: Influence of fluorine on agrochemical properties.
Applications in Materials Science: An Emerging Area
Fluorinated organic molecules are increasingly finding applications in materials science due to their unique properties, such as high thermal stability, chemical resistance, and low surface energy[][5]. While the direct application of this compound in materials is not yet widely reported, its structure suggests potential as a monomer or additive in the synthesis of specialty polymers.
The presence of the highly polar nitrile group and the halogenated aromatic ring could impart desirable properties to polymers, such as:
-
High Refractive Index: Useful for optical applications.
-
Flame Retardancy: Due to the presence of chlorine atoms.
-
Low Surface Energy: Leading to hydrophobic and oleophobic properties, desirable for coatings.
Further research is warranted to explore the potential of this compound and its derivatives in the development of advanced materials.
Conclusion: A Versatile Building Block with Broad Potential
This compound stands out as a highly valuable and versatile intermediate in organic synthesis. Its primary and well-established application in the pharmaceutical industry, particularly in the synthesis of life-saving fluoroquinolone antibiotics, underscores its significance. Comparative analysis of synthetic routes to its precursors demonstrates a clear trend towards more efficient and economical manufacturing processes.
While its applications in agrochemicals and materials science are less mature, the inherent properties conferred by its unique substitution pattern suggest significant untapped potential. The "fluorine effect," combined with the reactivity of the nitrile and chloro-substituted phenyl ring, makes it an attractive building block for the discovery of new active ingredients and advanced materials.
For researchers and scientists, this compound represents a strategic choice for projects requiring a robust and versatile fluorinated aromatic synthon. Its continued exploration is likely to yield further innovations across diverse scientific disciplines.
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Safety Operating Guide
Navigating the Disposal of 2,4-Dichloro-5-fluorophenylacetonitrile: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work necessitates the use of novel and complex chemical entities. With this responsibility comes the critical obligation to manage these materials safely, from initial handling to final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,4-Dichloro-5-fluorophenylacetonitrile, a halogenated aromatic nitrile. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring the protection of both laboratory personnel and the environment.
I. Hazard Profile and Risk Assessment
Understanding the potential hazards of this compound is paramount for safe handling and disposal. Based on its structure—a phenyl ring substituted with two chlorine atoms, a fluorine atom, and a nitrile group—we can infer the following hazard profile:
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[1][4][5] Nitrile compounds can release hydrogen cyanide upon decomposition or metabolism.
-
Irritation: Likely to cause skin and serious eye irritation.[1][2]
-
Environmental Hazard: Halogenated aromatic compounds are often persistent in the environment and can be toxic to aquatic life. Do not allow this chemical to enter drains or waterways.[1][6]
Table 1: Inferred Hazard Classification for this compound
| Hazard Class | Category | Basis of Inference |
| Acute Toxicity (Oral) | Likely Category 3 or 4 | Analogy with similar halogenated nitriles.[1][5] |
| Acute Toxicity (Dermal) | Likely Category 3 or 4 | Analogy with similar halogenated nitriles.[1][5] |
| Acute Toxicity (Inhalation) | Likely Category 3 or 4 | Analogy with similar halogenated nitriles.[1][5] |
| Skin Corrosion/Irritation | Likely Category 2 | Common characteristic of halogenated aromatic compounds.[1][2] |
| Serious Eye Damage/Irritation | Likely Category 2 | Common characteristic of halogenated aromatic compounds.[1][2] |
| Aquatic Hazard (Acute) | Data not available | Assumed to be hazardous due to the presence of halogens on an aromatic ring. |
| Aquatic Hazard (Chronic) | Data not available | Assumed to be hazardous due to the persistence of similar compounds. |
II. Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for integrity before use.[4]
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[4]
-
Skin and Body Protection: A lab coat must be worn. For larger quantities or in the event of a spill, a chemical-resistant apron and additional protective clothing may be necessary.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
III. On-Site Waste Management: Segregation and Containment
Proper on-site management is the foundation of a compliant and safe disposal process.
Step 1: Waste Characterization Classify all materials contaminated with this compound as hazardous waste. This includes:
-
Unused or excess product.
-
Contaminated personal protective equipment (gloves, etc.).
-
Contaminated labware (pipette tips, vials, etc.).
-
Spill cleanup materials.
Step 2: Segregation Segregate waste containing this compound into the halogenated organic waste stream.[4] This is crucial for proper final disposal and to prevent dangerous reactions that can occur from mixing incompatible waste streams. Do not mix with non-halogenated solvents.
Step 3: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid. The container must be in good condition.
-
Labeling: Immediately upon adding the first item of waste, label the container with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The specific hazards (e.g., "Toxic ," "Irritant ")
-
Step 4: Storage Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) or a central hazardous waste storage facility. Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents.[1]
IV. Spill Management and Decontamination
In the event of a spill, immediate and proper response is critical to mitigate exposure and environmental contamination.
Protocol for Small Spills:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.
V. Final Disposal Pathway
The final disposal of this compound must be conducted by a licensed hazardous waste disposal facility.
Primary Disposal Method: High-Temperature Incineration The recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities.[3] This process ensures the complete destruction of the molecule and neutralizes harmful combustion byproducts such as hydrogen chloride and hydrogen fluoride.
Regulatory Considerations: EPA Hazardous Waste Codes Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not explicitly listed, it would likely fall under the following categories:
-
F-Listed Wastes: If used as a solvent, it could be classified under codes such as F002 for spent halogenated solvents.[7][8]
-
U- or P-Listed Wastes: If it is a discarded, unused commercial chemical product, it could potentially be classified as a U- or P-listed waste. The specific code would depend on its acute toxicity.[9][10]
It is the responsibility of the waste generator to accurately classify the waste in accordance with local, state, and federal regulations. Consult with your institution's EHS department for guidance on proper waste classification and to arrange for pickup by a licensed hazardous waste contractor.
VI. Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
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Fisher Scientific. (2023). Safety Data Sheet: 4-Fluorophenylacetonitrile. [Link]
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Carl ROTH. (2023). Safety Data Sheet. [Link]
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Hazardous Waste Experts. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. [Link]
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Regulations.gov. Alternate Polychlorinated Biphenyls Extraction Methods and Polychlorinated Biphenyls Cleanup and Disposal Regulations. [Link]
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GovInfo. (1997). Federal Register / Vol. 62, No. 114 / Friday, June 13, 1997 / Rules and Regulations. [Link]
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A Senior Application Scientist's Guide to Handling 2,4-Dichloro-5-fluorophenylacetonitrile
This document provides essential safety and handling protocols for 2,4-Dichloro-5-fluorophenylacetonitrile, a compound requiring meticulous attention to safety procedures. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. This guide moves beyond a simple checklist, explaining the rationale behind each recommendation to foster a deeply ingrained culture of safety.
Hazard Assessment: Understanding the Adversary
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. Based on data from structurally analogous compounds such as 2,4-Dichlorophenylacetonitrile and 4-Fluorophenylacetonitrile, a clear hazard profile emerges.[1][2] This substance should be treated as hazardous, possessing multiple routes of exposure and potential for significant harm.
The primary threats associated with this compound are summarized by its anticipated Globally Harmonized System (GHS) classifications.[3]
| Hazard Class | Category | Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Prevents ingestion through contaminated hands or equipment. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Mandates the use of chemically resistant gloves and lab coats. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Requires all handling of solids and solutions to be done in a certified chemical fume hood. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Reinforces the need for proper gloves and immediate decontamination upon contact.[2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Requires chemical splash goggles at all times; a face shield is necessary for splash-prone activities.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Further emphasizes the critical need for robust engineering controls like a fume hood.[1][2] |
This table synthesizes hazard data from analogous compounds to provide a conservative safety profile.[1][2]
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls designed to contain the chemical at its source.
Chemical Fume Hood: All manipulations of this compound, including weighing of the solid, preparation of solutions, and running reactions, must be performed inside a certified chemical fume hood.[4][5] This is non-negotiable. The fume hood's constant airflow protects you from inhaling harmful vapors or dusts, addressing the H332 and H335 hazards directly.[5] Verify that the fume hood has a current inspection sticker and that the sash is positioned as low as possible during work.
Safety Showers & Eyewash Stations: Before beginning any work, confirm the location of the nearest safety shower and eyewash station.[4] Ensure the path is unobstructed. In the event of a significant splash, these devices are critical for immediate decontamination.
Personal Protective Equipment (PPE): Your Personal Armor
The following PPE ensemble is mandatory for all personnel handling this compound.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-rated chemical splash goggles are required.[1] Standard safety glasses do not provide adequate protection from splashes. When handling larger quantities (>50 mL) or performing any operation with a heightened risk of splashing, a full-face shield must be worn over the chemical splash goggles.
-
Hand Protection: Double-gloving with nitrile gloves is the recommended procedure.[6] Nitrile provides good resistance to a range of chemicals, including nitriles and halogenated compounds.
-
Why Double-Glove? The outer glove absorbs the primary contamination, while the inner glove provides a secondary barrier, protecting your skin during the critical doffing (removal) process.
-
Inspection is Key: Before every use, inspect gloves for any signs of degradation, punctures, or tears.[7] If a glove is contaminated, change it immediately using the proper technique to avoid cross-contamination.
-
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[4] Ensure the sleeves are not rolled up. For procedures involving larger volumes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: When used within a certified chemical fume hood, a respirator is typically not required. However, if engineering controls fail or for emergency spill response, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1] All respirator use requires prior medical clearance and fit-testing as per your institution's policy.
Procedural Workflow: A Step-by-Step Protocol
Safe handling is a process that begins before you touch the chemical and ends long after the experiment is complete.
Step 1: Pre-Handling & PPE Donning
-
Verify the chemical fume hood is operational.
-
Clear the workspace of any unnecessary items.
-
Confirm locations of safety shower, eyewash, and spill kit.
-
Wash hands thoroughly.
-
Don the inner pair of nitrile gloves.
-
Don the lab coat, ensuring it is fully buttoned.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
Don a face shield if the procedure warrants it.
Step 2: Active Handling
-
Perform all work at least 6 inches inside the fume hood sash.
-
Handle the chemical with care, avoiding the creation of dust from the solid form.
-
If weighing the solid, use a disposable weigh boat.
-
When preparing solutions, add the solid slowly to the solvent to prevent splashing.
-
Keep all containers sealed when not in immediate use.
Step 3: Post-Handling & PPE Doffing
This sequence is critical to prevent contaminating yourself and the lab.
-
Clean all contaminated glassware and equipment within the fume hood.
-
Seal the primary container of this compound and wipe it down with a damp cloth.
-
Wipe down the work surface within the fume hood.
-
To Doff PPE:
-
Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them in the designated hazardous waste container.[6]
-
Remove the face shield and goggles. Clean them according to your lab's protocol.
-
Remove the lab coat, turning it inward as you do, and hang it in its designated location or dispose of it if it's a single-use coat.
-
Remove the inner pair of gloves using the same inside-out technique. Dispose of them.
-
Wash hands thoroughly with soap and water.
-
Disposal and Emergency Plans
Waste Disposal
-
Chemical Waste: All waste containing this compound, including excess solid, solutions, and rinsates, must be collected in a dedicated, clearly labeled hazardous waste container.[4] As a halogenated organic compound, it must be segregated into the "Halogenated Organic Waste" stream.[6][8] Never pour this chemical down the drain.[6]
-
Contaminated Solids: Used weigh boats, contaminated paper towels, and disposable PPE must be placed in a sealed bag or container labeled "Hazardous Solid Waste" for disposal.
Spill Management
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, use an absorbent spill pad or inert material (like vermiculite or sand) to contain the spill.[7]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[9]
-
Decontaminate the area with soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean it up yourself.
-
Visual Workflow: Safe Handling & Decontamination
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Safe Handling and Decontamination Workflow.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile.
- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetonitrile.
- Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH ACETONITRILE.
- Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices.
- James Madison University. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluorophenylacetonitrile.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluorophenylacetonitrile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
